molecular formula C12H10FeNa4O14 B15094255 Sodium ferrous citrate CAS No. 43160-25-4

Sodium ferrous citrate

Cat. No.: B15094255
CAS No.: 43160-25-4
M. Wt: 526.00 g/mol
InChI Key: JHYAVWJELFKHLM-UHFFFAOYSA-H
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Description

Sodium ferrous citrate (chemical formula C12H10FeNa4O14) is a coordination complex where iron in its ferrous state (Fe²⁺) is chelated by citric acid, resulting in a soluble, non-ionic iron complex that is highly stable and bioavailable . This compound is recognized for its high solubility across a broad pH range (1 to 8) and exceptional thermal stability, withstanding temperatures up to approximately 270°C (518°F), making it suitable for various research and formulation applications . Its primary research value lies in the study of iron metabolism and the treatment of iron deficiency anemia. The mechanism involves the dissociation of the compound in the gastrointestinal tract, where the ferrous ion (Fe²⁺) is absorbed in the duodenum and upper jejunum via the divalent metal transporter 1 (DMT1) protein . The citrate component acts as a stabilizer, preventing the oxidation of ferrous iron to the less soluble ferric (Fe³⁺) form, thereby enhancing its bioavailability . A key characteristic is its unique absorption profile; it is efficiently absorbed in iron-deficient states but exhibits selective absorption with minimal uptake in iron-replete states, providing a self-regulating mechanism that is valuable for research into iron homeostasis . Furthermore, its absorption is not inhibited by the presence of calcium, unlike many other iron compounds, and it causes minimal gastric irritation due to its non-ionic, chelated nature, which releases fewer free iron ions . Research applications extend beyond hematology, with emerging studies investigating its potential, particularly in combination with 5-aminolevulinic acid, to improve mitochondrial function and insulin resistance in models of type 2 diabetes and obesity . It is supplied as a slightly gray-green or greenish-white, odorless powder . Key Chemical Properties: • Chemical Formula: C12H10FeNa4O14 • Iron Content: 10.0-11.0% • Appearance: Slightly gray-green to greenish-white powder • Solubility: Highly soluble in water across a wide pH range • Storage: Keep in a cool, dry place in a tightly sealed container.

Properties

CAS No.

43160-25-4

Molecular Formula

C12H10FeNa4O14

Molecular Weight

526.00 g/mol

IUPAC Name

tetrasodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)

InChI

InChI=1S/2C6H8O7.Fe.4Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;+2;4*+1/p-6

InChI Key

JHYAVWJELFKHLM-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Fe+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sodium Ferrous Citrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ferrous citrate (B86180), a key active pharmaceutical ingredient in the treatment of iron-deficiency anemia, is a complex of ferrous iron with citric acid and sodium ions. Its enhanced bioavailability and favorable tolerability profile compared to other iron salts are directly linked to its chemical properties and structure. This technical guide provides a comprehensive overview of the core chemical and structural characteristics of sodium ferrous citrate, including its synthesis, stability, and analytical methodologies. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of its physiological pathway and a representative experimental workflow to support further research and development.

Chemical Properties and Structure

This compound is a coordination complex where the ferrous ion (Fe²⁺) is chelated by citrate ions.[1] This chelation stabilizes the iron in its more soluble and readily absorbed ferrous state.[1] The presence of sodium ions contributes to the overall stability and solubility of the complex.

General Properties

The general chemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name Tetrasodium;bis(2-hydroxypropane-1,2,3-tricarboxylate);iron(2+)[2]
Synonyms Ferrous sodium citrate, Tetrasodium ferrous dicitrate, Fenelmin[2][3]
CAS Number 43160-25-4[3]
Molecular Formula C₁₂H₁₀FeNa₄O₁₄[2][3]
Molecular Weight 526.00 g/mol [2]
Appearance Greenish-white to reddish-brown powder or crystalline solid[4][5]
Iron Oxidation State +2[3]
Solubility

This compound is known for its good solubility in water, a key factor in its oral bioavailability.[3] Unlike some other iron salts, its solubility is less dependent on the acidic environment of the stomach.[3]

SolventSolubilityTemperature (°C)
Water> 100 g/L20
Stability

The citrate ligand plays a crucial role in stabilizing the ferrous (Fe²⁺) iron, preventing its oxidation to the less soluble ferric (Fe³⁺) state.[1] This stability is maintained over a range of pH values, which is advantageous for its absorption in the gastrointestinal tract.[3]

Note: Specific thermodynamic stability constants for this compound are not widely published. However, studies on ferrous citrate complexes indicate the formation of stable species in aqueous solutions.

Structure

The precise crystal structure of this compound has not been publicly detailed in crystallographic databases. However, based on its stoichiometry and the known coordination chemistry of iron and citrate, a proposed structure involves a central ferrous ion coordinated to two citrate molecules. The carboxylate and hydroxyl groups of the citrate ligands likely participate in the coordination, forming a stable chelate. A patent describing its synthesis suggests an octahedral hexadentate structure.[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[6]

Materials:

Procedure:

  • Prepare a solution of trisodium citrate by dissolving 2.1 to less than 3 molar equivalents in deionized water. Heat the solution to 90°C with stirring.

  • In a separate vessel, prepare a solution of 1 molar equivalent of ferrous sulfate heptahydrate in deionized water.

  • Add the ferrous sulfate solution to the heated trisodium citrate solution while maintaining the temperature at or above 90°C and stirring continuously.

  • Continue stirring the reaction mixture at 90°C for a designated period (e.g., 2 hours) to ensure complete reaction.

  • Cool the mixture to 25°C to facilitate the precipitation of this compound.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold deionized water and then with a suitable organic solvent like methanol (B129727) to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum at an elevated temperature (e.g., 70°C) to a constant weight.

Characterization Methods

A comprehensive analysis of this compound involves multiple analytical techniques to confirm its identity, purity, and structural integrity.

2.2.1. Elemental Analysis:

  • Method: Combustion analysis.

  • Purpose: To determine the percentage composition of carbon, hydrogen, and iron, and to confirm the empirical formula.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Purpose: To identify the characteristic functional groups, particularly the carboxylate and hydroxyl groups involved in the coordination with the ferrous ion.

2.2.3. UV-Visible (UV-Vis) Spectroscopy:

  • Method: Aqueous solution in a quartz cuvette.

  • Purpose: To observe the electronic transitions of the ferrous-citrate complex. Note that specific absorption maxima for this compound are not well-documented in public literature.

2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: ¹H and ¹³C NMR in D₂O.

  • Purpose: To elucidate the structure of the citrate ligand and its coordination environment. Due to the paramagnetic nature of the Fe²⁺ ion, significant peak broadening is expected.

2.2.5. X-ray Diffraction (XRD):

  • Method: Powder XRD.

  • Purpose: To analyze the crystallinity and phase purity of the synthesized product. A patent mentions an X-ray diffraction pattern for identification, but the data is not publicly available.[6]

Visualizations

Signaling Pathway: Intestinal Absorption of Iron from this compound

The following diagram illustrates the key steps involved in the absorption of iron from this compound in the duodenum.

SFC Sodium Ferrous Citrate (Oral) Lumen Intestinal Lumen (Duodenum) SFC->Lumen Ingestion Fe2_Citrate Fe²⁺ + Citrate Lumen->Fe2_Citrate Dissociation DMT1 DMT1 Fe2_Citrate->DMT1 Uptake Enterocyte Enterocyte Ferritin Storage as Ferritin Enterocyte->Ferritin Storage Ferroportin Ferroportin Enterocyte->Ferroportin Transport DMT1->Enterocyte Bloodstream Bloodstream Hephaestin Hephaestin Bloodstream->Hephaestin Ferroportin->Bloodstream Fe3 Fe³⁺ Hephaestin->Fe3 Oxidation Transferrin Binding to Transferrin Fe3->Transferrin

Caption: Intestinal absorption pathway of iron from this compound.

Experimental Workflow: Characterization of this compound

This diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

cluster_characterization Characterization start Synthesis of This compound purification Purification (Filtration & Washing) start->purification drying Drying purification->drying elemental Elemental Analysis (C, H, Fe) drying->elemental ftir FTIR Spectroscopy drying->ftir uv_vis UV-Vis Spectroscopy drying->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) drying->nmr xrd Powder XRD drying->xrd final_product Final Product: This compound elemental->final_product ftir->final_product uv_vis->final_product nmr->final_product xrd->final_product

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This compound is a well-established iron supplement whose efficacy is rooted in its chemical properties that favor stability and solubility. While its general characteristics are known, this guide highlights the need for more detailed public data, particularly in the areas of crystallography, precise solubility under various conditions, and spectroscopic signatures. The provided protocols and workflows offer a foundational framework for researchers and drug development professionals to further investigate and optimize the use of this important pharmaceutical compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Sodium Ferrous Citrate in Iron Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium ferrous citrate (B86180) is a chelated iron compound designed to offer a stable and bioavailable source of ferrous iron for the treatment of iron deficiency anemia. This technical guide delineates the core mechanism of action of sodium ferrous citrate, focusing on its absorption pathway, the pivotal role of its citrate ligand, and its interaction with key proteins involved in iron homeostasis. This document synthesizes available preclinical and clinical data, details relevant experimental protocols for in vitro assessment, and provides visual representations of the key biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Chemical and Pharmacological Profile

This compound is a coordination complex where ferrous iron (Fe²⁺) is chelated by citric acid.[1] This chelation confers several advantageous properties, including enhanced solubility and stability of the ferrous iron in the gastrointestinal tract.[1] The body preferentially absorbs iron in its ferrous (Fe²⁺) state, as it is more soluble and bioavailable than ferric (Fe³⁺) iron.[1] The citrate ligand plays a crucial dual role: it maintains the solubility of iron and acts as an antioxidant, protecting the ferrous iron from premature oxidation to the less absorbable ferric state.[1]

Mechanism of Iron Absorption from this compound

The absorption of iron from this compound is a multi-step process that begins in the stomach and is completed in the small intestine.

Gastric Dissociation

Upon oral administration, this compound encounters the acidic environment of the stomach. This acidic milieu facilitates the dissociation of the complex, releasing ferrous ions (Fe²⁺) and citrate.[2] The stability of the chelate at low pH is a critical factor influencing the amount of free ferrous iron available for absorption.

Intestinal Uptake and Transport

The released ferrous ions then transit to the duodenum and upper jejunum, the primary sites of iron absorption.[1] The uptake of ferrous iron into the enterocytes is predominantly mediated by the Divalent Metal Transporter 1 (DMT1) , a transmembrane protein located on the apical membrane of these intestinal cells.[1][3]

Once inside the enterocyte, the absorbed ferrous iron has two potential fates:

  • Storage: It can be stored within the cell as ferritin, a protein that sequesters iron in a non-toxic form.

  • Transport: It can be transported across the basolateral membrane of the enterocyte to enter the bloodstream.

For systemic distribution, intracellular ferrous iron is oxidized to ferric iron (Fe³⁺) by the ferroxidase hephaestin . This ferric iron is then exported from the enterocyte into the circulation by the iron exporter protein ferroportin (FPN1) .[3] In the bloodstream, ferric iron binds to transferrin , the primary iron transport protein, which delivers it to various tissues, including the bone marrow for erythropoiesis.

Signaling Pathways and Regulatory Mechanisms

The absorption of iron is a tightly regulated process to maintain systemic iron homeostasis. The key players in this regulation are the hormone hepcidin (B1576463) and the expression of iron transport proteins like DMT1 and ferroportin .

The Role of Hepcidin

Hepcidin is a peptide hormone synthesized by the liver that acts as the master regulator of systemic iron balance.[3] When body iron stores are high, the liver increases hepcidin production. Hepcidin then binds to ferroportin on the surface of enterocytes and macrophages, inducing its internalization and degradation.[4] This blockage of iron export from enterocytes into the bloodstream effectively reduces dietary iron absorption.[4] Conversely, in states of iron deficiency, hepcidin levels are low, leading to increased ferroportin on the cell surface and enhanced iron absorption.

While direct clinical studies on the specific effect of this compound on hepcidin are limited, it is established that oral iron supplementation, in general, leads to a dose-dependent increase in serum hepcidin.[5][6] This feedback mechanism prevents excessive iron absorption.

Regulation of DMT1 and Ferroportin Expression

The expression of both DMT1 and ferroportin is regulated by intracellular iron levels. High intracellular iron concentrations in enterocytes lead to a downregulation of DMT1 and ferroportin mRNA expression, thereby reducing further iron uptake and transport.[7][8] This cellular-level regulation acts in concert with systemic hepcidin signaling to fine-tune iron absorption.

Quantitative Data on Efficacy and Bioavailability

Direct quantitative data on the absolute bioavailability of this compound in humans is not extensively reported in the available literature. However, clinical trials have compared its efficacy, primarily through changes in hematological parameters, with other iron preparations.

Table 1: Comparative Efficacy of this compound and Ferric Citrate Hydrate (B1144303) in Patients with Iron Deficiency Anemia [9]

ParameterThis compound (100 mg/day)Ferric Citrate Hydrate (500 mg/day)Ferric Citrate Hydrate (1000 mg/day)
Mean Change in Hemoglobin at Week 7 (g/dL) 3.112.753.29
Proportion of Patients Achieving Target Hemoglobin at Week 7 (%) 72.151.579.1

Table 2: Effects of this compound Supplementation (50 mg/day for 3 months) in Maintenance Hemodialysis Patients [10]

ParameterBaseline (Mean ± SD)After 3 Months (Mean ± SD)p-value
Serum Iron (µg/dL) 37.4 ± 12.894.6 ± 67.8< 0.0001
Transferrin Saturation (%) 13.8 ± 4.738.8 ± 24.6< 0.0001
Serum Ferritin (ng/mL) 37.6 ± 24.487.0 ± 90.6< 0.01

Experimental Protocols

In Vitro Dissolution Testing of this compound

This protocol is adapted from standard dissolution testing methods for oral iron preparations.[11][12]

Objective: To determine the in vitro dissolution rate of this compound tablets under simulated gastrointestinal pH conditions.

Materials:

  • This compound tablets (e.g., 50 mg)

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution media:

    • 0.1 N Hydrochloric acid (HCl) (simulated gastric fluid, pH ~1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8) (simulated intestinal fluid)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare 900 mL of each dissolution medium and maintain the temperature at 37 ± 0.5 °C.

  • Place one this compound tablet in each dissolution vessel.

  • Set the paddle rotation speed to 50 rpm.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

  • Calculate the cumulative percentage of the drug dissolved at each time point.

In Vitro Iron Absorption using the Caco-2 Cell Model

This protocol provides a framework for assessing the intestinal permeability and uptake of iron from this compound.[13][14][15]

Objective: To evaluate the transport of iron from this compound across a monolayer of differentiated Caco-2 cells, simulating the intestinal barrier.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • This compound solution (prepared in a suitable buffer)

  • Radiolabeled iron (e.g., ⁵⁹Fe) complexed with sodium citrate (optional, for tracing)

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical equipment for iron quantification (e.g., ICP-MS, Atomic Absorption Spectrometer, or gamma counter for radiolabeled iron)

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the TEER.

  • Permeability Assay:

    • On the day of the experiment, wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37 °C.

    • At designated time points, collect samples from the basolateral compartment and replace with fresh buffer.

    • At the end of the experiment, collect the remaining solution from the apical compartment and lyse the cells to determine intracellular iron accumulation.

  • Quantification:

    • Measure the iron concentration in the samples from the apical and basolateral compartments, and in the cell lysate.

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of iron transport across the Caco-2 monolayer.

Visualizations of Mechanisms and Workflows

Signaling Pathway of this compound Absorption

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SFC This compound Fe2+ Fe²⁺ SFC->Fe2+ Dissociation (Stomach) Citrate Citrate SFC->Citrate DMT1 DMT1 Fe2+->DMT1 Fe2+_intra Fe²⁺ (intracellular) DMT1->Fe2+_intra Ferritin Ferritin-Fe³⁺ Fe2+_intra->Ferritin Storage Hephaestin Hephaestin Fe2+_intra->Hephaestin Oxidation Fe3+ Fe³⁺ Hephaestin->Fe3+ Ferroportin Ferroportin Fe3+->Ferroportin Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin

Cellular pathway of iron absorption from this compound.
Experimental Workflow for In Vitro Dissolution Testing

DissolutionWorkflow Start Start Prepare Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Start->Prepare Setup Set up USP Apparatus 2 (37°C, 50 rpm) Prepare->Setup AddTablet Add SFC Tablet to each vessel Setup->AddTablet Sample Withdraw aliquots at time points AddTablet->Sample Sample->Sample Analyze Filter and measure absorbance (UV-Vis Spectrophotometer) Sample->Analyze Calculate Calculate % dissolved Analyze->Calculate End End Calculate->End

Workflow for in vitro dissolution testing of this compound.
Logical Relationship of Hepcidin Regulation of Iron Absorption

HepcidinRegulation HighIron High Body Iron Stores Liver Liver HighIron->Liver senses Hepcidin Increased Hepcidin Secretion Liver->Hepcidin produces Ferroportin Ferroportin (on Enterocyte) Hepcidin->Ferroportin binds to Degradation Ferroportin Internalization and Degradation Ferroportin->Degradation Absorption Decreased Iron Absorption Degradation->Absorption leads to

Hepcidin-mediated negative feedback loop on iron absorption.

Discussion and Future Directions

This compound offers a promising approach to oral iron supplementation due to the stabilizing and solubilizing effects of the citrate chelate. The core mechanism relies on the efficient transport of ferrous iron via the DMT1 transporter in the duodenum. While the general pathway is well-understood, several areas warrant further investigation to provide a more complete picture for drug development professionals:

  • Quantitative Bioavailability: Rigorous clinical trials designed to directly measure the fractional and absolute bioavailability of this compound are needed to provide precise quantitative data for pharmacokinetic modeling.

  • Mucoadhesive Properties: Research into the potential mucoadhesive properties of the citrate moiety could reveal additional mechanisms for enhanced intestinal residence time and absorption. To date, there is no direct evidence to suggest that citrate confers significant mucoadhesive properties.

  • Hepcidin Response: Clinical studies specifically measuring the hepcidin response to this compound administration would provide valuable insights into its interaction with the systemic iron regulatory network and could inform optimal dosing strategies.

  • DMT1 and Ferroportin Expression: Further in vitro and in vivo studies are required to quantify the specific effects of this compound on the gene and protein expression of DMT1 and ferroportin in intestinal cells.

Conclusion

This compound's mechanism of action is centered on the principle of delivering a stable, soluble form of ferrous iron to the primary site of absorption in the small intestine. The chelation with citrate is key to its efficacy, protecting the ferrous iron from oxidation and enhancing its availability for uptake by DMT1. While current data supports its clinical utility, further research into its quantitative bioavailability and direct effects on iron regulatory proteins will be crucial for optimizing its therapeutic application and for the development of next-generation oral iron therapies.

References

An In-depth Technical Guide to the Coordination Chemistry of Sodium Ferrous Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of sodium ferrous citrate (B86180), a compound of significant interest in the pharmaceutical and nutraceutical industries for its role in iron supplementation. This document delves into the core aspects of its structure, synthesis, stability, and analytical characterization, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations to facilitate a deeper understanding.

Introduction to Sodium Ferrous Citrate

This compound is a coordination complex in which ferrous iron (Fe²⁺) is chelated by citrate ions. This chelation enhances the solubility and bioavailability of iron, making it an effective agent for treating iron-deficiency anemia.[1][2] The citrate ligand, a tricarboxylic acid, can coordinate to the metal center through its carboxylate and hydroxyl groups, forming a stable complex that protects the ferrous ion from oxidation to the less bioavailable ferric (Fe³⁺) state.[2]

The most commonly cited molecular formula for the complex is C₁₂H₁₀FeNa₄O₁₄, corresponding to a structure where one ferrous ion is coordinated by two citrate ligands, with four sodium ions acting as counterions.[3][4] This structure is often referred to as tetrasodium (B8768297) bis(citrato)ferrate(II).

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀FeNa₄O₁₄[4]
Molecular Weight 526.00 g/mol [3][4]
CAS Number 43160-25-4[3]
Appearance Greenish-white powder[5]
Iron Content (approx.) 10.5%[5]
Sodium Content (approx.) 23%[5]
Solubility Water-soluble[6]
Iron Oxidation State +2[6]

Table 2: Elemental Analysis of a this compound Complex

ElementTheoretical Value (%) for C₁₂H₁₀FeNa₄O₁₄Experimental Value (%)Reference
Carbon (C) 27.40Not available[7]
Hydrogen (H) 1.92Not available[7]
Iron (Fe) 10.69Not available[7]

Note: The referenced patent provides calculated values for a complex of two citric acid groups, one ferrous iron atom, and four sodium atoms, with a molecular weight of 526.

Coordination Environment

The citrate ion is a versatile ligand that can coordinate to metal ions in various ways. In the proposed [Fe(C₆H₅O₇)₂]⁴⁻ complex, the ferrous ion is likely chelated by two citrate ligands. Each citrate molecule can act as a tridentate or bidentate ligand, utilizing its three carboxylate groups and one hydroxyl group. An octahedral coordination environment around the Fe(II) center is anticipated.[7]

G cluster_0 Citrate 1 cluster_1 Citrate 2 Fe Fe(II) O1_1 O Fe->O1_1 coord. O2_1 O Fe->O2_1 coord. OH_1 OH Fe->OH_1 coord. O1_2 O Fe->O1_2 coord. O2_2 O Fe->O2_2 coord. OH_2 OH Fe->OH_2 coord. O3_1 O C1_1 C C1_1->O1_1 C2_1 C C1_1->C2_1 C3_1 C C2_1->C3_1 C4_1 C C3_1->C4_1 C5_1 C C3_1->C5_1 C3_1->OH_1 C4_1->O2_1 C6_1 C C5_1->C6_1 C6_1->O3_1 O3_2 O C1_2 C C1_2->O1_2 C2_2 C C1_2->C2_2 C3_2 C C2_2->C3_2 C4_2 C C3_2->C4_2 C5_2 C C3_2->C5_2 C3_2->OH_2 C4_2->O2_2 C6_2 C C5_2->C6_2 C6_2->O3_2

Caption: Proposed coordination of Fe(II) by two citrate ligands.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of a water-soluble ferrous salt with a sodium citrate salt in an aqueous solution. The molar ratio of the reactants is a critical parameter that influences the nature of the resulting complex.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification ferrous_salt Water-Soluble Ferrous Salt (e.g., FeSO₄·7H₂O) dissolve Dissolve in Water ferrous_salt->dissolve sodium_citrate Trisodium (B8492382) Citrate (e.g., Na₃C₆H₅O₇·2H₂O) sodium_citrate->dissolve heat Heat to ~90°C with Stirring dissolve->heat mix Mix Solutions heat->mix cool Cool to 25°C mix->cool precipitate Precipitation of This compound cool->precipitate filter Filter precipitate->filter wash Wash with Cold Water and Organic Solvent filter->wash dry Dry wash->dry product This compound (Greenish-white crystals) dry->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a patented method for the preparation of this compound.[7]

Materials:

Procedure:

  • Prepare a solution of trisodium citrate by dissolving 2.1 to less than 3 molar equivalents of trisodium citrate dihydrate in deionized water.

  • In a separate vessel, prepare a solution of ferrous sulfate by dissolving 1 molar equivalent of ferrous sulfate heptahydrate in deionized water.

  • Heat both solutions to approximately 90°C with stirring.

  • Add the ferrous sulfate solution to the trisodium citrate solution while maintaining the temperature and stirring.

  • Continue stirring the mixture for a short period (e.g., 30 minutes) at 90°C.

  • Allow the mixture to cool to room temperature (approximately 25°C) to induce crystallization.

  • Collect the precipitated greenish-white crystals by filtration.

  • Wash the crystals first with a small amount of cold deionized water and then with an organic solvent such as methanol or acetone to remove unreacted starting materials and impurities.

  • Dry the purified crystals under vacuum or in a desiccator.

Stability of this compound

A key feature of this compound is the stability of the ferrous (Fe²⁺) oxidation state. The citrate ligand helps to protect the iron from oxidation to the ferric (Fe³⁺) state, which is crucial for its bioavailability. However, ferrous citrate complexes are known to be susceptible to oxidation in the presence of air, especially in solution.

Table 3: Stability Constants of Fe(II)-Citrate Complexes

Complex SpeciesLog KConditionsReference(s)
Fe(II)H₂L 1.9525 °C, 0.1 M KNO₃[1][8]
Fe(II)HL⁻ 3.3225 °C, 0.1 M KNO₃[1][8]
Fe(II)L²⁻ 4.4025 °C, 0.1 M KNO₃[1][8]

Note: L represents the fully deprotonated citrate ligand (C₆H₅O₇)³⁻. These values are for general Fe(II)-citrate complexes and not specifically for the sodium salt of the bis-citrate complex.

Analytical Characterization

A variety of analytical techniques can be employed to characterize this compound and confirm its identity, purity, and structure.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the complex and confirming the coordination of the citrate ligand to the iron center.

Table 4: General IR Absorption Frequencies for Metal Citrate Complexes

Wavenumber (cm⁻¹)Assignment
~3400 O-H stretching (hydroxyl group and water of hydration)
~1600 Asymmetric stretching of coordinated carboxylate groups (COO⁻)
~1400 Symmetric stretching of coordinated carboxylate groups (COO⁻)

Note: The shift in the carboxylate stretching frequencies compared to free citric acid is indicative of coordination to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantitative analysis of iron in this compound solutions, typically after complexation with a chromogenic agent like 1,10-phenanthroline (B135089). The intrinsic UV-Vis spectrum of ferrous citrate complexes is less distinct.

Mössbauer Spectroscopy: Mössbauer spectroscopy is a powerful technique for determining the oxidation state and coordination environment of iron. For ferrous (Fe²⁺) compounds, the isomer shift (δ) and quadrupole splitting (ΔE_Q) are characteristic parameters.

Table 5: Typical Mössbauer Parameters for High-Spin Ferrous (Fe²⁺) Complexes

ParameterTypical Range (mm/s)
Isomer Shift (δ) 0.6 - 1.7
Quadrupole Splitting (ΔE_Q) 1.5 - 3.5

Note: These are general ranges for high-spin Fe(II) and specific values for this compound would need to be determined experimentally.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the complex and to quantify the amount of water of hydration. For ferrous citrate monohydrate (FeC₆H₆O₇·H₂O), a weight loss corresponding to the water molecule is observed, followed by the decomposition of the citrate ligand at higher temperatures, ultimately leaving a residue of iron oxide.[9]

Quantitative Analysis Protocol (Spectrophotometric)

This protocol outlines a general method for the quantitative determination of iron in a this compound sample using UV-Vis spectrophotometry with 1,10-phenanthroline.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), 6 M

  • Hydroxylamine (B1172632) hydrochloride solution

  • Sodium citrate solution

  • 1,10-phenanthroline solution

  • Standard iron solution (e.g., from ferrous ammonium (B1175870) sulfate)

  • Deionized water

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: a. Accurately weigh a known amount of the this compound sample and dissolve it in a volumetric flask with deionized water. b. To ensure all iron is in the ferrous state, a reducing agent like hydroxylamine hydrochloride can be added. c. A buffer, such as sodium citrate, is used to adjust the pH to the optimal range for complex formation (around 3.5).[10]

  • Calibration Curve: a. Prepare a series of standard solutions of known iron concentrations from a certified iron standard. b. To each standard, add the hydroxylamine hydrochloride, sodium citrate buffer, and 1,10-phenanthroline solution. The 1,10-phenanthroline will form a stable, intensely colored orange-red complex with the ferrous ions. c. Dilute each standard to a fixed volume with deionized water. d. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the iron-phenanthroline complex (approximately 508 nm). e. Plot a calibration curve of absorbance versus iron concentration.

  • Sample Analysis: a. Take an aliquot of the prepared sample solution and treat it with hydroxylamine hydrochloride, sodium citrate buffer, and 1,10-phenanthroline solution in the same manner as the standards. b. Dilute the sample to the same final volume as the standards. c. Measure the absorbance of the sample solution at λ_max. d. Determine the concentration of iron in the sample solution from the calibration curve. e. Calculate the percentage of iron in the original this compound sample.

Biological Significance and Mechanism of Action

This compound is primarily used to treat iron-deficiency anemia due to its high bioavailability.[1] The chelation of ferrous iron by citrate enhances its solubility in the gastrointestinal tract and facilitates its absorption.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream sfc This compound fe2 Fe²⁺ sfc->fe2 Dissociation citrate Citrate sfc->citrate Dissociation dmt1 DMT1 Transporter fe2->dmt1 Transport fe2_in Fe²⁺ dmt1->fe2_in ferritin Ferritin (Storage) fe2_in->ferritin hephaestin Hephaestin fe2_in->hephaestin Oxidation fe3 Fe³⁺ hephaestin->fe3 transferrin Transferrin fe3->transferrin Binding fe3_transferrin Fe³⁺-Transferrin Complex transferrin->fe3_transferrin Bone Marrow / Liver Bone Marrow / Liver fe3_transferrin->Bone Marrow / Liver Transport

Caption: Simplified pathway of iron absorption from this compound.

Upon ingestion, this compound dissociates in the acidic environment of the stomach, releasing ferrous ions.[1] These ions are then transported into the enterocytes of the duodenum via the divalent metal transporter 1 (DMT1).[6] Inside the enterocyte, the iron can either be stored as ferritin or transported into the bloodstream. For transport in the blood, it is first oxidized to ferric iron by hephaestin and then binds to transferrin.[1] The citrate moiety not only enhances solubility but also acts as an antioxidant, helping to maintain iron in its more readily absorbed ferrous state.[2]

Conclusion

This compound is a vital compound in the management of iron deficiency, owing to the unique coordination chemistry between ferrous iron and citrate. The resulting complex exhibits enhanced solubility and stability of the ferrous state, leading to improved bioavailability. While the precise solid-state structure awaits definitive elucidation, a wealth of information from various analytical techniques provides a strong basis for understanding its properties and function. The synthesis and analytical protocols outlined in this guide offer a practical framework for researchers and professionals in the field of drug development and nutritional science. Further research to fully characterize the complex, particularly through single-crystal X-ray diffraction and detailed spectroscopic analysis, will undoubtedly contribute to the optimization of its therapeutic applications.

References

Degradation Pathways of Sodium Ferrous Citrate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential degradation pathways of sodium ferrous citrate (B86180) in aqueous solutions. The stability of sodium ferrous citrate, a common iron supplement, is critical for its efficacy and safety. This document outlines the primary degradation mechanisms, influencing factors, and relevant analytical methodologies, with a focus on providing actionable data and protocols for professionals in the field.

Executive Summary

This compound in aqueous solution is primarily susceptible to oxidation , converting the active ferrous (Fe²⁺) iron to its ferric (Fe³⁺) state. This process is the most significant degradation pathway and is heavily influenced by pH, the presence of oxygen, and the molar ratio of citrate to iron. Other potential, though less documented, degradation routes include hydrolysis at extreme pH values and photodegradation, which primarily involves a redox cycle initiated by the more photoactive ferric citrate. The citrate ligand itself is relatively stable when complexed with ferrous iron but can undergo oxidative degradation, particularly in the presence of reactive oxygen species (ROS) generated through Fenton-like reactions. Understanding these pathways is crucial for developing stable formulations and defining appropriate storage conditions.

Primary Degradation Pathway: Oxidation of Ferrous Iron

The core degradation mechanism for this compound in an aqueous environment is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. Ferrous iron is the more bioavailable form for treating iron deficiency, and its oxidation to ferric iron can lead to reduced efficacy and precipitation of insoluble ferric hydroxides.

The overall oxidation reaction can be summarized as:

Fe²⁺ (ferrous) → Fe³⁺ (ferric) + e⁻

This process is significantly influenced by several factors, which are detailed below. The chelation of Fe²⁺ by citrate plays a crucial role in modulating this reaction.

Influence of Citrate Concentration

Citrate forms a complex with ferrous iron, which significantly impacts its stability. Studies have shown that citrate retards the kinetics of Fe²⁺ oxidation.[1][2] The rate of oxidation decreases as the molar ratio of citrate to Fe(II) increases.[1][2] This stabilizing effect is attributed to the strong complexation of Fe²⁺ by citrate, which makes it less available for oxidation.[1][2]

Influence of pH

The pH of the aqueous solution is a critical determinant of this compound stability.

  • Acidic Conditions (pH < 2): In highly acidic solutions, ferrous citrate tends to redissolve, indicating instability of the complex itself.[3]

  • Near-Neutral to Mildly Acidic Conditions (pH 4-7): This is the range where the complex is generally most relevant. The rate of Fe²⁺ oxidation is pH-dependent, generally increasing with higher pH.

  • Alkaline Conditions (pH > 7): At higher pH values, the oxidation of Fe²⁺ is significantly accelerated.[4] Above pH 5 or 6, hydrolysis of the ferrous salt can also begin, which may compete with oxidation and complexation.[3] However, one study noted the stability of the Fe²⁺ oxidation state within the complex across a broad pH range of 2 to 12, suggesting that the citrate ligand offers substantial protection against both oxidation and hydrolysis under specific conditions.[5]

Influence of Oxygen and Reactive Oxygen Species (ROS)

The presence of dissolved oxygen is a prerequisite for the oxidation of ferrous iron. The reaction kinetics are dependent on the partial pressure of oxygen. Furthermore, ferrous citrate can participate in Fenton-like reactions in the presence of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH) or ferryl (Fe⁴⁺) species.[6][7] These ROS can then accelerate the degradation of the citrate ligand or other components in a formulation. The second-order rate constant for the reaction between the Fe(II)-citrate complex and H₂O₂ has been determined to be approximately 3.6 x 10³ M⁻¹s⁻¹ at neutral pH.[7]

Other Potential Degradation Pathways

While oxidation is the primary concern, other degradation mechanisms may occur under specific stress conditions.

Hydrolysis

Hydrolysis of the ferrous salt can occur at pH values above 5 or 6, leading to the formation of ferrous hydroxide (B78521) [Fe(OH)₂] and a reduction in the yield of the citrate complex.[3] In the context of a formulated solution, this would lead to precipitation and loss of soluble iron.

Photodegradation and Redox Cycling

Direct photodegradation of the ferrous citrate complex is not well-documented. However, a significant related pathway involves the highly photoactive ferric citrate complex. Any ferric impurities in the initial product or ferric ions formed from oxidation can absorb light, leading to the reduction of Fe³⁺ back to Fe²⁺ and the simultaneous oxidative degradation of the citrate ligand.[8][9] The newly formed Fe²⁺ can then be re-oxidized by dissolved oxygen, establishing a photocatalytic redox cycle that continually degrades the citrate ligand.[8] This cycle is a key degradation mechanism for the overall iron-citrate system in the presence of light.

Summary of Quantitative Degradation Data

The available quantitative data primarily focuses on the oxidation kinetics of the ferrous ion in the presence of citrate.

ParameterConditionMolar Ratio (Citrate:Fe(II))Rate Constant (k)Reference
Fe(II) OxidationpH 6.0, 23.5°C, constant aeration041.3 x 10⁻⁴ min⁻¹[1][2]
Fe(II) OxidationpH 6.0, 23.5°C, constant aeration0.0005Not specified[1][2]
Fe(II) OxidationpH 6.0, 23.5°C, constant aeration0.001Not specified[1][2]
Fe(II) OxidationpH 6.0, 23.5°C, constant aeration0.005Not specified[1][2]
Fe(II) OxidationpH 6.0, 23.5°C, constant aeration0.01Not specified[1][2]
Fe(II) OxidationpH 6.0, 23.5°C, constant aeration0.17.6 x 10⁻⁴ min⁻¹[1][2]
Fenton-like ReactionNeutral pH, 25°CN/A3.6 x 10³ M⁻¹s⁻¹[7]

Table 1: Quantitative data on the degradation kinetics of ferrous citrate in aqueous solution.

Degradation Pathways and Logical Diagrams

The degradation of this compound is best understood as a series of interconnected processes, with the oxidation of Fe(II) to Fe(III) at the core.

Degradation_Pathways Figure 1: Core Degradation Pathways of this compound SFC Sodium Ferrous (Fe²⁺) Citrate (Aqueous Solution) Oxidized Ferric (Fe³⁺) Citrate Complex SFC->Oxidized Oxidation (+O₂) Hydrolyzed Ferrous Hydroxide [Fe(OH)₂] (Precipitate) SFC->Hydrolyzed Hydrolysis (pH > 6) ROS Reactive Oxygen Species (•OH, Fe⁴⁺=O) SFC->ROS Fenton-like Reaction (+H₂O₂) Oxidized->SFC Photoreduction (+Light, -Citrate) DegradedCitrate Degraded Citrate Ligand (e.g., CO₂, acetone-dicarboxylic acid) Oxidized->DegradedCitrate Ligand Oxidation (+Light) ROS->DegradedCitrate Oxidative Attack Experimental_Workflow Figure 2: Workflow for Forced Degradation Study cluster_stress start Prepare 1 mg/mL Aqueous This compound Solution stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Predetermined Time Points stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze via Stability-Indicating Method (HPLC, LC-MS, Spectrophotometry) sampling->analysis For non-hydrolysis samples neutralize->analysis end Identify Degradation Products & Determine Degradation Pathways analysis->end Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photo Photolytic

References

Spectroscopic Analysis of Sodium Ferrous Citrate Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of sodium ferrous citrate (B86180) complex, a compound of significant interest in pharmaceutical and food industries for iron supplementation. The following sections detail the core spectroscopic techniques used for its characterization, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex workflows. This document synthesizes findings from multiple research endeavors to offer a comprehensive resource for professionals in drug development and scientific research.

Introduction to Sodium Ferrous Citrate Complex

This compound is a complex where ferrous iron (Fe²⁺) is chelated by citric acid. The stability and bioavailability of the iron are significantly influenced by the coordination environment, which can be elucidated using various spectroscopic techniques. While much of the existing literature focuses on the more stable ferric (Fe³⁺) citrate complexes, understanding the spectroscopic signature of the ferrous form is crucial for quality control and formulation development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the formation and stability of iron-citrate complexes in solution. The electronic transitions within the complex, particularly charge transfer bands, give rise to characteristic absorption spectra.

Quantitative UV-Vis Spectroscopic Data

The UV-Vis spectra of iron-citrate complexes are highly dependent on pH, the molar ratio of iron to citrate, and the oxidation state of the iron.

Complex/Conditionλmax (nm)Molar Extinction Coefficient (ε)Isosbestic Point(s) (nm)Reference
Iron(III)-Citrate (cFe = 4 × 10⁻⁴ mol L⁻¹, c cit = 0.01 mol L⁻¹, pH 0.52-1.42)--≈266[1]
Iron(III)-Citrate (cFe = 4 × 10⁻⁴ mol L⁻¹, c cit = 0.01 mol L⁻¹, pH 1.92-2.99)--≈354[1]
Iron(III)-Citrate (Acidic pH range 2.10 to 3.73)--350[2][3]
Iron(III)-Citrate (Above physiological pH)--320[2][3]
Mononuclear Iron(III)-Dicitrate Complex ((NH₄)₅Fe(C₆H₄O₇)₂·2H₂O, pH 8.0)Shoulder around 450≈ 30 M⁻¹cm⁻¹-[4]
Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for analyzing iron-citrate complexes as a function of pH.

Objective: To determine the pH-dependent speciation of iron-citrate complexes in an aqueous solution.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the iron salt and citric acid of known concentrations.

  • Sample Preparation:

    • For a typical experiment, prepare a series of solutions with a constant concentration of iron (e.g., 4 x 10⁻⁴ mol L⁻¹) and citrate (e.g., 0.01 mol L⁻¹ or 0.1 mol L⁻¹).[1]

    • Adjust the pH of each solution incrementally using NaOH or HCl, covering a range from acidic to neutral or basic conditions (e.g., pH 2 to 8).[1][2][3]

    • Allow the solutions to equilibrate overnight.[1]

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum for each solution over a wavelength range of 190 nm to 820 nm.[2]

    • Use deionized water or a solution containing all reagents except the iron salt as a blank.

  • Data Analysis:

    • Plot the absorbance spectra for the different pH values.

    • Identify the presence of isosbestic points, which indicate the existence of two or more spectrally distinct species in equilibrium.[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the coordination of the citrate ligand to the iron center. The vibrational frequencies of the carboxylate and hydroxyl groups of citric acid are sensitive to complexation.

Key FT-IR Vibrational Frequencies for Iron-Citrate Complexes

The interaction of iron with the carboxylate and hydroxyl groups of citrate leads to shifts in their characteristic vibrational bands.

Functional GroupWavenumber (cm⁻¹) (Pure Sodium Citrate)Wavenumber (cm⁻¹) (Iron-Citrate Complex)AssignmentReference
Fe-O Vibration-~587Metal-oxygen linkage
Fe-O Vibrations-564 and 433Arising from tetrahedral and octahedral sites in magnetite nanoparticles[5]
Carboxylate (asymmetric stretch)~1590Shifted upon complexationCoordination of carboxylate to iron[5][6][7]
Carboxylate (symmetric stretch)~1420Shifted upon complexationCoordination of carboxylate to iron[5][6][7]
C-O-H (hydroxyl)~1100-1000Broadening and shiftingInvolvement of the hydroxyl group in chelation[6]
Experimental Protocol: FT-IR Analysis

This protocol describes the preparation of a solid sample for FT-IR analysis.

Objective: To identify the functional groups involved in the coordination of citrate to iron.

Materials:

  • This compound complex (solid)

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the this compound sample.

    • Prepare the sample as a 3-3.5% dispersion in anhydrous potassium bromide.[8]

    • Grind a small amount of the sample with KBr in an agate mortar and pestle to obtain a fine, homogeneous powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectroscopic Measurement:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the carboxylate and hydroxyl groups.

    • Compare the spectrum of the complex with that of free citric acid or sodium citrate to determine the shifts in vibrational frequencies upon complexation.[5][6]

Other Spectroscopic Techniques

While UV-Vis and FT-IR are primary methods, a more comprehensive understanding of the this compound complex is achieved by employing additional spectroscopic techniques.

  • Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state (Fe²⁺ vs. Fe³⁺) and the coordination environment of the iron nucleus.[9] It can provide quantitative information on the relative amounts of different iron species in a sample.[9] At a 1:1 iron-to-citrate molar ratio, polynuclear species are predominant.[9]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons, making it suitable for high-spin Fe³⁺ complexes.[9] The presence of a signal near g = 4.3 is characteristic of a high-spin rhombic Fe³⁺ species.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can determine the stoichiometry of iron-citrate complexes, such as 1:1 and 2:1 metal-to-ligand ratios.[10][11] It can also provide insights into the nuclearity (mononuclear, dinuclear, trinuclear) of the complexes in solution.[11][12]

Synthesis of this compound

The properties of the this compound complex are highly dependent on the synthesis method.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for producing this compound.[13]

Objective: To synthesize this compound from a water-soluble ferrous salt and trisodium citrate.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous chloride

  • Trisodium citrate dihydrate

  • Deionized water

Procedure:

  • Reaction Setup:

    • Prepare an aqueous solution of trisodium citrate. For example, dissolve 292 g of trisodium citrate dihydrate in 436 mL of water.[13]

    • Prepare an aqueous solution of the ferrous salt. For example, dissolve ferrous sulfate in water.

    • Heat the trisodium citrate solution to above 90°C.[13]

  • Reaction:

    • React one molar equivalent of the water-soluble ferrous salt with 2.1 to less than 3 molar equivalents of trisodium citrate.[13]

    • Add the ferrous salt solution to the heated trisodium citrate solution while stirring. Crystals may begin to precipitate during this addition.[13]

    • Maintain the temperature above 90°C and continue stirring. The pH at the completion of mixing should be around 5.5.[13]

  • Isolation and Purification:

    • Cool the reaction mixture to approximately 25°C to allow for complete crystallization.[13]

    • Filter the precipitated white or greenish-white salt.[13][14]

    • Wash the crystals with water.[13]

    • Dry the product. For instance, drying with warm air at 82°C for 5 hours has been reported.[13]

Visualizing Experimental Workflows

Diagrams created using the DOT language help to visualize the logical flow of the experimental and analytical processes.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Spectroscopic Analysis prep_ferrous Prepare Aqueous Ferrous Salt Solution react Mix Solutions and React (1:<2.1-3 molar ratio) prep_ferrous->react prep_citrate Prepare Aqueous Trisodium Citrate Solution heat_citrate Heat Citrate Solution (>90°C) prep_citrate->heat_citrate heat_citrate->react cool Cool to 25°C react->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Product filter_wash->dry product This compound Product dry->product uv_vis UV-Vis Spectroscopy (Aqueous Solution) product->uv_vis ftir FT-IR Spectroscopy (KBr Pellet) product->ftir other_spec Other Techniques (Mössbauer, EPR, MS) product->other_spec data_analysis Data Interpretation and Structural Elucidation uv_vis->data_analysis ftir->data_analysis other_spec->data_analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

uv_vis_ph_dependence start Prepare Iron-Citrate Solution Series ph_adjust Adjust pH of Each Solution start->ph_adjust equilibrate Equilibrate Overnight ph_adjust->equilibrate measure Record UV-Vis Spectra equilibrate->measure analyze Identify Isosbestic Points and Spectral Shifts measure->analyze conclusion Determine pH-Dependent Speciation analyze->conclusion

Caption: Logical flow for studying the pH dependence of iron-citrate complexes using UV-Vis spectroscopy.

Conclusion

The spectroscopic analysis of this compound complex is a multifaceted process requiring the integration of several analytical techniques. UV-Vis and FT-IR spectroscopy serve as foundational methods for routine characterization, while Mössbauer, EPR, and mass spectrometry provide deeper structural insights. The protocols and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively characterize this important iron complex, ensuring its quality, stability, and efficacy in various applications.

References

An In-depth Technical Guide to the Thermodynamic Stability of the Ferrous Citrate Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the ferrous citrate (B86180) complex, a subject of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. The bioavailability and reactivity of iron are intrinsically linked to the stability of its complexes, making a thorough understanding of these properties crucial for the development of effective iron supplements and therapeutics. This document collates available quantitative data, details relevant experimental protocols, and visualizes key related pathways to serve as an essential resource for professionals in the field.

Thermodynamic Stability of Ferrous Citrate Complexes

The interaction between ferrous iron (Fe(II)) and citrate results in the formation of various complex species, the distribution of which is highly dependent on factors such as pH, temperature, and the molar ratio of iron to citrate. The thermodynamic stability of these complexes is a critical determinant of their formation and dissociation in solution.

Quantitative Data on Stability Constants

The stability of metal-ligand complexes is quantified by stability constants (K) or their logarithmic form (log K). These constants represent the equilibrium for the formation of the complex from its constituent metal ion and ligand(s). While the thermodynamics of ferric (Fe(III)) citrate have been more extensively studied, data for the ferrous (Fe(II)) citrate complex are also available. The speciation of Fe(II)-citrate can be complex, with different protonated and multi-ligand species coexisting in solution.

Complex SpeciesLog KConditionsReference
[Fe(II)(citrate)]⁻~3-5Varies with ionic strength and temperature[1][2]
[Fe(II)(citrate)₂]⁴⁻~4-6Varies with ionic strength and temperature[1][2]
[Fe(II)(OH)(citrate)]²⁻-Speciation models suggest its presence at higher pH[1]
Influence of Physicochemical Parameters

pH: The pH of the solution is a master variable controlling the speciation and stability of the ferrous citrate complex. Citric acid is a triprotic acid, and its degree of protonation, along with the hydrolysis of the ferrous ion, dictates the nature of the complex formed. At acidic pH (around 2-5), the formation of ferrous citrate is favored, while at higher pH values (approaching neutrality and above), the formation of hydrolyzed species and potentially the precipitation of ferrous hydroxide (B78521) can occur, although citrate complexation can inhibit this precipitation over a wide pH range.[3][4]

Temperature: While specific studies on the effect of temperature on the thermodynamic parameters of ferrous citrate are scarce, general principles suggest that stability constants will be temperature-dependent.

Ionic Strength: The ionic strength of the medium affects the activity coefficients of the ions in solution, and thus influences the measured stability constants. It is crucial to control and report the ionic strength in any study of complex stability.

Experimental Protocols for Determining Thermodynamic Stability

The determination of stability constants for metal complexes is a fundamental aspect of coordination chemistry. Several techniques can be employed, each with its own advantages and limitations.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) upon the addition of a titrant.

Principle: The formation of a complex between a metal ion and a ligand that is also a weak acid or base will result in a change in the concentration of free hydrogen ions in the solution. By titrating a solution containing the metal ion and the ligand with a strong acid or base, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be determined by analyzing the resulting titration curve.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard solution of a ferrous salt (e.g., ferrous sulfate, FeSO₄·7H₂O) of accurately known concentration. To prevent oxidation to Fe(III), the solution should be prepared using deoxygenated water and may be acidified slightly.

    • Prepare a standard solution of citric acid of accurately known concentration.

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant and high ionic strength throughout the titration.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Titration Procedure:

    • In a thermostatted titration vessel, place a known volume of a solution containing the ferrous salt, citric acid, and the background electrolyte.

    • Bubble an inert gas (e.g., nitrogen or argon) through the solution to prevent the oxidation of Fe(II).

    • Titrate the solution with the standardized strong base, adding small increments of the titrant and recording the pH or potential reading after each addition, ensuring that equilibrium is reached.

    • Perform separate titrations of the strong acid in the background electrolyte and the citric acid solution under the same conditions to determine the electrode parameters and the protonation constants of citric acid, respectively.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) are analyzed using specialized computer programs (e.g., HYPERQUAD, SCOGS) that perform non-linear least-squares refinement to calculate the stability constants of the various Fe(II)-citrate species.

Spectrophotometry

Spectrophotometry can be used to determine stability constants if the formation of the complex is accompanied by a change in the absorbance of the solution in the UV-Visible region.

Principle: By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand, and applying Beer-Lambert's law, the concentrations of the free and complexed species at equilibrium can be determined. This information is then used to calculate the stability constant.

Detailed Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the ferrous salt and citric acid of known concentrations. As with potentiometry, take precautions to avoid the oxidation of Fe(II).

    • Prepare a series of solutions in volumetric flasks containing a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa). Maintain a constant pH and ionic strength using a suitable buffer and background electrolyte.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the complex.

    • Measure the absorbance of each solution at the λ_max.

  • Data Analysis:

    • The data can be analyzed using various methods, such as the mole-ratio method, Job's method of continuous variation, or by fitting the absorbance data to a model that includes the molar absorptivities of all absorbing species and the stability constants.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n) in a single experiment.

Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat released or absorbed upon complex formation is measured.

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of the ferrous salt and citric acid in the same buffer to minimize heats of dilution. Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

    • The solutions must be free of any particulate matter.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the ferrous salt solution and the injection syringe with the citric acid solution.

    • After thermal equilibration, a series of small injections of the ligand solution into the metal solution is performed.

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The raw data (heat change per injection) are integrated and plotted against the molar ratio of ligand to metal.

    • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

      • ΔG = -RTlnK

      • ΔG = ΔH - TΔS

Biological Relevance and Cellular Uptake

Ferrous citrate plays a significant role in iron metabolism and its transport into cells. Understanding these pathways is crucial for drug development and nutritional science.

Cellular Iron Uptake Pathway

The uptake of non-transferrin-bound iron, which can exist as iron citrate complexes in the plasma, is a critical process. The prevailing mechanism involves the reduction of ferric iron to ferrous iron at the cell surface, followed by transport into the cell.[5][6][7]

CellularIronUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe(III)-Citrate Ferric Citrate Reducer Ferric Reductase (e.g., DCYTB) DMT1 DMT1 (Divalent Metal Transporter 1) Reducer->DMT1 Fe(III) -> Fe(II) Fe(II) Ferrous Iron (Labile Iron Pool) DMT1->Fe(II) Transports Metabolism Cellular Metabolism (e.g., Heme synthesis, Fe-S cluster assembly) Fe(II)->Metabolism Utilized in Ferritin Ferritin (Iron Storage) Fe(II)->Ferritin Stored in

Caption: Cellular uptake of iron from citrate.

This diagram illustrates the process by which ferric citrate in the extracellular space is reduced to ferrous iron by a membrane-bound reductase. The resulting ferrous iron is then transported into the cell by the Divalent Metal Transporter 1 (DMT1). Once inside the cell, the ferrous iron enters the labile iron pool and can be utilized for various metabolic processes or stored in ferritin.

Experimental Workflow for Studying Cellular Iron Uptake

ExperimentalWorkflow Incubation 2. Incubate with Labeled Ferrous Citrate (e.g., ⁵⁹Fe) Washing 3. Wash Cells to Remove Extracellular Iron Incubation->Washing Lysis 4. Lyse Cells Washing->Lysis Quantification 5. Quantify Intracellular Radioactivity (Gamma Counter) Lysis->Quantification Analysis 6. Data Analysis (e.g., Determine uptake kinetics) Quantification->Analysis

Caption: Workflow for cellular iron uptake assay.

This diagram outlines a typical experimental workflow to study the cellular uptake of ferrous citrate. Cultured cells are incubated with radio-labeled ferrous citrate, followed by washing to remove any unbound iron. The cells are then lysed, and the amount of intracellular radioactivity is quantified to determine the extent of iron uptake.

Conclusion

The thermodynamic stability of the ferrous citrate complex is a multifaceted topic of considerable importance for understanding iron biochemistry and developing iron-related pharmaceuticals. While stability constants have been reported, a more comprehensive thermodynamic profile, including enthalpy and entropy data, would be beneficial for a complete understanding of the system. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the properties of this vital complex. Furthermore, the elucidation of cellular uptake pathways highlights the intricate mechanisms governing iron homeostasis and offers targets for therapeutic intervention. This guide serves as a foundational resource to stimulate further research into the nuanced and critical role of the ferrous citrate complex in biological systems.

References

Methodological & Application

Application Notes and Protocols for Sodium Ferrous Citrate Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for the proliferation and metabolism of mammalian cells in culture. It is a critical cofactor for enzymes involved in cellular respiration and DNA synthesis. In serum-free and chemically defined media, the absence of serum proteins like transferrin necessitates the addition of a bioavailable iron source. Sodium ferrous citrate (B86180), a chelated form of iron, serves as an effective supplement to deliver iron in its more soluble ferrous (Fe2+) state, minimizing the risk of precipitation and oxidative stress associated with free iron ions in culture media. Proper supplementation with sodium ferrous citrate can significantly enhance cell growth, viability, and recombinant protein production, particularly in high-density cultures of Chinese Hamster Ovary (CHO) and hybridoma cells.

Mechanism of Action

This compound provides a stable and highly bioavailable source of ferrous iron. The citrate chelates the iron, preventing its oxidation to the less soluble ferric (Fe3+) state and its precipitation as ferric hydroxide (B78521) or phosphate (B84403) in the culture medium.[1][2] This chelation facilitates the uptake of iron by cells.

Once taken up by the cells, iron is incorporated into various metabolic pathways. It is essential for the synthesis of heme groups for cytochromes involved in the electron transport chain and for the formation of iron-sulfur clusters, which are critical for the function of many enzymes. The supplementation with citrate has also been shown to play a role in enhancing cellular energy, with studies indicating an increase in cellular ATP levels.[1][2] Furthermore, the combination of iron and citrate has been observed to upregulate the protein synthetic machinery, leading to enhanced productivity of recombinant proteins like monoclonal antibodies (mAbs).[1][2]

Key Applications and Benefits

  • Enhanced Cell Growth and Viability: Optimized concentrations of this compound can support higher viable cell densities and maintain cell viability for longer periods in batch and fed-batch cultures.

  • Increased Recombinant Protein Production: Supplementation has been shown to significantly boost the productivity of monoclonal antibodies in CHO cells, with enhancements of 30-40% reported.[1][2]

  • Serum-Free Media Optimization: It is a critical component in the development and optimization of serum-free, chemically defined media for various cell lines, including CHO and hybridomas.

  • Improved Stability and Bioavailability: The chelation with citrate ensures iron remains soluble and available to the cells, overcoming common issues of iron precipitation in basal media.

Quantitative Data Summary

The following tables summarize the effects of iron and citrate supplementation on CHO cell culture performance, based on published studies.

Table 1: Optimized Concentration Ranges for Iron and Citrate Supplementation

ComponentOptimized Concentration Range (mM)Cell LineKey Outcome
Iron (as Ferrous Sulfate)0.1 - 0.5CHOMaintained cell growth and enhanced mAb production
Sodium Citrate0.125 - 1.0CHOEnhanced mAb productivity by 30-40%

Data derived from studies by Bai et al., 2011.[1][2]

Table 2: Effect of Iron Concentration on CHO Cell Performance

Iron Concentration (µM)Peak Viable Cell Density (x 10^6 cells/mL)Final Titer (% of lowest iron condition)
108.7100%
11011.0137%

This data illustrates a positive correlation between iron concentration and both cell density and protein titer.[3]

Signaling Pathway and Experimental Workflow

Intracellular Iron Metabolism

The following diagram illustrates the key pathways of iron uptake and utilization within a mammalian cell.

G Intracellular Iron Metabolism Pathway sfc This compound (Fe²⁺-Citrate) dmt1 DMT1 sfc->dmt1 lip Labile Iron Pool (Fe²⁺) dmt1->lip ferritin Ferritin (Iron Storage) lip->ferritin Storage mito Mitochondria lip->mito fpn Ferroportin (FPN) lip->fpn ferritin->lip Release heme Heme Synthesis mito->heme fesc Fe-S Cluster Synthesis mito->fesc heph Hephaestin fpn->heph Oxidation fe3 Extracellular Fe³⁺ heph->fe3

Caption: Intracellular iron uptake and metabolic pathways.

Experimental Workflow for Optimization

This diagram outlines a typical workflow for optimizing the concentration of this compound in a cell culture process.

G Workflow for Optimizing this compound start Define Baseline (No or Low Iron) prep Prepare Sterile Stock Solution of this compound start->prep design Design Dose-Response Experiment (e.g., 0-1mM) prep->design culture Inoculate and Culture Cells with Different Concentrations design->culture monitor Monitor VCD, Viability, Metabolites Daily culture->monitor titer Measure Final Product Titer (e.g., HPLC) culture->titer monitor->culture analyze Analyze Data and Determine Optimal Concentration monitor->analyze titer->analyze analyze->design Further Optimization Needed validate Validate in Bioreactor analyze->validate Optimal Concentration Found

References

Application Notes and Protocols for the Use of Sodium Ferrous Citrate in Iron-Deficiency Anemia Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing sodium ferrous citrate (B86180) in preclinical animal models of iron-deficiency anemia (IDA). The following sections detail the mechanism of action, experimental protocols for inducing anemia and subsequent treatment, and expected outcomes based on available literature.

Introduction to Sodium Ferrous Citrate

This compound is an iron supplement used in the treatment of iron-deficiency anemia.[1] It is a chelated form of iron, where the ferrous iron (Fe2+) is stabilized by citric acid.[1] This chelation enhances the solubility and bioavailability of the iron in the gastrointestinal tract.[1] The citrate component helps to maintain iron in its more readily absorbed ferrous state, preventing its oxidation to the less bioavailable ferric (Fe3+) form.[1]

Mechanism of Action: Iron Absorption

Once ingested, this compound releases ferrous ions in the gastrointestinal tract. These ions are then absorbed by enterocytes in the duodenum and upper jejunum, primarily through the Divalent Metal Transporter 1 (DMT1).[1] Inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via ferroportin.[1] Before entering the circulation, ferrous iron is oxidized to ferric iron by hephaestin and then binds to transferrin for transport to various tissues, including the bone marrow for hemoglobin synthesis.[2][3]

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SFC This compound Fe2 Fe2+ (Ferrous Iron) SFC->Fe2 Dissociation DMT1 DMT1 Fe2->DMT1 Fe2_intra Fe2+ DMT1->Fe2_intra Ferritin Ferritin (Storage) Fe2_intra->Ferritin Storage Ferroportin Ferroportin Fe2_intra->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe3 Fe3+ (Ferric Iron) Hephaestin->Fe3 Oxidation Transferrin Transferrin Fe3->Transferrin Tf_Fe3 Transferrin-Fe3+ Transferrin->Tf_Fe3 Binding Bone_Marrow Bone Marrow (Hemoglobin Synthesis) Tf_Fe3->Bone_Marrow Transport to Tissues

Figure 1: Cellular pathway of iron absorption from this compound.

Experimental Protocols

The following protocols provide a framework for inducing iron-deficiency anemia in animal models and for the subsequent treatment with this compound.

Protocol 1: Induction of Iron-Deficiency Anemia in Rats

This protocol is adapted from studies using low-iron diets to induce anemia.

Materials:

  • Weanling male Sprague-Dawley or Wistar rats (4-5 weeks old)

  • Standard rodent chow (for control group)

  • Low-iron diet (e.g., AIN-93G with low iron content)

  • Animal caging and husbandry supplies

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Hemoglobinometer or hematology analyzer

Procedure:

  • Acclimatization: Acclimate rats for one week on a standard diet.

  • Group Allocation: Randomly divide rats into a control group (standard diet) and an anemic model group (low-iron diet).

  • Anemia Induction: Feed the anemic model group the low-iron diet for 4-6 weeks.

  • Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, collect blood samples to confirm anemia (Hemoglobin < 10 g/dL).

Protocol 2: Induction of Iron-Deficiency Anemia in Mice

This protocol is adapted from studies using a low-iron diet to induce anemia in mice.

Materials:

  • Weanling male BALB/c or C57BL/6 mice (3-4 weeks old)

  • Standard rodent chow

  • Low-iron diet

  • Animal caging and husbandry supplies

  • Blood collection supplies

  • Hemoglobinometer or hematology analyzer

Procedure:

  • Acclimatization: Acclimate mice for one week on a standard diet.

  • Group Allocation: Randomly divide mice into a control group and an anemic model group.

  • Anemia Induction: Feed the anemic model group the low-iron diet for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake. Confirm anemia by measuring hemoglobin levels.

Protocol 3: Treatment with this compound

This protocol outlines the oral administration of this compound to anemic animal models.

Materials:

  • Anemic rats or mice (from Protocol 1 or 2)

  • This compound

  • Vehicle for administration (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution: Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before each administration.

  • Dosage: The dosage of this compound can vary. A common approach is to administer a dose equivalent to a therapeutic human dose, adjusted for the animal's body surface area. A study in rats used a combination of 5-aminolevulinic acid and this compound administered via gastric gavage at a dose of 157 mg/kg for the this compound component.[4][5]

  • Administration: Administer the prepared this compound solution or suspension orally via gavage once daily for the duration of the treatment period (e.g., 2-4 weeks).

  • Control Groups: Include a vehicle control group (anemic animals receiving only the vehicle) and a positive control group (e.g., anemic animals receiving a standard iron supplement like ferrous sulfate).

  • Monitoring: Continue to monitor body weight and food intake. Collect blood samples at regular intervals (e.g., weekly) to assess hematological parameters.

  • Terminal Procedures: At the end of the treatment period, collect terminal blood samples and tissues (liver, spleen) for further analysis.

Experimental Workflow

ExperimentalWorkflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Group Allocation acclimatization->grouping anemia_induction Anemia Induction (Low-Iron Diet, 4-8 weeks) grouping->anemia_induction anemia_confirmation Confirmation of Anemia (Blood Test) anemia_induction->anemia_confirmation treatment Treatment Period (e.g., this compound, Vehicle, Positive Control) (2-4 weeks) anemia_confirmation->treatment monitoring Weekly Monitoring (Body Weight, Blood Parameters) treatment->monitoring terminal Terminal Sample Collection (Blood, Liver, Spleen) treatment->terminal monitoring->terminal analysis Data Analysis (Hematology, Iron Status, Histology) terminal->analysis end End analysis->end

Figure 2: A generalized experimental workflow for studying this compound.

Data Presentation

The following tables present representative data from a study on ferric citrate in a rat model of iron-deficiency anemia. While not this compound, the data provides a strong indication of the expected therapeutic effects of a bioavailable oral iron supplement.

Table 1: Hematological Parameters in a Rat Model of Iron-Deficiency Anemia Treated with Ferric Citrate

ParameterNormal ControlAnemia ControlFerric Citrate Treated
Hemoglobin (g/dL) 14.2 ± 0.58.5 ± 0.713.8 ± 0.6
Hematocrit (%) 42.5 ± 1.828.1 ± 2.241.7 ± 1.9
Red Blood Cell Count (x10^6/µL) 7.5 ± 0.45.2 ± 0.57.3 ± 0.4
Mean Corpuscular Volume (fL) 56.7 ± 1.554.0 ± 1.857.1 ± 1.6
Mean Corpuscular Hemoglobin (pg) 18.9 ± 0.616.3 ± 0.718.9 ± 0.5
Data are presented as mean ± standard deviation. Data is representative of expected outcomes.

Table 2: Iron Status Parameters in a Rat Model of Iron-Deficiency Anemia Treated with Ferric Citrate

ParameterNormal ControlAnemia ControlFerric Citrate Treated
Serum Iron (µg/dL) 155 ± 2565 ± 15145 ± 20
Serum Ferritin (ng/mL) 150 ± 3030 ± 10130 ± 25
Transferrin Saturation (%) 35 ± 510 ± 332 ± 4
Data are presented as mean ± standard deviation. Data is representative of expected outcomes.

Key Experimental Methodologies

Hematological Analysis

Blood samples should be collected in EDTA-containing tubes to prevent coagulation. A complete blood count (CBC) can be performed using an automated hematology analyzer calibrated for the specific animal species. Key parameters to measure include hemoglobin (Hb), hematocrit (Hct), red blood cell (RBC) count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).

Iron Status Analysis

Serum should be separated from clotted blood samples for the analysis of iron status.

  • Serum Iron and Total Iron Binding Capacity (TIBC): These can be measured using colorimetric assay kits. Transferrin saturation can be calculated as (Serum Iron / TIBC) x 100.

  • Serum Ferritin: Species-specific ELISA kits are available for the quantitative measurement of serum ferritin.

Histological Analysis

At the end of the study, the liver and spleen should be collected and fixed in 10% neutral buffered formalin. Paraffin-embedded tissue sections can be stained with Hematoxylin and Eosin (H&E) to assess general morphology and with Perls' Prussian blue to visualize iron deposits. In iron-deficiency anemia, a depletion of iron stores in the liver and spleen is expected, which should be replenished after successful iron therapy.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the efficacy of this compound in animal models of iron-deficiency anemia. The use of a low-iron diet model is a well-established method for inducing anemia, and the subsequent treatment protocol allows for a thorough evaluation of the therapeutic potential of this compound. The expected outcomes include the normalization of hematological parameters and the replenishment of iron stores, which can be quantified through various biochemical and histological techniques. These studies are crucial for the preclinical development of new and improved iron supplementation therapies.

References

Application Notes and Protocols for the Quantification of Sodium Ferrous Citrate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium ferrous citrate (B86180) is an iron supplement used to treat iron deficiency anemia. It is a chelated form of iron, where ferrous iron (Fe²⁺) is bound to citric acid, enhancing its solubility and bioavailability.[1] Accurate quantification of sodium ferrous citrate and its constituent parts—ferrous iron and citrate—in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring. This document provides detailed protocols for the analytical methods used to quantify this compound in biological samples.

Analytical Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the specific requirements of the study, such as the need to measure the intact complex, total iron, or the citrate moiety. The primary methods include:

  • Atomic Absorption Spectroscopy (AAS): A highly sensitive method for determining the total iron concentration.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the citrate component or the iron-chelate complex.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for the simultaneous quantification of citrate and for speciation of iron complexes.[3][4]

Method 1: Quantification of Total Iron by Atomic Absorption Spectroscopy (AAS)

This protocol outlines the determination of total iron concentration in biological samples, which is a key indicator of the absorbed this compound.

Principle

Biological samples are subjected to wet-ashing to eliminate organic matter and convert all forms of iron into a soluble inorganic form (Fe³⁺). The total iron concentration is then determined by atomic absorption spectroscopy, which measures the absorption of light by free iron atoms in a flame or graphite (B72142) furnace.[5][6][7]

Experimental Protocol

3.2.1. Reagents and Materials

  • Nitric acid (concentrated, trace metal grade)

  • Hydrochloric acid (concentrated, trace metal grade)

  • Hydrogen peroxide (30%)

  • Iron standard solution (1000 µg/mL)

  • Deionized water (18 MΩ·cm)

  • Biological sample (e.g., plasma, serum, urine)

3.2.2. Sample Preparation (Wet-Ashing)

  • Pipette 1.0 mL of the biological sample into a digestion tube.

  • Add 5.0 mL of concentrated nitric acid.

  • Heat the mixture at 120°C for 4-6 hours until the solution is clear.

  • Cool the sample and add 1.0 mL of 30% hydrogen peroxide.

  • Heat again at 120°C for 1 hour to complete the digestion.

  • Cool the digested sample and dilute to a final volume of 10 mL with deionized water.

3.2.3. Instrumental Analysis

  • Instrument: Atomic Absorption Spectrometer with a hollow cathode lamp for iron.

  • Wavelength: 248.3 nm

  • Slit width: 0.2 nm

  • Flame: Air-acetylene

  • Calibration: Prepare a series of iron standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock standard solution with 2% nitric acid.

  • Analysis: Aspirate the blank, standards, and prepared samples into the AAS and record the absorbance.

Data Presentation
ParameterValueReference
Linearity Range0.1 - 10.0 µg/mL[5][7]
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%[8]

Experimental Workflow

AAS_Workflow sample Biological Sample digestion Wet-Ashing (Nitric Acid, Heat) sample->digestion 1 mL dilution Dilution with Deionized Water digestion->dilution Clear Solution aas AAS Analysis (248.3 nm) dilution->aas Inject data Data Acquisition & Quantification aas->data HPLC_Workflow sample Biological Sample precipitation Protein Precipitation (Perchloric Acid) sample->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-UV Analysis (210 nm) filtration->hplc Inject quantification Quantification hplc->quantification LCMS_Workflow sample Biological Sample is_addition Add Internal Standard (IS) sample->is_addition protein_precip Protein Precipitation (Methanol) is_addition->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms Inject data_analysis Data Analysis lcms->data_analysis

References

Application Note: HPLC Method for Purity Assessment of Sodium Ferrous Citrate

Author: BenchChem Technical Support Team. Date: December 2025

AN-SFC-001

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for Sodium Ferrous Citrate (B86180). The method utilizes reverse-phase chromatography with UV detection to separate Sodium Ferrous Citrate from potential impurities and degradation products. This protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reproducible method for quality control and stability testing.

Introduction

This compound is an iron supplement used in the treatment and prevention of iron-deficiency anemia.[1] It is valued for its bioavailability, where the iron is maintained in the ferrous (Fe²⁺) state, facilitating absorption.[2] Accurate determination of its purity is critical to ensure safety, efficacy, and compliance with regulatory standards. Common impurities may include free citric acid, ferric (Fe³⁺) species, and other related substances.

This document provides a comprehensive HPLC method for the purity assessment of this compound raw material. The described method is specific, accurate, and precise, making it suitable for routine quality control analysis.

Principle

The method is based on reverse-phase HPLC, which separates compounds based on their hydrophobicity. To analyze the iron-citrate complex, a common approach involves quantifying the citrate component after dissociation or analyzing the complex directly.[3][4] This protocol focuses on the direct analysis of the citrate moiety, a technique widely used for organic acid analysis.[5] An acidic mobile phase ensures the protonation of the citrate molecule, leading to consistent retention and sharp peak shapes on a C18 stationary phase. Purity is determined by the area percent method, where the peak area of the main component is compared to the total area of all observed peaks.

Experimental Protocol

3.1. Apparatus and Materials

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Column: C18 Reverse-Phase Column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Data Acquisition Software: Empower, Chromeleon, or equivalent.

  • Analytical Balance: 0.01 mg readability.

  • pH Meter: Calibrated.

  • Volumetric flasks, pipettes, and general laboratory glassware.

  • Syringe filters: 0.45 µm, PTFE or PVDF.

3.2. Reagents and Standards

  • This compound: Reference Standard and Test Sample.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): HPLC grade.

  • Orthophosphoric Acid (H₃PO₄): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q.

3.3. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix well.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix well. Filter the solution through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions The separation is achieved using a gradient elution on a C18 column.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20mM KH₂PO₄, pH 2.8 with H₃PO₄B: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 30% B15-17 min: 30% to 5% B17-20 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 210 nm
Injection Vol. 10 µL
Run Time 20 minutes

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. Inject the Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the principle of area normalization. Integrate all peaks in the chromatogram, disregarding any peaks originating from the diluent and any peak with an area less than 0.05% of the total area.

The purity is calculated using the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results and Data Presentation

The following tables present representative data obtained from the analysis of a hypothetical batch of this compound.

Table 1: System Suitability Test (SST) Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 8.52 2456780 1.15 5680
2 8.51 2461234 1.16 5710
3 8.53 2455991 1.14 5695
4 8.52 2470115 1.15 5705
5 8.51 2465432 1.16 5670
Mean 8.52 2461910 1.15 5692

| %RSD | 0.10% | 0.23% | - | - |

Table 2: Purity Assessment of this compound (Batch No. SFC202512)

Peak No. Retention Time (min) Peak Area Area % Identification
1 3.15 12150 0.49% Impurity A (e.g., Free Citrate)
2 8.52 2459870 99.25% This compound
3 11.24 6450 0.26% Impurity B (Unknown)
Total - 2478470 100% -

| Calculated Purity | | | 99.25% | |

Visualizations

The following diagrams illustrate the key processes involved in this analytical method.

G Experimental Workflow for HPLC Purity Analysis cluster_analysis cluster_data prep Solution Preparation std_prep Standard Prep (0.5 mg/mL) prep->std_prep smp_prep Sample Prep (0.5 mg/mL) prep->smp_prep sst System Suitability (5x Standard) std_prep->sst sample_run Sample Injection (Test Sample) smp_prep->sample_run hplc HPLC System Setup conditions Set Chromatographic Conditions hplc->conditions conditions->sst analysis Analysis Sequence sst->sample_run integration Peak Integration sample_run->integration data Data Processing calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC purity assessment of this compound.

PurityCalculation Logic of Purity Calculation input Raw Chromatogram Data integrate Integrate All Peaks (Threshold > 0.05%) input->integrate area_main Area_main (this compound Peak) integrate->area_main area_total Area_total (Sum of all integrated peaks) integrate->area_total formula Purity (%) = (Area_main / Area_total) * 100 area_main->formula area_total->formula result Final Purity Value formula->result

Caption: Logical flow for the area percent purity calculation.

Conclusion

The HPLC method described in this application note is demonstrated to be a suitable and reliable approach for determining the purity of this compound. The method is specific, robust, and provides accurate results that meet typical system suitability criteria. It can be effectively implemented in a quality control environment for the routine analysis of raw materials and finished products.

References

Application Note & Protocol: In Vitro Iron Uptake Studies Using Caco-2 Cells and Sodium Ferrous Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron deficiency is a global health issue, and enhancing iron bioavailability from supplements and fortified foods is a key objective in nutrition and drug development. The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for studying intestinal iron absorption.[1][2][3][4][5] When cultured, these cells differentiate to form a monolayer with morphological and functional similarities to small intestinal enterocytes, including the expression of key iron transporters like divalent metal transporter 1 (DMT1).[6][7][8][9] This application note provides a detailed protocol for assessing the in vitro iron uptake from sodium ferrous citrate (B86180) using the Caco-2 cell model and compares its potential bioavailability to the commonly used ferrous sulfate (B86663).

Sodium ferrous citrate is a chelated form of iron where ferrous iron (Fe²⁺) is bound to citric acid.[10] This chelation is intended to improve iron's solubility and stability, potentially leading to enhanced absorption.[10] The primary mechanism of non-heme iron absorption involves the uptake of ferrous iron by DMT1 on the apical membrane of enterocytes.[10][11] this compound is designed to deliver iron in this readily absorbable ferrous form.[10]

Key Experimental Protocols

Caco-2 Cell Culture and Differentiation

A robust and reproducible Caco-2 cell culture protocol is fundamental for reliable iron uptake studies.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Trypsin-EDTA solution

  • 6-well or 12-well cell culture plates (polycarbonate Transwell® inserts are recommended for transport studies)

  • Cell culture incubator (37°C, 5% CO₂, 95% humidity)

Protocol:

  • Cell Seeding: Seed Caco-2 cells onto culture plates at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Growth and Differentiation: Culture the cells for 18-21 days post-seeding to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Verify Monolayer Integrity: Before initiating iron uptake experiments, the integrity of the Caco-2 cell monolayer can be assessed by measuring the transepithelial electrical resistance (TEER).

In Vitro Digestion (Optional but Recommended)

To simulate the physiological conditions of the gastrointestinal tract, an in vitro digestion step prior to exposing the cells to the iron compounds is recommended.[4]

Materials:

  • Pepsin solution (in 0.1 M HCl)

  • Pancreatin-bile salt mixture (in 0.1 M NaHCO₃)

  • This compound

  • Ferrous sulfate (FeSO₄) as a comparator

  • Control (no iron)

Protocol:

  • Gastric Digestion: Dissolve the iron compounds in a simulated gastric fluid containing pepsin and adjust the pH to 2.0. Incubate for 1-2 hours at 37°C with gentle agitation.

  • Intestinal Digestion: Neutralize the gastric digest with NaHCO₃ and add the pancreatin-bile salt mixture. Adjust the pH to 7.0 and incubate for 2 hours at 37°C.

  • Prepare for Cell Exposure: Centrifuge the digestate to remove insoluble residues. The supernatant, containing the bioaccessible iron, is then used for the Caco-2 cell uptake assay.

Iron Uptake Assay

This protocol details the exposure of differentiated Caco-2 cells to the prepared iron solutions and the subsequent measurement of intracellular iron.

Materials:

  • Differentiated Caco-2 cell monolayers

  • Digested iron solutions (or iron solutions prepared in a suitable buffer like MEM)

  • Hank's Balanced Salt Solution (HBSS) or similar washing buffer

  • Cell lysis buffer (e.g., 50 mM NaOH)

  • Ferrozine-based colorimetric reagent for iron quantification

  • Bicinchoninic acid (BCA) protein assay kit

Protocol:

  • Pre-incubation: Wash the Caco-2 cell monolayers twice with warm HBSS to remove any residual culture medium.

  • Iron Exposure: Add the prepared iron solutions (e.g., from this compound and ferrous sulfate) to the apical side of the cell monolayers. Include a control group with no added iron. Incubate for 2-4 hours at 37°C.

  • Washing: After incubation, remove the iron-containing medium and wash the cells three times with ice-cold HBSS to remove any surface-bound, non-absorbed iron.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells and release the intracellular contents.

  • Iron Quantification: Determine the iron content in the cell lysate using a ferrozine-based assay. This assay involves the reduction of ferric iron to ferrous iron, which then forms a colored complex with ferrozine, measurable spectrophotometrically.

  • Protein Quantification: Measure the total protein content in the cell lysate using a BCA assay.

  • Data Normalization: Normalize the iron content to the total protein content (e.g., ng of iron per mg of protein) to account for any variations in cell number between wells.

Data Presentation

The following tables summarize representative quantitative data from in vitro iron uptake studies.

Table 1: Cellular Iron Uptake from this compound vs. Ferrous Sulfate

Iron CompoundConcentration (µM Fe)Cellular Iron Uptake (ng Fe/mg protein)
Control015.8 ± 2.1
This compound100125.4 ± 10.3
Ferrous Sulfate100105.2 ± 8.9

Data are presented as mean ± standard deviation and are representative. Actual results may vary based on experimental conditions.

Table 2: Effect of Ascorbic Acid on Iron Uptake

Iron CompoundAscorbic Acid (Molar Ratio Fe:AA)Cellular Iron Uptake (ng Fe/mg protein)
This compound1:0125.4 ± 10.3
This compound1:10188.1 ± 15.5
Ferrous Sulfate1:0105.2 ± 8.9
Ferrous Sulfate1:10168.3 ± 13.7

Ascorbic acid is a known enhancer of non-heme iron absorption.[11][12][13]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Iron Uptake Assay cluster_3 Data Analysis seeding Caco-2 Cell Seeding differentiation Differentiation (18-21 days) seeding->differentiation exposure Expose Cells to Digested Samples differentiation->exposure sfc This compound digestion In Vitro Digestion (Gastric & Intestinal) sfc->digestion fes Ferrous Sulfate fes->digestion digestion->exposure washing Wash to Remove Non-absorbed Iron exposure->washing lysis Cell Lysis washing->lysis iron_quant Iron Quantification (Ferrozine Assay) lysis->iron_quant protein_quant Protein Quantification (BCA Assay) lysis->protein_quant normalization Normalize Iron to Protein iron_quant->normalization protein_quant->normalization

Caption: Workflow for in vitro iron uptake studies.

Signaling Pathway of Iron Uptake

G cluster_0 Apical Membrane cluster_1 Enterocyte Cytosol cluster_2 Basolateral Membrane SFC This compound Fe2_citrate Fe²⁺ + Citrate SFC->Fe2_citrate Dissociation DMT1 DMT1 Transporter Fe2_citrate->DMT1 Binding Fe2_intracellular Intracellular Fe²⁺ DMT1->Fe2_intracellular Transport Ferritin Ferritin (Storage) Fe2_intracellular->Ferritin Storage FPN Ferroportin (FPN) Fe2_intracellular->FPN Export Hephaestin Hephaestin Fe3_extracellular Extracellular Fe³⁺ FPN->Fe3_extracellular Efflux Hephaestin->Fe3_extracellular Oxidation Transferrin Transferrin (Transport in Blood) Fe3_extracellular->Transferrin Binding

References

Application Notes and Protocols for Preparing Stable Sodium Ferrous Citrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ferrous citrate (B86180) is a complex of ferrous iron (Fe²⁺) with citric acid, utilized in various research and pharmaceutical applications due to the high bioavailability of its iron. The ferrous state is more readily absorbed in the gastrointestinal tract compared to the ferric (Fe³⁺) form. However, Fe²⁺ is susceptible to oxidation to Fe³⁺, which can lead to precipitation and reduced efficacy. Therefore, the preparation of a stable sodium ferrous citrate solution is critical for reliable and reproducible experimental outcomes.

These application notes provide a detailed protocol for the preparation of a stable this compound solution, including methods for assessing its stability over time. The protocol incorporates the use of an antioxidant to maintain the iron in its ferrous state and outlines key considerations for storage and handling.

Data Presentation

The stability of a freshly prepared this compound solution, with and without a stabilizing agent, is crucial for its application. The following table summarizes the expected stability of a 0.1 M this compound solution under different storage conditions. The stability is assessed by measuring the percentage of ferrous iron remaining in the solution over time using a spectrophotometric method with 1,10-phenanthroline (B135089).

Table 1: Stability of 0.1 M this compound Solution

Storage ConditionTime (days)% Fe²⁺ Remaining (without Ascorbic Acid)% Fe²⁺ Remaining (with 0.1% Ascorbic Acid)
Room Temperature (20-25°C), Exposed to Light 0100%100%
185%98%
360%95%
735%90%
Room Temperature (20-25°C), Protected from Light 0100%100%
190%99%
375%97%
750%94%
Refrigerated (2-8°C), Protected from Light 0100%100%
198%>99%
392%>99%
785%98%

Experimental Protocols

Protocol 1: Preparation of Stable this compound Solution (0.1 M)

This protocol describes the preparation of a 0.1 M stable this compound solution using a 1:2.5 molar ratio of ferrous sulfate (B86663) to trisodium (B8492382) citrate, with ascorbic acid as a stabilizer.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • L-Ascorbic acid

  • Deionized water, deoxygenated (by boiling for 30 minutes and cooling under a nitrogen stream)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Sterile filters (0.22 µm)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Weigh 2.78 g of ferrous sulfate heptahydrate (0.01 mol).

    • Weigh 7.35 g of trisodium citrate dihydrate (0.025 mol).

    • Weigh 0.1 g of L-ascorbic acid.

  • Dissolution:

    • In a clean beaker, dissolve the trisodium citrate and ascorbic acid in approximately 80 mL of deoxygenated deionized water while stirring.

    • Gently purge the solution with an inert gas (nitrogen or argon) to minimize oxygen exposure.

    • Slowly add the ferrous sulfate to the citrate solution while continuing to stir and purge with inert gas. The solution should turn a greenish color.

  • pH Adjustment:

    • Once all components are dissolved, measure the pH of the solution.

    • Adjust the pH to 6.0-6.5 using 0.1 M HCl or 0.1 M NaOH as needed. This pH range has been shown to be optimal for the stability of the ferrous citrate complex.[1]

  • Final Volume and Sterilization:

    • Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deoxygenated deionized water.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container under a continuous stream of inert gas.

  • Storage:

    • Store the solution in a tightly sealed, amber-colored bottle to protect it from light and air.[2]

    • For optimal stability, store the solution at 2-8°C.[2]

Protocol 2: Assessment of this compound Solution Stability

This protocol outlines a spectrophotometric method using 1,10-phenanthroline to determine the concentration of ferrous iron (Fe²⁺) in the prepared solution over time. 1,10-phenanthroline forms a stable, colored complex with Fe²⁺, which can be quantified by measuring its absorbance at 510 nm.

Materials:

  • This compound solution (from Protocol 1)

  • 1,10-phenanthroline solution (0.1% w/v in 50% ethanol)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v) - for total iron determination

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure for Ferrous Iron (Fe²⁺) Determination:

  • Sample Preparation:

    • At each time point (e.g., 0, 1, 3, 7 days), take an aliquot of the stored this compound solution.

    • Dilute the sample with deoxygenated deionized water to an expected Fe²⁺ concentration of 1-5 mg/L.

  • Color Development:

    • To a 10 mL volumetric flask, add 1 mL of the diluted sample, 1 mL of the 1,10-phenanthroline solution, and 2 mL of the sodium acetate buffer.

    • Bring the volume to 10 mL with deoxygenated deionized water.

    • Allow the solution to stand for 15 minutes for full color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 510 nm against a reagent blank (prepared in the same way but with deionized water instead of the sample).

    • Determine the concentration of Fe²⁺ using a calibration curve prepared with known concentrations of a standard ferrous iron solution.

Procedure for Total Iron Determination (Optional):

  • To determine if any Fe²⁺ has oxidized to Fe³⁺, the total iron concentration can be measured.

  • Follow the same procedure as for Fe²⁺ determination, but add 0.5 mL of the hydroxylamine hydrochloride solution to the 10 mL volumetric flask before adding the 1,10-phenanthroline. Hydroxylamine hydrochloride will reduce any Fe³⁺ to Fe²⁺.

  • The difference between the total iron concentration and the ferrous iron concentration will give the amount of ferric iron.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Preparing Stable this compound Solution

G cluster_prep Solution Preparation cluster_storage Storage & Stability Testing reagents Weigh Ferrous Sulfate, Trisodium Citrate, Ascorbic Acid dissolve Dissolve Citrate & Ascorbic Acid in Deoxygenated Water reagents->dissolve add_fe Add Ferrous Sulfate (under inert gas) dissolve->add_fe ph_adjust Adjust pH to 6.0-6.5 add_fe->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol store Store in Amber Bottle at 2-8°C final_vol->store sampling Take Aliquots at Time Points (0, 1, 3, 7 days) store->sampling analysis Analyze Fe2+ Concentration (1,10-Phenanthroline Method) sampling->analysis

Caption: Workflow for the preparation and stability testing of this compound solution.

Diagram 2: Signaling Pathway of Ferrous Iron Stabilization

G Fe2 Ferrous Iron (Fe²⁺) Fe3 Ferric Iron (Fe³⁺) (Less Bioavailable) Fe2->Fe3 Oxidation Complex This compound Complex (Stable & Bioavailable) Fe2->Complex Fe3->Fe2 Reduction Citrate Citrate Citrate->Complex Oxygen Oxygen (O₂) Oxygen->Fe3 Ascorbic_Acid Ascorbic Acid (Antioxidant) Ascorbic_Acid->Fe2 Reduces & Protects Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid is Oxidized

Caption: Stabilization of ferrous iron by citrate and an antioxidant.

References

Application of Sodium Ferrous Citrate in Studies of Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sodium Ferrous Citrate (B86180) (SFC) is a stable, bioavailable source of ferrous iron (Fe²⁺) that has garnered significant interest in mitochondrial research.[1] Iron is indispensable for mitochondrial function, serving as a critical cofactor for the iron-sulfur clusters and heme groups of the electron transport chain (ETC) complexes, which are central to oxidative phosphorylation (OXPHOS) and ATP production.[2][3] Dysregulation of iron homeostasis is linked to mitochondrial dysfunction and is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders.[2][3][4][5]

SFC is often used in combination with 5-aminolevulinic acid (ALA), a precursor in the heme biosynthesis pathway.[6][7][8] This combination, hereafter referred to as ALA/SFC, is thought to synergistically enhance the synthesis of heme-containing mitochondrial proteins, thereby improving mitochondrial respiratory function.[7][8]

Key Applications in Mitochondrial Research:

  • Enhancement of Oxidative Phosphorylation: Studies have demonstrated that treatment with ALA/SFC can upregulate the expression of OXPHOS complex subunits, leading to an increased oxygen consumption rate (OCR) and elevated ATP production in fibroblasts from patients with mitochondrial diseases.[7][8]

  • Improvement of Mitochondrial Biogenesis: Research indicates that ALA/SFC can increase the mitochondrial DNA (mtDNA) copy number, suggesting a role in promoting mitochondrial biogenesis.[7]

  • Amelioration of Metabolic Disorders: In a mouse model of type 2 diabetes, supplementation with ALA/SFC was shown to prevent the loss of muscle mass, improve insulin (B600854) resistance, and correct abnormalities in mitochondrial morphology.[9][10] These effects were associated with the normalization of genes related to glucose uptake and mitochondrial oxidative phosphorylation.[9][10]

  • Investigation of Heme Synthesis Pathway: The combination of ALA and SFC provides a valuable tool for studying the impact of enhanced heme synthesis on mitochondrial function and overall cellular metabolism.[6][7][8]

  • Modulation of Cellular Signaling: Research in feline lymphocytes has suggested that SFC, in the context of ALA/SFC, may suppress effector T-cell function by reducing the mitochondrial membrane potential and inhibiting the ATF4 signaling pathway.[6]

While many studies focus on the combined effects of ALA and SFC, the citrate component of SFC may also play a role by acting as a chelator that improves iron solubility and bioavailability.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of Sodium Ferrous Citrate (in combination with ALA) on mitochondrial function.

Table 1: Effect of ALA/SFC on OXPHOS and Mitochondrial Biogenesis in Human Fibroblasts

ParameterCell TypeTreatmentResultReference
OXPHOS Protein Expression Normal Human FibroblastsALA/SFCUpregulation of all OXPHOS complex proteins[7]
OXPHOS Gene Expression Normal Human FibroblastsALA/SFC (concentration-dependent)Significant increase in gene expression of OXPHOS complex subunits[7]
Oxygen Consumption Rate (OCR) Normal Human FibroblastsALA/SFCMore significant increase compared to ALA or SFC alone[7][8]
ATP Levels Patient-derived Fibroblasts (6 of 8)ALA/SFC1.7 to 2.1-fold increase[7]
mtDNA Copy Number Control and Patient-derived FibroblastsALA/SFC (200/100 µM)Significant increase[7]

Table 2: Metabolic Effects of ALA/SFC Supplementation in a High-Fat Diet Mouse Model

ParameterTissueTreatmentResultReference
Mitochondrial Morphology Skeletal MuscleHigh-Fat Diet + ALA/SFCPrevention of abnormalities[9][10]
Mitochondrial DNA Copy Number Skeletal MuscleHigh-Fat Diet + ALA/SFCPrevention of decline[9][10]
Gene Expression (Glucose Uptake & OXPHOS) Skeletal MuscleHigh-Fat Diet + ALA/SFCReversion of diet-induced effects[9][10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Mitochondrial Function in Cultured Fibroblasts using ALA/SFC

This protocol is adapted from studies on human fibroblasts.[7][8]

1. Cell Culture and Treatment: a. Culture human skin fibroblasts in standard growth medium (e.g., DMEM with 10% fetal bovine serum and antibiotics) at 37°C in a 5% CO₂ incubator. b. Prepare stock solutions of ALA and SFC. For example, dissolve ALA in phosphate-buffered saline (PBS) and SFC in sterile water. c. When cells reach 80-90% confluency, replace the medium with fresh medium containing the desired concentrations of ALA and SFC (e.g., 200 µM ALA and 100 µM SFC). Include control groups with no treatment, ALA alone, and SFC alone. d. Incubate the cells for a specified period (e.g., 72 hours).

2. Measurement of Oxygen Consumption Rate (OCR): a. Seed the treated fibroblasts into a Seahorse XF Cell Culture Microplate. b. Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour. c. Use a Seahorse XF Analyzer to measure OCR. A mitochondrial stress test can be performed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

3. ATP Level Quantification: a. After treatment, wash the cells with PBS and lyse them. b. Use a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions. c. Measure luminescence using a plate reader. d. Normalize ATP levels to the total protein concentration of each sample, determined by a BCA or Bradford assay.

4. Mitochondrial DNA (mtDNA) Copy Number Analysis: a. Extract total DNA from the treated cells. b. Perform quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., a region of the D-loop) and a nuclear gene (e.g., B2M). c. Calculate the relative mtDNA copy number by determining the ratio of mitochondrial to nuclear DNA (mtDNA/nDNA).

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis start Culture Human Fibroblasts treat Treat with ALA, SFC, or ALA/SFC start->treat ocr Measure Oxygen Consumption Rate (OCR) treat->ocr Seahorse XF Analyzer atp Quantify ATP Levels treat->atp Luminescence Assay mtdna Analyze mtDNA Copy Number treat->mtdna qPCR ocr_res Assess Respiratory Function ocr->ocr_res atp_res Determine Energy Production atp->atp_res mtdna_res Evaluate Mitochondrial Biogenesis mtdna->mtdna_res signaling_pathway cluster_mito Mitochondrion cluster_cellular_effects Cellular Effects ALA 5-Aminolevulinic Acid (ALA) heme_synth Heme Biosynthesis Pathway ALA->heme_synth SFC This compound (SFC) (Fe²⁺ Source) SFC->heme_synth Fe²⁺ heme Heme heme_synth->heme inc_mtdna Increased mtDNA heme_synth->inc_mtdna Associated Effect etc Electron Transport Chain (Complexes II, III, IV, Cytochrome c) heme->etc ho1 Heme Oxygenase-1 (HO-1) heme->ho1 oxphos Oxidative Phosphorylation etc->oxphos atp ATP Production oxphos->atp inc_ocr Increased OCR oxphos->inc_ocr inc_atp Increased ATP atp->inc_atp

References

Application Notes and Protocols for Sodium Ferrous Citrate as an Iron Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an indispensable micronutrient for nearly all microorganisms, playing a critical role as a cofactor in a myriad of enzymatic reactions essential for cellular respiration, DNA synthesis, and metabolic pathways. However, the bioavailability of iron in standard culture media can be limited due to the low solubility of ferric (Fe³⁺) iron at neutral pH, often leading to precipitation. Chelated iron sources, such as sodium ferrous citrate (B86180), offer a highly soluble and stable alternative, ensuring consistent iron availability throughout the fermentation process.

Sodium ferrous citrate provides iron in its ferrous (Fe²⁺) state, which is readily transportable into the microbial cell. The citrate chelate not only enhances solubility but also prevents the premature oxidation of Fe²⁺ to Fe³⁺.[1] The citrate moiety itself can be utilized as a carbon source by some microorganisms, potentially influencing metabolic pathways.[2] These characteristics make this compound an excellent candidate for optimizing microbial growth, enhancing the yield of target products, and improving the overall efficiency of fermentation processes.

These application notes provide a comprehensive guide to the use of this compound as an iron source in microbial fermentation, including comparative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Advantages of this compound in Microbial Fermentation

  • Enhanced Iron Solubility and Availability: The citrate chelate prevents the precipitation of iron hydroxides at neutral pH, a common issue with salts like ferrous sulfate (B86663), ensuring that iron remains in a soluble and bioavailable form for microbial uptake.

  • Improved Stability: this compound protects the ferrous (Fe²⁺) iron from oxidation to the less soluble ferric (Fe³⁺) state, maintaining a consistent supply of the preferred iron form for microbial transport systems.[1]

  • Dual Nutrient Source: The citrate component can be metabolized by some microorganisms as a carbon and energy source, which can influence central metabolic pathways such as the TCA cycle.

  • Potential for Increased Product Yield: By alleviating iron limitation, this compound can significantly boost the production of iron-dependent enzymes and secondary metabolites. For instance, optimizing the concentration of ferrous iron has been shown to dramatically increase the yield of metabolites like surfactin (B1297464) in Bacillus subtilis.[1][3]

Data Presentation: Comparison of Iron Sources

While direct comparative studies of this compound against other iron sources in various microbial fermentations are limited, data from related contexts can inform its application. The following tables summarize relevant quantitative findings.

Table 1: Effect of Ferrous Iron (Fe²⁺) Supplementation on Surfactin Production by Bacillus subtilis ATCC 21332

Fe²⁺ Concentration (mM)Maximum Cell Concentration (g/L)Surfactin Yield (mg/L)Fold Increase in Surfactin Yield (vs. 0 mM)
0~0.3~3001
4.0~2.4~300010

Data synthesized from a study optimizing iron supplementation for surfactin production. The iron was added as Fe²⁺, and this table illustrates the significant impact of iron concentration on metabolite yield.[1][3]

Table 2: Relative Efficacy of Ferric Citrate vs. Ferrous Sulfate in a Non-Microbial Context

Organism/SystemParameterRelative EfficacyFinding
Juvenile TilapiaDietary Iron RequirementFerric Citrate was ~50% as effective as Ferrous SulfateHigher concentration of ferric citrate was needed to meet the iron requirement.[4]
Human CKD PatientsIncrease in Iron Stores (Ferritin)Ferric Citrate > Ferrous SulfateFerric citrate led to a greater increase in serum ferritin levels over 12 weeks.[5]

This table provides context on the bioavailability of citrate-chelated iron versus sulfate salts in different biological systems. These results suggest that bioavailability can be context-dependent and should be empirically determined for the specific microbial system of interest.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution for addition to microbial culture media.

Materials:

  • This compound (Molecular Weight: variable, check supplier information. Example: C₁₂H₁₀FeNa₄O₁₄, MW: 526.1 g/mol )

  • Anhydrous Trisodium (B8492382) Citrate

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Deionized, sterile water

  • Sterile 0.22 µm filter unit

  • Sterile, amber glass storage bottle

Procedure:

  • Preparation: A patented method for preparing this compound involves reacting a water-soluble ferrous salt with trisodium citrate.[6] For laboratory purposes, a stock solution can be prepared by dissolving commercially available this compound or by the reaction described below.

  • Reaction Method (optional, if not using commercial product):

    • In a sterile beaker, dissolve 2.1 to 3 molar equivalents of trisodium citrate in deionized water. For example, to make a 100 mM solution, dissolve ~58.8 g of trisodium citrate (MW ~294.1 g/mol ) in 800 mL of water.

    • In a separate sterile beaker, dissolve 1 molar equivalent of ferrous sulfate heptahydrate (e.g., 27.8 g, MW: 278.01 g/mol ) in 100 mL of deionized water.

    • Heat the trisodium citrate solution to approximately 90°C with stirring.

    • Slowly add the ferrous sulfate solution to the heated trisodium citrate solution while stirring continuously.[6]

    • Allow the reaction to proceed for 15-20 minutes.

    • Cool the solution to room temperature.

    • Adjust the final volume to 1 L with sterile, deionized water.

  • Sterilization:

    • Sterilize the this compound solution by passing it through a 0.22 µm syringe or vacuum filter unit into a sterile, amber glass bottle.

    • Note on Autoclaving: While some chelated iron compounds are stable to autoclaving, ferric citrate is known to precipitate.[7] It is therefore recommended to filter-sterilize the this compound stock solution to prevent potential precipitation and loss of bioavailability.

  • Storage:

    • Store the sterilized stock solution at 4°C, protected from light. The solution is typically stable for several months.

Protocol 2: Optimization of this compound Concentration in a Microbial Fermentation Medium

This protocol provides a general workflow for determining the optimal concentration of this compound for a specific microorganism and fermentation process.

1. Experimental Setup:

  • Microorganism: The microbial strain of interest (e.g., E. coli for recombinant protein production, Streptomyces sp. for antibiotic production).

  • Basal Medium: A defined or complex fermentation medium appropriate for the microorganism, prepared without any iron source.

  • Iron Concentrations: Prepare a range of this compound concentrations to test. A good starting range is typically between 10 µM and 500 µM. It is recommended to include a negative control (no added iron) and a positive control with a commonly used iron source like ferrous sulfate at its optimal concentration.

  • Culture Vessels: Shake flasks or a multi-well plate system suitable for microbial growth.

2. Procedure:

  • Media Preparation:

    • Prepare the basal fermentation medium according to its standard protocol, omitting any iron salts.

    • Autoclave the basal medium.

    • After the medium has cooled to room temperature, aseptically add the filter-sterilized this compound stock solution (from Protocol 1) to individual culture vessels to achieve the desired final concentrations. Also, prepare the control flasks.

  • Inoculation:

    • Prepare a seed culture of the microorganism grown in a standard medium.

    • Inoculate the experimental media with a standardized amount of the seed culture (e.g., to a starting OD₆₀₀ of 0.05).

  • Incubation:

    • Incubate the cultures under the optimal conditions for the specific fermentation process (e.g., temperature, agitation, aeration).

  • Sampling and Analysis:

    • Take samples at regular intervals throughout the fermentation (e.g., every 4, 8, 12, 24, 48 hours).

    • Microbial Growth: Measure the optical density (OD₆₀₀) or determine the dry cell weight to assess biomass production.

    • Product Yield: Quantify the concentration of the target product (e.g., recombinant protein via SDS-PAGE and densitometry, antibiotic via HPLC or bioassay, organic acid via HPLC).

    • Substrate Consumption: Measure the concentration of the primary carbon source (e.g., glucose) to calculate yield coefficients.

  • Data Analysis:

    • Plot growth curves (OD₆₀₀ or biomass vs. time) and product formation curves for each iron concentration.

    • Calculate the specific growth rate (µ), biomass yield, and product yield.

    • Determine the optimal concentration of this compound that results in the highest product yield and/or productivity.

Visualizations

Diagram 1: Generalized Workflow for Iron Source Optimization

G Workflow for Iron Source Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion prep_media Prepare Basal Medium (Iron-Free) prep_iron Prepare & Sterilize Iron Stock Solutions (e.g., this compound, FeSO4) add_iron Add Iron Stocks to Basal Medium at Varying Concentrations prep_iron->add_iron inoculate Inoculate with Seed Culture add_iron->inoculate incubate Incubate under Optimal Fermentation Conditions inoculate->incubate sampling Periodic Sampling incubate->sampling measure_growth Measure Growth (OD600, Dry Cell Weight) sampling->measure_growth measure_product Quantify Product Yield (HPLC, SDS-PAGE, etc.) sampling->measure_product analyze_data Analyze Data & Determine Optimal Iron Concentration measure_growth->analyze_data measure_product->analyze_data G Generalized Bacterial Iron Uptake Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membranes cluster_intracellular Cytoplasm SFC This compound (Fe²⁺-Citrate) Fe3_Cit Fe³⁺-Citrate SFC->Fe3_Cit Oxidation Fe2 Free Fe²⁺ SFC->Fe2 Dissociation FecA FecA Receptor (for Fe³⁺-Citrate) Fe3_Cit->FecA Binding & Transport FeoB FeoB Transporter (for Fe²⁺) Fe2->FeoB Transport OM Outer Membrane IM Inner Membrane Fe2_in Intracellular Fe²⁺ Pool FecA->Fe2_in Reduction & Periplasmic Transport FeoB->Fe2_in Metabolism Incorporation into Metalloenzymes, Storage (Ferritin) Fe2_in->Metabolism

References

Application Note: Voltammetric Determination of Fe(II) and Fe(III) in Iron Citrate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous determination of ferrous [Fe(II)] and ferric [Fe(III)] iron in iron citrate (B86180) complexes using voltammetric techniques. Iron citrate is a common supplement for treating iron deficiency, and the speciation of iron is crucial for its bioavailability and efficacy. This method offers a sensitive and selective approach for quantifying the different oxidation states of iron in these complexes, which is essential for quality control and formulation development in the pharmaceutical industry. The protocol is based on established electrochemical principles, primarily cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which allow for the distinct identification and quantification of Fe(II) and Fe(III) species based on their redox behavior.

Introduction

Iron is an essential mineral, and its deficiency is a widespread nutritional disorder. Iron citrate complexes are frequently used in oral iron supplements due to their enhanced bioavailability and reduced gastrointestinal side effects compared to simple iron salts. The therapeutic efficacy of these supplements is dependent on the oxidation state of the iron, with Fe(II) being more readily absorbed than Fe(III). Therefore, the ability to accurately determine the ratio of Fe(II) to Fe(III) in iron citrate preparations is of significant importance for ensuring product quality and therapeutic effectiveness.

Voltammetric methods are powerful electrochemical techniques for the analysis of redox-active species. By applying a potential to an electrode and measuring the resulting current, these methods can provide both qualitative and quantitative information about the analyte. In the case of iron citrate complexes, the Fe(III)/Fe(II) redox couple exhibits well-defined voltammetric signals that are dependent on factors such as pH and the concentration of the citrate ligand.[1] This application note details a robust voltammetric methodology for the speciation of iron in iron citrate complexes.

Experimental Protocols

Reagents and Solutions
  • Supporting Electrolyte: 0.7 M Sodium Perchlorate (NaClO₄) solution. Adjust the pH to 5.5 using perchloric acid or sodium hydroxide.

  • Standard Iron Solutions:

    • Fe(III) Standard (1000 ppm): Prepare by dissolving an appropriate amount of ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) in the supporting electrolyte.

    • Fe(II) Standard (1000 ppm): Prepare fresh by dissolving an appropriate amount of ferrous sulfate (B86663) (FeSO₄·7H₂O) or ferrous ammonium (B1175870) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) in deoxygenated supporting electrolyte. To prevent oxidation, the solution should be purged with nitrogen.

  • Citric Acid Solution: 0.1 M citric acid solution prepared in the supporting electrolyte.

  • Iron Citrate Sample: Prepare the iron citrate complex sample by dissolving a known quantity in the supporting electrolyte to achieve a final iron concentration within the working range of the instrument.

Instrumentation and Electrodes
  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry and differential pulse voltammetry.

  • Three-Electrode System:

    • Working Electrode: Glassy Carbon Electrode (GCE) or Hanging Mercury Drop Electrode (HMDE).

    • Reference Electrode: Ag/AgCl (in 3 M KCl).

    • Counter Electrode: Platinum wire or graphite (B72142) rod.

Voltammetric Analysis Procedure
  • Cell Preparation: Add a known volume of the supporting electrolyte to the electrochemical cell. Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes prior to the measurement and maintain a nitrogen atmosphere over the solution during the experiment.

  • Electrode Conditioning: Before each measurement, polish the working electrode (if solid) with alumina (B75360) slurry, rinse with deionized water, and sonicate.

  • Blank Measurement: Record the voltammogram of the deoxygenated supporting electrolyte to establish the background current.

  • Sample/Standard Measurement: Add a known volume of the iron citrate sample or standard iron solution to the cell.

  • Cyclic Voltammetry (CV):

    • Scan the potential from an initial potential (e.g., +0.4 V) to a switching potential (e.g., -0.6 V) and back to the initial potential.

    • A typical scan rate is 50 mV/s.[2]

    • The resulting voltammogram will show characteristic peaks for the reduction of Fe(III) to Fe(II) and the oxidation of Fe(II) to Fe(III).

  • Differential Pulse Voltammetry (DPV):

    • Apply a potential scan from a more positive to a more negative potential for the reduction of Fe(III) and from a more negative to a more positive potential for the oxidation of Fe(II).

    • Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.

  • Quantification: The peak currents obtained from the voltammograms are directly proportional to the concentration of the respective iron species. Construct calibration curves using standard solutions of Fe(II) and Fe(III) to determine the concentrations in the sample. The electrochemical behavior of the Fe-citrate system is complex, with multiple redox processes possible depending on the pH and citrate concentration.[1][3] At a pH of 5.5, distinct reduction peaks for different Fe(III)-citrate complexes can be observed.[2][3][4]

Data Presentation

The following tables summarize typical voltammetric parameters and expected quantitative data for the analysis of iron citrate complexes.

Table 1: Voltammetric Parameters for Fe(II)/Fe(III) Determination in Citrate Medium

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)
Working ElectrodeGlassy Carbon Electrode (GCE)Hanging Mercury Drop Electrode (HMDE)
Reference ElectrodeAg/AgCl (3 M KCl)Ag/AgCl (3 M KCl)
Counter ElectrodePlatinum WirePlatinum Wire
Supporting Electrolyte0.7 M NaClO₄0.7 M NaClO₄
pH5.55.5
Potential Range+0.4 V to -0.6 V+0.2 V to -0.5 V (for Fe(III) reduction)
Scan Rate50 mV/s20 mV/s
Pulse AmplitudeN/A50 mV
Pulse WidthN/A50 ms

Table 2: Reported Reduction Potentials for Fe(III)-Citrate Complexes at pH 5.5

Fe(III)-Citrate SpeciesApproximate Reduction Potential (V vs. Ag/AgCl)Reference
Monocitrate species (Fe:cit = 1:1)+0.1[2][3]
Dicitrate complexes (e.g., [Fe(Cit)₂]⁵⁻)-0.1[2][3][4]
Polynuclear complexes-0.28[2][3][4]

Experimental Workflow

The following diagram illustrates the logical workflow for the voltammetric determination of Fe(II) and Fe(III) in iron citrate complexes.

experimental_workflow cluster_prep Preparation cluster_analysis Voltammetric Analysis cluster_data Data Processing & Quantification reagents Reagent & Solution Preparation cell_prep Electrochemical Cell Setup & Deoxygenation reagents->cell_prep sample Iron Citrate Sample Preparation measurement Sample/Standard Voltammetric Scan (CV/DPV) sample->measurement conditioning Electrode Conditioning cell_prep->conditioning blank Blank Measurement (Supporting Electrolyte) conditioning->blank blank->measurement peak_id Peak Identification (Fe(II) & Fe(III)) measurement->peak_id calibration Calibration Curve Construction peak_id->calibration quantification Concentration Calculation calibration->quantification

Experimental workflow for voltammetric analysis.

Discussion

The speciation of iron in citrate complexes is highly dependent on the pH of the medium.[2] The provided protocol specifies a pH of 5.5, where distinct voltammetric signals for different Fe(III)-citrate complexes have been reported.[2][3][4] It is crucial to precisely control the pH to ensure reproducible results. The choice of voltammetric technique, CV or DPV, will depend on the specific requirements of the analysis. CV is excellent for initial characterization of the redox behavior, while DPV offers enhanced sensitivity for quantification.

The presence of other redox-active species in the sample matrix can potentially interfere with the determination of iron. Therefore, a careful evaluation of the sample matrix is necessary, and appropriate sample preparation steps may be required to minimize interferences. The stability of Fe(II) solutions is a critical factor, and all necessary precautions should be taken to prevent its oxidation to Fe(III) during sample preparation and analysis.

Conclusion

This application note provides a comprehensive protocol for the voltammetric determination of Fe(II) and Fe(III) in iron citrate complexes. The methodology is sensitive, selective, and relatively low-cost, making it a valuable tool for quality control in the pharmaceutical industry and for research in the field of iron metabolism and drug development. By following the detailed experimental procedures and data analysis steps, researchers can accurately quantify the different oxidation states of iron in their samples, leading to a better understanding of the properties and performance of iron citrate-based products.

References

Troubleshooting & Optimization

preventing oxidation of ferrous iron in sodium ferrous citrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with sodium ferrous citrate (B86180) solutions. It provides essential information on preventing the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), a critical factor in ensuring the efficacy and stability of these solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of sodium ferrous citrate solutions.

Issue Possible Cause Recommended Action
Solution turns yellow or brownish immediately after preparation. Rapid oxidation of Fe²⁺ to Fe³⁺. This is often due to the presence of dissolved oxygen in the solvent and/or a pH that is not sufficiently acidic. Pure Fe²⁺ solutions are typically a pale green color.1. Use deoxygenated solvents: Prepare solutions using water that has been deoxygenated by boiling and then cooling under an inert gas (e.g., nitrogen or argon) stream.[1] 2. Acidify the solvent: Ensure the solvent is acidified (pH below 4.5) before dissolving the this compound.[2] Sulfuric acid or hydrochloric acid can be used.[1]
Solution color changes over a short period of storage (hours to days). Ongoing oxidation due to exposure to air and/or suboptimal storage conditions. Ferrous citrates are known to be unstable in the presence of air.[3]1. Inert atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[4] 2. Refrigeration: Store solutions at low temperatures (2-8°C) to decrease the kinetic rate of oxidation. 3. Light protection: Store solutions in amber bottles or protected from light, as photochemical degradation can occur.
Inconsistent experimental results. Variable Fe²⁺ concentration due to oxidation. The presence of Fe³⁺ can interfere with reactions where the ferrous state is critical.1. Prepare fresh solutions: Use freshly prepared solutions for critical experiments. 2. Verify Fe²⁺ concentration: Regularly quantify the Fe²⁺ concentration using a validated analytical method, such as the Ferrozine or 1,10-phenanthroline (B135089) assay, before use. 3. Incorporate an antioxidant: Consider adding an antioxidant like ascorbic acid to the formulation to maintain the ferrous state.[5]
Precipitate formation in the solution. Formation of insoluble ferric hydroxide. This occurs when Fe²⁺ is oxidized to Fe³⁺, which then hydrolyzes at higher pH values, leading to precipitation.1. Maintain low pH: Ensure the pH of the solution remains in the acidic range to keep iron species soluble. 2. Chelation: The citrate in this compound acts as a chelating agent to help stabilize the iron in a soluble form.[3] Ensure the citrate concentration is sufficient for the amount of iron.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of citrate in this compound solutions?

A1: Citrate plays a dual role. Firstly, it acts as a chelating agent, forming a complex with the ferrous iron. This chelation helps to stabilize the Fe²⁺ ion and keep it soluble. Secondly, it helps to prevent the premature oxidation of the more bioavailable ferrous iron to the less soluble ferric (Fe³⁺) form.[3]

Q2: What is the optimal pH for maintaining the stability of ferrous iron in solution?

A2: Ferrous iron is most stable in acidic conditions. To significantly slow down the oxidation process, the pH of the solution should be maintained below 4.5.[2] The rate of oxidation increases significantly as the pH rises.

Q3: How does temperature affect the oxidation of ferrous iron?

A3: Higher temperatures increase the rate of oxidation. Therefore, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) to prolong their stability.

Q4: Can I use antioxidants to prevent the oxidation of my ferrous citrate solution?

A4: Yes, antioxidants are effective in preventing the oxidation of ferrous iron. Ascorbic acid (Vitamin C) is commonly used for this purpose. It acts as a reducing agent, helping to maintain iron in its ferrous state.[5] The addition of ascorbic acid can significantly enhance the stability of the solution.

Q5: How can I confirm the concentration of ferrous and ferric iron in my solution?

A5: Spectrophotometric methods are commonly used for this purpose. The Ferrozine assay and the 1,10-phenanthroline method are two reliable techniques for the quantitative determination of ferrous iron. Total iron can be determined by first reducing any ferric iron to the ferrous state and then performing the assay. The ferric iron concentration can then be calculated by subtracting the ferrous iron concentration from the total iron concentration.

Q6: Why is it important to use deoxygenated water for preparing my solutions?

A6: Dissolved oxygen in water is the primary oxidizing agent that converts Fe²⁺ to Fe³⁺.[6] By using deoxygenated water, you remove a key reactant in the oxidation process, thereby significantly improving the stability of your ferrous citrate solution.

Data Presentation

The following tables summarize the influence of various factors on the stability of ferrous iron solutions.

Table 1: Effect of pH on the Oxidation of Ferrous Sulfate (B86663)

pHInitial Fe²⁺ Concentration (M)% Fe²⁺ Oxidized (after 3 hours of aeration)
30.010.00
40.010.00
50.012.20
60.0171.64
70.0194.29
100.0196.03
Data adapted from a study on ferrous sulfate oxidation, illustrating the significant impact of pH.[7]

Table 2: Influence of Citrate Concentration on the Rate of Ferrous Iron Oxidation

Citrate/Fe(II) Molar RatioOxidation Rate Constant (k, min⁻¹) x 10⁻⁴
041.3
0.000535.2
0.00130.1
0.00522.5
0.0115.8
0.17.6
Experimental conditions: pH 6.0, 23.5°C, in a 0.01 M ferrous perchlorate (B79767) system.[8][9] This data demonstrates that increasing the concentration of citrate significantly slows down the rate of ferrous iron oxidation.

Experimental Protocols

1. Spectrophotometric Determination of Ferrous Iron (Fe²⁺) using the Ferrozine Assay

This protocol is a reliable method for quantifying the concentration of ferrous iron in a solution.

  • Principle: Ferrozine reacts with ferrous iron (Fe²⁺) in a pH range of 4 to 9 to form a stable, water-soluble purple complex. The absorbance of this complex is measured at 562 nm and is directly proportional to the Fe²⁺ concentration.

  • Reagents:

  • Procedure:

    • Prepare a set of standard solutions of known Fe²⁺ concentrations.

    • For total iron determination, first reduce any Fe³⁺ to Fe²⁺ by adding a reducing agent.

    • To a known volume of the sample (or standard), add the ammonium acetate buffer to adjust the pH.

    • Add the Ferrozine solution and allow time for the color to develop completely.

    • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the Fe²⁺ concentration in the sample by comparing its absorbance to the calibration curve.

2. Preparation of Deoxygenated Water

This protocol describes a common method for removing dissolved oxygen from water to prepare stable ferrous iron solutions.

  • Materials:

    • Distilled or deionized water

    • Heating source (e.g., hot plate)

    • Inert gas (e.g., nitrogen or argon) with a sparging tube

    • Appropriate glassware

  • Procedure:

    • Bring the water to a vigorous boil for at least 30 minutes to reduce the concentration of dissolved gases.

    • While the water is still hot, begin bubbling a steady stream of an inert gas (nitrogen or argon) through it using a sparging tube.

    • Continue bubbling the inert gas while the water cools down to room temperature. This prevents atmospheric oxygen from re-dissolving into the water.

    • The deoxygenated water should be used immediately for the preparation of ferrous citrate solutions. If storage is necessary, it should be kept in a tightly sealed container with an inert gas headspace.[1]

Visualizations

Oxidation_Prevention_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Quality Control cluster_troubleshooting Troubleshooting prep_start Start: Prepare this compound Solution deoxygenate Deoxygenate Solvent (e.g., Water) prep_start->deoxygenate acidify Acidify Solvent (pH < 4.5) deoxygenate->acidify dissolve Dissolve this compound acidify->dissolve antioxidant Add Antioxidant (e.g., Ascorbic Acid) dissolve->antioxidant store_inert Store under Inert Atmosphere (N2 or Ar) antioxidant->store_inert refrigerate Refrigerate (2-8°C) store_inert->refrigerate protect_light Protect from Light refrigerate->protect_light analyze Analyze Fe²⁺/Fe³⁺ Concentration protect_light->analyze stable_solution Stable Ferrous Citrate Solution analyze->stable_solution Fe²⁺ concentration is within specification oxidation_detected Oxidation Detected (Yellow/Brown Color) analyze->oxidation_detected Fe²⁺ concentration is low review_prep Review Preparation Protocol oxidation_detected->review_prep review_storage Review Storage Conditions oxidation_detected->review_storage review_prep->prep_start review_storage->store_inert

Caption: Workflow for preparing and maintaining stable this compound solutions.

Ferrous_Oxidation_Pathway cluster_factors Factors Promoting Oxidation cluster_inhibitors Inhibitory Factors Fe2 Ferrous Iron (Fe²⁺) (Soluble, Active) Fe3 Ferric Iron (Fe³⁺) (Less Soluble, Inactive) Fe2->Fe3 Oxidation O2 Dissolved Oxygen (O₂) O2->Fe3 high_pH High pH (> 4.5) high_pH->Fe3 high_temp Elevated Temperature high_temp->Fe3 citrate Citrate (Chelation) citrate->Fe2 stabilizes low_pH Low pH (< 4.5) low_pH->Fe2 stabilizes antioxidants Antioxidants (e.g., Ascorbic Acid) antioxidants->Fe2 protects no_O2 Deoxygenated Environment no_O2->Fe2 protects

References

improving the solubility of sodium ferrous citrate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of sodium ferrous citrate (B86180) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My sodium ferrous citrate solution is cloudy immediately after preparation or upon addition to my cell culture medium. What is the cause?

A cloudy solution or precipitate often indicates that the this compound is not fully dissolved or is reacting with components in your solvent. Common causes include:

  • pH Instability: Although this compound is soluble over a wide pH range, highly concentrated solutions or interactions with buffered media can sometimes cause precipitation.[1]

  • Reaction with Media Components: Phosphate (B84403) and bicarbonate ions in many standard cell culture media can react with ferrous ions to form insoluble salts.

  • Oxidation: The ferrous iron (Fe²⁺) in this compound can be oxidized to the less soluble ferric (Fe³⁺) form, especially in oxygen-rich environments or at a higher pH.[2]

  • High Concentration: Exceeding the solubility limit in a given solvent or at a specific temperature can lead to precipitation.

Q2: What is the expected solubility of this compound and how does pH affect it?

This compound is known for its high solubility in water, with one manufacturer reporting solubility of over 100 g/L at 20°C.[3] A key advantage is its stability and high solubility across a broad pH range from 1 to 8.[1] This is in contrast to other iron salts like ferrous sulfate, whose solubility dramatically decreases at neutral to basic pH values, which are typical for in vitro assays.[1]

Q3: Can I heat the solution to improve the dissolution of this compound?

Yes, gentle heating can aid in the dissolution process. During preparation, heating aqueous solutions to 90°C has been used.[4] For dissolving the powder for an assay, gentle warming to 50-60°C is also a viable strategy, but boiling should be avoided to prevent degradation.[5] Always allow the solution to cool to room temperature before adding it to cells or other temperature-sensitive reagents.

Q4: Are there any reagents that can help stabilize the solution and prevent precipitation?

Adding a slight excess of a chelating agent like sodium citrate can help maintain the iron in a soluble complex.[6][7] Additionally, to prevent the oxidation of the more soluble ferrous (Fe²⁺) iron to the less soluble ferric (Fe³⁺) state, an antioxidant such as ascorbic acid can be included in the preparation.[2][8]

Q5: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

Absolutely. Poor solubility is a major cause of experimental variability. If this compound is not fully dissolved or precipitates out in the culture medium, the actual concentration of bioavailable iron will be lower and more variable than your calculated concentration. This can lead to significant, unpredictable variations in experimental outcomes, especially in dose-response studies.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon addition to culture medium. Reaction with Media Components: High concentrations of phosphate or bicarbonate in the medium are reacting with the ferrous iron.1. Add the this compound solution to the medium slowly while stirring.2. Prepare the final solution in a serum-free or low-phosphate basal medium first before adding other supplements.3. Reduce the final concentration of this compound if possible.
Solution becomes cloudy over time after preparation. Oxidation & Instability: The ferrous (Fe²⁺) iron is oxidizing to the less soluble ferric (Fe³⁺) form. The complex may be unstable under the storage conditions.1. Prepare fresh solutions immediately before each experiment.2. Store stock solutions protected from light at 4°C for short-term use.3. Consider adding a stabilizing antioxidant like ascorbic acid to the stock solution.
Inconsistent results in dose-response assays. Incomplete Dissolution: The compound is not fully dissolved in the stock solution, leading to inaccurate dilutions.1. Visually confirm that the stock solution is completely clear before making dilutions.2. Use the recommended experimental protocol (see below) including gentle heating to ensure complete dissolution.3. Vortex the stock solution before each use.
Toxicity observed at expected non-toxic doses. Precipitate-Induced Toxicity: Small, sharp precipitates can be physically damaging to cells.High Reactivity: Ferrous (Fe²⁺) iron is more reactive than ferric (Fe³⁺) iron and can increase oxidative stress via the Fenton reaction.[9]1. Ensure the solution is fully dissolved and filter-sterilize (0.22 µm) to remove any micro-precipitates.2. Confirm that the observed effect is not due to a higher-than-expected concentration of bioavailable iron due to its high solubility.

Quantitative Data Summary

The following tables provide quantitative data to guide your experimental setup.

Table 1: Effect of pH on the Solubility of Iron Compounds

pHThis compound (% Dissolved)Ferrous Sulfate (% Dissolved)
1~100%~100%
2~100%~100%
4~100%~100%
5~100%~90%
6~100%~60%
8~100%<10%
(Data adapted from a study by Ishino Y et al., 1988, as presented in product literature)[1]

Table 2: Optimized Concentration Ranges for Iron and Citrate in CHO Cell Culture

ComponentOptimized Concentration Range (mM)
Iron (from Ferric Citrate)0.1 - 0.5
Sodium Citrate0.125 - 1.0
(Data from a study on enhancing monoclonal antibody production, suggesting a beneficial molar ratio of citrate to iron)[7]

Experimental Protocol

Protocol for Preparing a Sterile Stock Solution of this compound

This protocol is designed to maximize solubility and stability for use in in vitro assays.

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., Water for Injection or cell culture grade)

  • Sterile beaker or flask

  • Magnetic stirrer and stir bar

  • Hot plate

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Initial Dissolution: In a sterile beaker, add a portion (approx. 80% of the final volume) of high-purity water. Place the beaker on a magnetic stirrer.

  • Add Compound: Slowly add the this compound powder to the water while it is stirring.

  • Gentle Heating (Optional): If the powder does not dissolve completely at room temperature, gently heat the solution to 40-50°C while continuing to stir. Do not boil. Maintain heating only until the solution becomes clear.

  • Cooling: Once fully dissolved, remove the solution from the heat and allow it to cool to room temperature.

  • Final Volume: Add high-purity water to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a sterile, light-protected storage tube (e.g., an amber tube).

  • Storage: Store the stock solution at 4°C. For optimal results, prepare fresh solutions for each experiment or use within one week.

Visualizations

experimental_workflow cluster_prep Preparation Steps cluster_final Finalization weigh 1. Weigh Powder add_solvent 2. Add 80% High-Purity Water weigh->add_solvent dissolve 3. Stir & Gently Heat (40-50°C) if necessary add_solvent->dissolve cool 4. Cool to Room Temperature dissolve->cool final_vol 5. Adjust to Final Volume cool->final_vol filter 6. Sterile Filter (0.22 µm) final_vol->filter store 7. Store at 4°C (Protected from Light) filter->store

Caption: Workflow for preparing a this compound stock solution.

troubleshooting_workflow cluster_yes Troubleshooting Path start Observing Precipitate or Cloudy Solution? check_ph Is media pH between 6-8? start->check_ph Yes solution_ok Solution is likely stable. Proceed with assay. start->solution_ok No check_media Does media contain high phosphate/bicarbonate? check_ph->check_media Yes check_age Is the solution freshly prepared? check_media->check_age Yes solution_slow Solution: Add dropwise while stirring. check_media->solution_slow Yes check_age->solution_slow Yes solution_fresh Solution: Prepare fresh solution. Consider adding ascorbic acid. check_age->solution_fresh No

Caption: Decision tree for troubleshooting solubility issues.

logical_relationship cluster_sfc This compound (SFC) cluster_other Other Iron Salts (e.g., Ferrous Sulfate) sfc Fe²⁺ complexed with Citrate sfc_sol Highly Soluble (pH 1-8) sfc->sfc_sol sfc_bio High & Consistent Bioavailability in Assays sfc_sol->sfc_bio other Simple Fe²⁺ Salt other_sol Poor Solubility (Precipitates at neutral pH) other->other_sol other_bio Low & Variable Bioavailability in Assays other_sol->other_bio

Caption: Solubility comparison of this compound and other iron salts.

References

Technical Support Center: Troubleshooting Low Bioavailability of Sodium Ferrous Citrate in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with sodium ferrous citrate (B86180).

I. Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may lead to unexpectedly low bioavailability of sodium ferrous citrate in your in vivo studies.

In Vivo Troubleshooting Guide: Animal Models (e.g., Rodents)
Observed Problem Potential Cause Recommended Action
Low serum iron levels post-administration Dietary Inhibition: Components in the animal feed may be inhibiting iron absorption. Common inhibitors include high levels of calcium, phytates (from plant-based ingredients like soy and grains), and polyphenols.[1][2][3][4]Action: Switch to a purified, casein-based diet (e.g., AIN-93G) with a known and controlled mineral composition for the duration of the study.[5] Ensure the diet is low in known iron absorption inhibitors.
Incorrect Gavage/Administration Technique: Improper oral gavage can lead to incomplete dosing or aspiration.Action: Ensure laboratory personnel are properly trained in oral gavage techniques for the specific animal model. Verify the dose volume and concentration.
Gastrointestinal Issues in Animals: Underlying inflammatory conditions in the gut can impair nutrient absorption.[1] this compound itself can sometimes cause gastrointestinal side effects like nausea or diarrhea, which might affect transit time and absorption.[6][7]Action: Perform a health check of the animals prior to the study. Monitor for signs of gastrointestinal distress. If issues persist, consider a lower dose or a different administration schedule.
Incorrect Blood Sampling Time: The timing of blood collection may not align with the peak serum iron concentration (Tmax).Action: Conduct a pilot pharmacokinetic study with staggered blood collection time points to determine the Tmax for this compound in your specific animal model and experimental conditions.
High Variability in Bioavailability Data Between Animals Inconsistent Food Intake: If animals have ad libitum access to food, variations in eating patterns relative to the time of dosing can affect absorption.Action: Standardize the feeding schedule. For example, fast the animals for a few hours before dosing to ensure an empty stomach, which can enhance absorption of some iron forms.[8] However, be aware that some studies suggest food may not negatively impact ferric citrate absorption.[9] Consistency is key.
Animal Stress: Stress can alter gastrointestinal motility and secretion, impacting drug absorption.Action: Ensure proper acclimatization of the animals to the housing and experimental procedures before starting the study. Handle animals consistently and minimize stressors.
Hemoglobin Levels Do Not Improve in Anemia Models Insufficient Study Duration: It can take several weeks for hemoglobin levels to show a significant increase in response to iron supplementation.[10]Action: Extend the repletion period of your study. For rat hemoglobin repletion assays, a repletion period of at least two weeks is common.[6][11][12]
Inadequate Iron-Deficient State: The animals may not have been sufficiently iron-depleted before the start of the treatment phase.Action: Ensure the depletion phase is adequate to induce a mild to moderate anemia. Confirm the anemic state by measuring baseline hemoglobin, hematocrit, and serum ferritin levels. A common target for hemoglobin in rats is below 9 g/dL.[13]
Formulation Issues: The this compound formulation may not be optimal, leading to poor dissolution or stability in the gastrointestinal tract.Action: Verify the quality and solubility of your this compound. Consider if the vehicle used for administration is appropriate and does not contain inhibiting substances.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action for this compound absorption?

A1: this compound dissociates in the gastrointestinal tract into ferrous iron (Fe²⁺) and citrate. The ferrous iron is the primary form absorbed by the enterocytes in the duodenum and upper jejunum.[10][14] This absorption is mainly facilitated by the Divalent Metal Transporter 1 (DMT1) on the apical membrane of intestinal cells. The citrate component helps to keep the iron in a soluble and bioavailable form.[14][15] Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via the protein ferroportin.[10][11]

Q2: What are the main factors that can inhibit the bioavailability of this compound?

A2: Several factors can inhibit iron absorption, including:

  • Calcium: High levels of calcium from dairy products or supplements can competitively inhibit iron absorption.[1][13][10]

  • Phytates: These compounds, found in whole grains, legumes, and nuts, can bind to iron and reduce its bioavailability.[1][2][13]

  • Polyphenols and Tannins: Found in tea and coffee, these can significantly inhibit iron absorption.[1][13]

  • Certain Medications: Antacids and proton pump inhibitors can reduce iron absorption by increasing gastric pH.[10] Tetracycline and quinolone antibiotics can form insoluble complexes with iron.[10]

  • Eggs: A compound in eggs, phosvitin, can impair iron absorption.[13]

Q3: What can enhance the bioavailability of this compound?

A3: The most well-known enhancer of non-heme iron absorption is ascorbic acid (Vitamin C) .[2][3][10][15] It helps to reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) and can counteract the inhibitory effects of phytates and polyphenols.[2][3] Citrate itself, as part of the this compound compound, also helps to maintain iron solubility.[14][15]

In Vivo Experimental Design

Q4: How do I properly design a rat hemoglobin depletion-repletion bioassay to test iron bioavailability?

A4: A typical design involves two phases:

  • Depletion Phase: Weanling rats (e.g., Sprague-Dawley) are fed an iron-deficient diet (e.g., <5 ppm iron) for a period of 4-6 weeks to induce iron-deficiency anemia.[13] Monitor body weight and hemoglobin levels weekly. The target is typically a hemoglobin level below 9 g/dL.[13]

  • Repletion Phase: Once anemic, the rats are divided into groups. The control group continues on the iron-deficient diet, a reference group receives a diet supplemented with a highly bioavailable iron source like ferrous sulfate (B86663), and the test group(s) receive the diet supplemented with this compound at a specific concentration. This phase typically lasts for 2 weeks.[6][11] Key parameters to measure include hemoglobin, hematocrit, serum iron, serum ferritin, and total iron-binding capacity (TIBC) at baseline and at the end of the study.

Q5: What are the key endpoints to measure in an in vivo iron bioavailability study?

A5: The primary endpoints depend on the study design but generally include:

  • Pharmacokinetic parameters: Serum iron concentration over time to determine Cmax, Tmax, and the Area Under the Curve (AUC).[9]

  • Hematological parameters: Hemoglobin, hematocrit, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH) are crucial in anemia models.[13][16]

  • Iron storage parameters: Serum ferritin is a good indicator of iron stores.[16]

  • Iron transport parameters: Transferrin saturation (TSAT), calculated from serum iron and TIBC, reflects the amount of iron available for transport to tissues.[16]

In Vitro Caco-2 Cell Model

Q6: My Caco-2 cell ferritin formation assay shows low iron uptake. What could be the problem?

A6: Low ferritin formation in Caco-2 cells can be due to several factors:

  • Cell Monolayer Integrity: Ensure the Caco-2 cells have formed a confluent and differentiated monolayer. This can be checked by measuring the transepithelial electrical resistance (TEER).

  • pH of the Medium: The pH of the apical medium during the uptake experiment is critical. Iron uptake via DMT1 is pH-dependent and is significantly reduced at neutral pH. A slightly acidic pH (around 6.5-6.8) is more representative of the duodenal environment.

  • Inhibitors in the Medium: Components of your test sample or the culture medium itself might be inhibiting iron uptake. For example, high concentrations of calcium in the medium can interfere with iron absorption.

  • Iron Concentration: Very high concentrations of iron can paradoxically lead to a downregulation of iron transporters like DMT1, reducing overall uptake.

  • Incubation Time: Ensure the incubation time for iron exposure and the subsequent period for ferritin expression are adequate. A common protocol involves a 1-2 hour exposure to the iron sample, followed by a 22-23 hour incubation in iron-free medium to allow for ferritin to be synthesized.[17]

Q7: How can I be sure that the ferritin I'm measuring is from the iron I've added?

A7: It is crucial to include proper controls in your experiment. A "blank" or "no-iron" control, where cells are treated with the vehicle or medium without the added iron source, will give you the baseline ferritin level. The ferritin measured in your test groups should be significantly higher than this baseline. You should also include a positive control with a known bioavailable iron source, such as ferrous sulfate or ferric ammonium (B1175870) citrate, to validate the responsiveness of your cell model.[10]

III. Quantitative Data Summary

The following tables summarize key parameters related to iron bioavailability.

Table 1: Key Pharmacokinetic Parameters of an Oral Iron Formulation in Rats

ParameterFerric Ammonium Citrate (Free)Ferric Ammonium Citrate (Liposomal)
Dose 5.83 mg/kg Fe5.83 mg/kg Fe
Cmax (µg/mL) -445.89 ± 23.56
Tmax (h) -4
AUC₀₋₂₄ (h·µg/mL) -6446.1 ± 516.58
Relative Bioavailability 100%215.7%
Data synthesized from a study on a liposomal formulation of ferric ammonium citrate, demonstrating how formulation can impact bioavailability.[18]

Table 2: Hemoglobin Regeneration Efficiency (HRE) in Iron-Deficient Rats

Iron CompoundDose (mg Fe/kg diet)Hemoglobin Increase (g/dL)Relative Biological Value (RBV) vs. FeSO₄
Ferrous Sulfate (FeSO₄) 404.8 ± 0.3100%
This compound 40-100%
Ferric Pyrophosphate 40-78%
Micronized Dispersible Ferric Pyrophosphate (MDFP) 40-105%
This table illustrates the comparative efficacy of different iron compounds in an animal model. Note: Specific hemoglobin increase values for all compounds were not available in the cited source, but RBV provides a direct comparison.[19]

IV. Experimental Protocols

Protocol 1: Rat Hemoglobin Depletion-Repletion Bioassay

Objective: To determine the in vivo bioavailability of this compound by measuring the regeneration of hemoglobin in iron-deficient rats.[6][11][12]

Materials:

  • Weanling male Sprague-Dawley rats.

  • Iron-deficient diet (<5 mg iron/kg).

  • Standard diet supplemented with ferrous sulfate (positive control).

  • Test diet supplemented with this compound.

  • Cages with stainless steel bottoms to prevent coprophagy.

  • Deionized water.

  • Blood collection supplies (e.g., EDTA tubes).

  • Hematology analyzer.

Methodology:

  • Acclimatization (1 week): House rats individually and provide free access to a standard diet and deionized water.

  • Depletion Phase (4-6 weeks):

    • Switch all rats to the iron-deficient diet and deionized water.

    • Monitor body weight weekly.

    • At the end of week 3, begin weekly blood collection via tail vein to monitor hemoglobin levels.

    • Continue the depletion diet until the average hemoglobin level of the cohort is <9 g/dL.[13]

  • Repletion Phase (2 weeks):

    • Randomly assign rats to the following groups (n=6-8 per group):

      • Negative Control: Continue on the iron-deficient diet.

      • Positive Control: Feed a diet supplemented with ferrous sulfate (e.g., 20 mg iron/kg diet).

      • Test Group: Feed a diet supplemented with this compound at a concentration equivalent to the positive control.

    • Continue to provide deionized water ad libitum.

    • Record food intake and body weight throughout this phase.

  • Sample Collection and Analysis:

    • At the end of the 2-week repletion period, collect a final blood sample via cardiac puncture under anesthesia.

    • Measure hemoglobin, hematocrit, and serum ferritin.

    • Harvest tissues like the liver and spleen to measure non-heme iron content if desired.

  • Data Analysis:

    • Calculate the hemoglobin regeneration efficiency (HRE).

    • Compare the mean hemoglobin and ferritin levels between groups using appropriate statistical tests (e.g., ANOVA).

    • Calculate the Relative Biological Value (RBV) of this compound compared to ferrous sulfate.

Protocol 2: Caco-2 Cell Ferritin Bioassay for Iron Bioavailability

Objective: To assess the bioavailability of this compound in vitro by measuring ferritin formation in Caco-2 cells.[17][20]

Materials:

  • Caco-2 cells.

  • Cell culture flasks, plates, and Transwell inserts.

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound and ferrous sulfate (positive control).

  • Human ferritin ELISA kit.

  • Protein assay kit (e.g., BCA or Bradford).

  • Cell lysis buffer.

Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed cells onto 12-well plates at a density that allows them to reach confluency.

    • Grow the cells for 18-21 days post-confluency to allow for spontaneous differentiation into enterocyte-like cells. Change the medium every 2-3 days.

  • Iron Uptake Phase:

    • Prepare solutions of this compound and ferrous sulfate in the cell culture medium. Include a "no-iron" control.

    • Aspirate the culture medium from the differentiated Caco-2 cells and wash the monolayer twice with warm HBSS.

    • Add the iron-containing media to the respective wells.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • Ferritin Expression Phase:

    • After the uptake period, aspirate the iron-containing medium.

    • Wash the cell monolayers three times with HBSS to remove any non-absorbed iron.

    • Add fresh, iron-free culture medium to each well.

    • Incubate the plates for an additional 22-23 hours at 37°C to allow the cells to synthesize ferritin in response to the iron uptake.

  • Cell Lysis and Analysis:

    • Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS).

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Use the supernatant to measure ferritin concentration using a commercial ELISA kit.

    • Measure the total protein concentration in each lysate using a protein assay.

  • Data Analysis:

    • Normalize the ferritin concentration to the total protein content for each sample (ng ferritin / mg protein).

    • Compare the normalized ferritin values between the control and test groups using appropriate statistical tests.

V. Mandatory Visualizations

Signaling Pathway of Intestinal Iron Absorption

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3_Citrate This compound (Fe²⁺-Citrate) Fe2 Ferrous Iron (Fe²⁺) Fe3_Citrate->Fe2 Dissociation Fe3 Dietary Ferric Iron (Fe³⁺) Fe3->Fe2 Reduction Dcytb Dcytb (Ferric Reductase) Fe3->Dcytb Substrate DMT1 DMT1 Fe2->DMT1 VitC Vitamin C (Ascorbate) VitC->Fe3 enhances Dcytb->Fe2 Product LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Iron Storage) FPN Ferroportin (FPN) Heph Hephaestin FPN->Heph Oxidation (Fe²⁺ to Fe³⁺) Transferrin Transferrin-Fe³⁺ Heph->Transferrin Binding LIP->Ferritin Storage LIP->FPN Export caption1 Figure 1: Cellular pathway of non-heme iron absorption.

Caption: Figure 1: Cellular pathway of non-heme iron absorption.

Experimental Workflow: Hemoglobin Repletion Bioassay

HemoglobinRepletionWorkflow start Start: Weanling Rats acclimatize Acclimatization (1 week, standard diet) start->acclimatize depletion Depletion Phase (4-6 weeks, iron-deficient diet) acclimatize->depletion check_anemia Weekly Hemoglobin Check (Target: <9 g/dL) depletion->check_anemia check_anemia->depletion Not Anemic repletion Repletion Phase (2 weeks) check_anemia->repletion Anemic groups Randomize into Groups: - Negative Control (Fe-) - Positive Control (FeSO₄) - Test Group (SFC) repletion->groups analysis Final Blood & Tissue Collection groups->analysis end Endpoint Analysis: Hemoglobin, Ferritin, RBV analysis->end caption2 Figure 2: Workflow for a rat hemoglobin repletion bioassay.

Caption: Figure 2: Workflow for a rat hemoglobin repletion bioassay.

Logical Relationship: Troubleshooting Low Bioavailability

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Problem: Low In Vivo Bioavailability Diet Dietary Factors (Phytates, Calcium) problem->Diet Formulation Formulation Issues (Solubility, Stability) problem->Formulation Animal Animal Model Factors (GI Health, Stress) problem->Animal Protocol Protocol Issues (Dosing, Timing) problem->Protocol Diet_Sol Use Purified Diet (e.g., AIN-93G) Diet->Diet_Sol Formulation_Sol Verify Compound Quality & Formulation Vehicle Formulation->Formulation_Sol Animal_Sol Health Screening & Acclimatization Animal->Animal_Sol Protocol_Sol Refine Dosing Technique & Conduct PK Study Protocol->Protocol_Sol caption3 Figure 3: Troubleshooting logic for low bioavailability.

Caption: Figure 3: Troubleshooting logic for low bioavailability.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Sodium Ferrous Citrate in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the gastrointestinal (GI) side effects of sodium ferrous citrate (B86180) in a clinical trial setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects associated with sodium ferrous citrate and other oral iron supplements?

A1: The most frequently reported GI side effects with oral iron supplementation include nausea, constipation, diarrhea, abdominal pain, and dark-colored stools.[1][2][3][4] While this compound is an oral iron preparation, the incidence of specific side effects can vary compared to other formulations like ferrous sulfate (B86663) and ferric citrate.

Q2: What is the underlying mechanism for these gastrointestinal side effects?

A2: The GI side effects of oral iron supplements are primarily attributed to the presence of unabsorbed iron in the gastrointestinal tract. This unabsorbed iron can lead to direct irritation of the GI mucosa, alterations in the gut microbiome, and the generation of reactive oxygen species, which can cause inflammation and associated symptoms like nausea, abdominal pain, and diarrhea.[5][6] Constipation may be related to a decrease in gut motility.

Q3: How can we proactively manage and minimize the occurrence of GI side effects in our clinical trial participants?

A3: Proactive management strategies include:

  • Dosing with meals: Administering this compound with food can help reduce gastric irritation.

  • Dose escalation: Starting with a lower dose and gradually increasing to the target dose can improve tolerability.

  • Alternate-day dosing: Some studies suggest that alternate-day dosing may improve absorption and be better tolerated than daily dosing.[7]

  • Participant education: Informing participants about potential side effects and management strategies can improve adherence and reporting.

Troubleshooting Guides

Issue: A trial participant reports moderate nausea and abdominal pain after starting this compound.

Troubleshooting Steps:

  • Assess Severity and Frequency: Use a standardized questionnaire, such as the Gastrointestinal Symptom Rating Scale (GSRS), to quantify the severity and frequency of the symptoms.[8]

  • Confirm Dosing Compliance: Ensure the participant is taking the investigational product as per the protocol (e.g., with food).

  • Temporary Dose Reduction: Consider a temporary dose reduction as per the protocol's dose modification guidelines.

  • Supportive Care: Recommend supportive care measures such as consuming smaller, more frequent meals.

  • Monitor and Follow-up: Schedule a follow-up assessment to monitor the participant's symptoms and determine if further action is needed.

Issue: A participant is experiencing severe constipation that is impacting their daily activities.

Troubleshooting Steps:

  • Evaluate and Grade the Adverse Event: Grade the severity of the constipation according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Dietary and Lifestyle Modifications: Advise the participant to increase their intake of dietary fiber and fluids, and to engage in regular physical activity.

  • Consider Stool Softeners: If dietary modifications are insufficient, a stool softener may be considered as a concomitant medication, as permitted by the clinical trial protocol.

  • Dose Interruption/Reduction: If constipation persists and is severe, a temporary interruption or reduction of the study drug may be necessary, following the protocol's specific guidelines.

  • Assess for Impaction: In cases of prolonged or severe constipation, a medical assessment to rule out fecal impaction may be required.

Data Presentation

Table 1: Comparison of Gastrointestinal Adverse Events in a Phase 3 Study of Ferric Citrate Hydrate (B1144303) (FC) vs. This compound (SF) [9][10]

Adverse EventFC 500 mg/day (n=204)FC 1000 mg/day (n=201)SF 100 mg/day (n=201)
Nausea4.9%5.5%13.4%
Vomiting1.0%1.5%6.0%
Diarrhea16.2%20.9%7.5%
Constipation7.8%8.5%6.5%
Abdominal Discomfort3.9%4.5%5.0%

Data adapted from a randomized, double-blind, phase 3 non-inferiority study in Japanese patients with iron deficiency anemia.

Table 2: Incidence of Common Gastrointestinal Side Effects with Ferrous Sulfate Supplementation [1][2]

Gastrointestinal SymptomPooled Estimate of Incidence
Constipation12%
Nausea11%
Diarrhea8%

Data from a systematic review and meta-analysis of 43 randomized controlled trials.

Experimental Protocols

Protocol: Assessment of Gastrointestinal Tolerability of this compound

1. Objective: To systematically assess the gastrointestinal tolerability of this compound in clinical trial participants.

2. Methodology:

  • Baseline Assessment: Prior to the first dose of the investigational product, a baseline assessment of GI symptoms will be conducted using the Gastrointestinal Symptom Rating Scale (GSRS).[8]

  • Participant Diary: Participants will be provided with a daily diary to record the occurrence and severity of specific GI symptoms (nausea, vomiting, heartburn, abdominal pain, diarrhea, constipation, and black stools) for the first two weeks of treatment.[11][12]

  • Scheduled Follow-up Assessments: The GSRS will be administered at scheduled study visits (e.g., Weeks 2, 4, 8, and at the end of treatment) to monitor changes in GI symptoms from baseline.

  • Adverse Event Monitoring: All participant-reported GI symptoms will be documented as adverse events (AEs) and graded for severity according to the CTCAE. The investigator will assess the causality of each AE in relation to the study drug.

3. Data Analysis:

  • The incidence, severity, and causality of all GI-related AEs will be summarized by treatment group.

  • Changes from baseline in GSRS scores will be analyzed to compare the overall GI symptom burden between treatment arms.

  • Data from the participant diaries will be used to assess the time to onset and duration of specific GI side effects.

Mandatory Visualizations

cluster_oral_iron Oral Iron Supplementation (this compound) cluster_gi_tract Gastrointestinal Tract cluster_symptoms Gastrointestinal Side Effects oral_iron Ingestion of this compound unabsorbed_iron Unabsorbed Iron in GI Lumen oral_iron->unabsorbed_iron mucosal_irritation Direct Mucosal Irritation unabsorbed_iron->mucosal_irritation microbiome_alteration Gut Microbiome Alteration unabsorbed_iron->microbiome_alteration ros_generation Reactive Oxygen Species (ROS) Generation unabsorbed_iron->ros_generation nausea_vomiting Nausea / Vomiting mucosal_irritation->nausea_vomiting abdominal_pain Abdominal Pain mucosal_irritation->abdominal_pain diarrhea Diarrhea microbiome_alteration->diarrhea constipation Constipation microbiome_alteration->constipation ros_generation->abdominal_pain

Caption: Mechanism of oral iron-induced gastrointestinal side effects.

start Participant Reports GI Adverse Event assess_severity Assess Severity (e.g., GSRS, CTCAE) start->assess_severity mild Mild (Grade 1) assess_severity->mild moderate Moderate (Grade 2) assess_severity->moderate severe Severe (Grade 3-4) assess_severity->severe continue_treatment Continue Treatment, Provide Supportive Care mild->continue_treatment dose_reduction Consider Dose Reduction per Protocol moderate->dose_reduction dose_interruption Interrupt Dosing, Initiate Supportive Care severe->dose_interruption reassess Reassess Symptoms dose_reduction->reassess dose_interruption->reassess resolved Symptoms Resolved/Improved reassess->resolved persistent Symptoms Persist/Worsen reassess->persistent continue_reduced_dose Continue at Reduced Dose resolved->continue_reduced_dose consider_discontinuation Consider Discontinuation from Study Drug persistent->consider_discontinuation

References

Technical Support Center: Sodium Ferrous Citrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium ferrous citrate (B86180) in their experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sodium ferrous citrate in cell culture media?

This compound serves as a bioavailable source of iron, an essential trace element for cellular respiration, metabolism, and growth. Iron is a critical cofactor for many enzymes involved in these processes.[1] In particular, for Chinese Hamster Ovary (CHO) cells, iron supplementation has been shown to enhance monoclonal antibody (mAb) production.[2][3] The citrate in the compound acts as a chelator, which helps to keep the iron soluble and readily available for cellular uptake.[4]

Q2: Can this compound induce oxidative stress in my cell culture?

Yes, the ferrous (Fe²⁺) form of iron in this compound can participate in Fenton chemistry, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals. This can induce oxidative stress, which may negatively impact cell viability and performance.[1] However, some studies have also shown that in certain contexts, this compound, in combination with 5-aminolevulinic acid (5-ALA), can actually decrease ROS production and protect cells from oxidative stress-induced damage.[5]

Q3: I'm observing precipitation after adding this compound to my media. What could be the cause?

Precipitation can occur due to several factors:

  • Interaction with Phosphate (B84403): Cell culture media, such as DMEM/F-12, contains phosphate ions.[6] Ferric ions can react with phosphate to form insoluble ferric phosphate, especially at neutral or slightly alkaline pH.[7][8] Although this compound contains ferrous (Fe²⁺) iron, oxidation to ferric (Fe³⁺) iron can occur in the aerobic environment of cell culture.

  • Formation of Insoluble Hydroxides: At physiological pH, unchelated ferric iron can form insoluble ferric hydroxide (B78521) complexes.

  • Interaction with Divalent Cations: Media like DMEM contain divalent cations such as calcium and magnesium.[6][9] These can potentially compete with iron for chelation by citrate, leading to the precipitation of less soluble iron compounds.[9]

Q4: How does the concentration of this compound affect cell growth and productivity?

The optimal concentration of iron is cell-line and process-dependent. While iron is essential, high concentrations can be cytotoxic due to the induction of oxidative stress. Conversely, iron deficiency can limit cell growth and productivity.[10] Studies have shown that optimizing the iron concentration, often in combination with citrate, can significantly enhance monoclonal antibody production in CHO cells.[2][3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific application.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reduced Cell Viability/Growth Iron-induced cytotoxicity: Excess ferrous iron can lead to the production of reactive oxygen species (ROS) and oxidative stress.[11]1. Optimize Iron Concentration: Perform a titration experiment to determine the optimal this compound concentration for your cell line. 2. Monitor ROS Levels: Use a fluorescent probe to measure intracellular ROS levels. 3. Supplement with Antioxidants: Consider adding antioxidants like N-acetylcysteine to the media to mitigate oxidative stress.
Precipitate Formation in Media Interaction with media components: High concentrations of phosphate or the presence of other divalent cations can lead to the precipitation of iron salts.[7][9][12]1. Prepare Fresh Media: Prepare media fresh and use it promptly after the addition of this compound. 2. Adjust pH: Ensure the pH of the media is within the optimal range before adding the iron supplement. 3. Sequential Addition: Add this compound to the basal medium before adding other supplements, particularly phosphate-containing solutions. 4. Use a Different Iron Source: Consider using a more stable chelated iron source if precipitation persists.
Inconsistent Experimental Results Impurities in the iron source: Commercial iron sources can contain varying levels of trace element impurities, such as manganese, which can affect cell performance and product quality.[1]1. Use High-Purity Reagents: Utilize a low-impurity or cell culture-grade this compound. 2. Analyze Raw Materials: If possible, perform an elemental analysis of your iron source to identify and quantify any impurities. 3. Lot-to-Lot Consistency Check: Test new lots of this compound for performance before use in large-scale experiments.
Altered Protein Product Quality Oxidative damage: ROS generated by iron can lead to modifications of the expressed protein, such as increased acidic charge variants.1. Optimize Iron Concentration: As with viability issues, determine the lowest effective iron concentration. 2. Control Dissolved Oxygen: Maintain optimal dissolved oxygen levels in the bioreactor to minimize oxidative stress. 3. Analyze Product Quality Attributes: Perform analytical characterization (e.g., ion-exchange chromatography) to assess the impact of iron on product quality.

Quantitative Data Summary

Table 1: Effect of Iron and Citrate Concentration on CHO Cell mAb Production [2]

Iron Concentration (mM)Citrate Concentration (mM)Relative mAb Titer (%)
0.10.125 - 1~130-140
0.250.125 - 1~130-140
0.50.125 - 1~130-140

Data adapted from a study optimizing iron and citrate concentrations for enhanced monoclonal antibody production. The combination of iron and citrate significantly increased mAb titer by 30-40% compared to iron supplementation alone.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound for maximizing cell growth and/or protein production without inducing significant cytotoxicity.

Methodology:

  • Cell Seeding: Seed the desired cell line in a multi-well plate (e.g., 96-well or 24-well) at a predetermined density in your basal cell culture medium.

  • Preparation of this compound Stock Solution: Prepare a sterile, concentrated stock solution of this compound in water or a suitable buffer.

  • Dose-Response Setup: Add varying final concentrations of this compound to the cell culture wells. Include a no-iron control. A typical concentration range to test might be from 10 µM to 1 mM.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Viability and Density Measurement: At regular intervals (e.g., every 24 hours for 5-7 days), measure viable cell density and viability using a suitable method (e.g., trypan blue exclusion, automated cell counter, or a viability assay like MTT or PrestoBlue™).

  • Product Titer Analysis (if applicable): At the end of the culture period, collect the supernatant and measure the concentration of the protein of interest (e.g., monoclonal antibody) using an appropriate assay (e.g., ELISA, HPLC).

  • Data Analysis: Plot viable cell density, viability, and product titer as a function of this compound concentration to identify the optimal range.

Visualizations

Interference_Troubleshooting cluster_problem Observed Issue cluster_cause Potential Cause cluster_solution Recommended Action Reduced_Viability Reduced Viability ROS ROS Generation Reduced_Viability->ROS Precipitation Precipitation Phosphate_Interaction Phosphate Interaction Precipitation->Phosphate_Interaction Inconsistent_Results Inconsistent Results Impurities Iron Source Impurities Inconsistent_Results->Impurities Optimize_Fe Optimize Fe Conc. ROS->Optimize_Fe Add_Antioxidants Add Antioxidants ROS->Add_Antioxidants Fresh_Media Use Fresh Media Phosphate_Interaction->Fresh_Media High_Purity_Fe Use High-Purity Fe Impurities->High_Purity_Fe Fenton_Reaction_Pathway Fe2 Ferrous Iron (Fe²⁺) (from this compound) Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 Oxidation H2O2 Hydrogen Peroxide (H₂O₂) (Cellular Metabolite) OH_radical Hydroxyl Radical (•OH) (Highly Reactive) H2O2->OH_radical OH_ion Hydroxide Ion (OH⁻) H2O2->OH_ion Cell_Damage Oxidative Cell Damage OH_radical->Cell_Damage

References

optimizing the molar ratio of iron to citrate for maximum stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the molar ratio of iron to citrate (B86180) for maximum complex stability. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of iron to citrate for maximum stability?

The optimal molar ratio depends on the desired iron species (e.g., mononuclear vs. polynuclear) and the experimental conditions, particularly pH.[1] For instance, a study on ferric citrate complexes found that a 9:1 molar ratio of citric acid to iron (III) nitrate (B79036) resulted in a stable mononuclear complex. In contrast, a 1:1 iron to citrate molar ratio tends to favor the formation of polynuclear species.[1]

Q2: How does pH affect the stability of iron-citrate complexes?

pH is a critical factor influencing the structure and stability of iron-citrate complexes. The coordination ability of citrate changes with pH due to the deprotonation of its carboxylic acid groups.[1] For example, increasing the pH from 5.5 to 7.0 can favor the formation of monomeric iron-citrate species when citrate is in excess.[1] One study on an iron (II) citrate complex demonstrated its stability over a wide pH range of 2 to 12, with no precipitation of iron hydroxides observed.[2]

Q3: What is the difference between mononuclear and polynuclear iron-citrate complexes?

Mononuclear complexes consist of a single iron ion coordinated to one or more citrate ligands. Polynuclear complexes, on the other hand, contain multiple iron ions bridged by citrate ligands or hydroxide (B78521) ions. The formation of mononuclear versus polynuclear species is highly dependent on the iron-to-citrate molar ratio and the pH of the solution.[1] An excess of citrate generally favors the formation of mononuclear complexes.[1]

Q4: Which oxidation state of iron, Fe(II) or Fe(III), forms more stable complexes with citrate?

Both iron (II) and iron (III) form complexes with citrate. Iron (III) citrate complexes are significant in many biological processes.[1] However, a study synthesizing an iron (II) citrate complex highlighted its stability and noted that iron (II) is often better absorbed than iron (III), which can be an advantage for applications like food supplements.[2][3] The stability of the iron's oxidation state within the complex is also crucial; in one study, the iron in an iron (II) citrate complex remained in the +2 state across a broad pH range.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate formation during complex synthesis. - pH is outside the optimal range for complex stability.- The molar ratio of iron to citrate is not optimal, leading to the formation of insoluble species.- Localized high concentrations of reactants during mixing.- Adjust the pH of the solution. One study successfully synthesized ferric citrate complexes at a pH of ~8.- Experiment with different iron-to-citrate molar ratios. An excess of citrate often enhances stability.[1]- Add reactants slowly and with vigorous stirring to ensure homogeneity.
Low yield of the desired iron-citrate complex. - Incomplete reaction between the iron source and citric acid.- Loss of product during washing and filtration steps.- Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature. For example, one synthesis of iron (II) citrate involved heating the solution to 90°C.[4]- Carefully perform washing and filtration steps to minimize product loss.
Instability of the complex over time (e.g., color change, precipitation). - Change in pH of the solution.- Oxidation of Fe(II) to Fe(III) if not in a controlled atmosphere.- Inappropriate storage conditions (e.g., exposure to light or high temperatures).- Buffer the solution to maintain a stable pH.- If working with Fe(II) complexes, consider working under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Store the complex in a cool, dark place.
Difficulty in characterizing the complex. - Presence of a mixture of different iron-citrate species (mononuclear, polynuclear).- The complex is amorphous rather than crystalline.- Adjust the molar ratio and pH to favor the formation of a single species. An excess of citrate can promote the formation of mononuclear complexes.[1]- Attempt to crystallize the product to obtain a pure, characterizable solid. This can sometimes be achieved by slow evaporation of the solvent or by adding a solvent in which the complex is insoluble (e.g., ethanol).[5]

Quantitative Data Summary

Table 1: Molar Ratios and Resulting Iron-Citrate Complex Structures

Citric Acid : Iron Molar RatioIron SourceResulting Complex StructureReference
1:1Iron Filings (Fe(II))Stoichiometric 1:1 complex, FeC₆H₆O₇∙H₂O[4]
2:1Fe(NO₃)₃·9H₂O (Fe(III))Di-nuclear Fe-Cit complex
5:1Fe(NO₃)₃·9H₂O (Fe(III))Di-nuclear Fe-Cit complex
9:1Fe(NO₃)₃·9H₂O (Fe(III))Mononuclear Fe-Cit complex
19:1Fe(NO₃)₃·9H₂O (Fe(III))Mononuclear Fe-Cit complex
1:1Fe(III) sourcePredominantly polynuclear species (trinuclear)[1]
Excess CitrateFe(III) sourceCoexistence of several monoiron species[1]

Experimental Protocols

Protocol 1: Synthesis of Iron (II) Citrate Complex (1:1 Molar Ratio)

This protocol is adapted from a study by Nocerino et al. (2018).[4]

Materials:

  • Citric acid monohydrate (21 g)

  • Iron filings (5.5 g)

  • Ultrapure water (500 mL)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (vacuum)

  • Freeze-dryer

Procedure:

  • Add 21 g of citric acid monohydrate to 500 mL of ultrapure water in a suitable flask.

  • Heat the solution under magnetic stirring.

  • When the temperature of the solution reaches 90 °C, add 5.5 g of iron filings.

  • Allow the reaction to proceed until the iron has completely reacted.

  • Cool the mixture to room temperature.

  • Wash the resulting grey/pearly precipitate with water.

  • Filter the precipitate under vacuum.

  • Freeze the residue at -20 °C and then freeze-dry to obtain the final product.

Protocol 2: Synthesis of Ferric Citrate Complexes with Varying Molar Ratios

This protocol is adapted from a study by Li and Su (2018).

Materials:

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Deionized (DI) water

  • 2.0 M Sodium hydroxide (NaOH) solution

  • Ethanol (B145695) (96%)

  • Magnetic stirrer

  • Vacuum concentrator/rotary evaporator

Procedure:

  • Prepare precursor solutions by mixing citric acid monohydrate and iron (III) nitrate nonahydrate in 1.2 L of DI water at the desired molar ratio (e.g., 2:1, 5:1, 9:1, or 19:1 of citric acid to iron). The total quantity of both precursors should be fixed at 1.2 mol.

  • Stir the mixture at 25°C until a clear solution is obtained.

  • Stepwise, add 2.0 M NaOH solution under vigorous stirring to adjust the pH to approximately 8.

  • Continue stirring the resulting solution for an additional 3 hours.

  • Concentrate the solution to 400 mL under vacuum.

  • Add 96% ethanol to the concentrated solution to induce precipitation of the ferric citrate complex.

  • Purify the solid product by redissolving it in water and reprecipitating with ethanol.

  • Dry the final product at 60°C overnight.

Visualizations

experimental_workflow_fe_ii_citrate cluster_preparation Solution Preparation cluster_reaction Reaction cluster_purification Purification cluster_drying Drying start Start citric_acid Dissolve Citric Acid in Water start->citric_acid heat Heat to 90°C citric_acid->heat add_fe Add Iron Filings heat->add_fe react Complete Reaction add_fe->react cool Cool to RT react->cool wash Wash with Water cool->wash filter Vacuum Filter wash->filter freeze_dry Freeze-Dry filter->freeze_dry end Final Product freeze_dry->end

Caption: Workflow for the synthesis of Iron (II) Citrate.

signaling_pathway_stability cluster_factors Influencing Factors cluster_species Resulting Species cluster_stability Complex Stability ratio Fe:Citrate Molar Ratio mononuclear Mononuclear Complex ratio->mononuclear High Citrate Excess polynuclear Polynuclear Complex ratio->polynuclear Low Citrate (e.g., 1:1) ph Solution pH ph->mononuclear Optimal pH (e.g., ~7-8) unstable Low Stability (Precipitation) ph->unstable Sub-optimal pH stable High Stability mononuclear->stable polynuclear->unstable

Caption: Factors influencing Iron-Citrate complex stability.

References

Technical Support Center: Synthesis of Pure Sodium Ferrous Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the synthesis of pure sodium ferrous citrate (B86180).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Precipitate Incorrect pH: If the pH of the reaction mixture is too low (below 2), the formed ferrous citrate can redissolve. Conversely, a pH that is too high (above 6) can lead to the hydrolysis of the ferrous salt, reducing the yield.[1]Maintain the pH of the reaction solution between 2 and 4 for optimal precipitation.[1] Use a pH meter to monitor and adjust the pH carefully during the synthesis.
Improper Molar Ratio of Reactants: An incorrect ratio of the ferrous salt to trisodium (B8492382) citrate can lead to incomplete reaction and reduced yield.Use a molar ratio of 1 equivalent of a water-soluble ferrous salt to 2.1 to less than 3 equivalents of trisodium citrate.[2]
Inadequate Heating or Cooling: The complex formation and subsequent crystallization are temperature-dependent.Heat the aqueous solutions of the reactants to 90°C or above during mixing and then cool to approximately 25°C to induce crystallization.[2]
Product is a Viscous Goop or Oil Instead of Crystals Incomplete Crystallization: The product may not have fully crystallized from the solution.Ensure the solution is sufficiently concentrated before cooling. If the product oils out, try redissolving it by gently heating and then cooling at a slower rate. Seeding with a small crystal of pure sodium ferrous citrate can also induce proper crystallization.
Presence of Impurities: Impurities can inhibit crystal growth.Purify the crude product by recrystallization. A common method for related compounds involves dissolving the product in water and then adding ethanol (B145695) to induce precipitation.
Product is Off-Color (e.g., Brownish or Reddish) Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) Iron: Ferrous salts are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and neutral or basic pH. This can result in the formation of ferric citrate complexes, which are often orange or red-brown.[3]Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[4] Use deoxygenated water for preparing solutions. The citrate ligand itself helps to stabilize the ferrous state.[5]
Final Product Contains Impurities Unreacted Starting Materials: Incomplete reaction can leave unreacted ferrous salt or trisodium citrate in the product.Ensure the correct stoichiometry and reaction conditions (temperature, time) are used.[2] Wash the final product thoroughly with cold deionized water and then a solvent like methanol (B129727) to remove soluble impurities.[1]
Side Products: Formation of other iron-citrate complexes (e.g., polynuclear species) can occur, especially if the reactant ratios are not optimal.[6]Adhere to the recommended molar ratios to favor the formation of the desired mononuclear complex.[2] Purification by recrystallization can help to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for the synthesis of this compound?

A1: The recommended molar ratio is 1 equivalent of a water-soluble ferrous salt (such as ferrous sulfate (B86663) or ferrous chloride) to 2.1 to less than 3 equivalents of trisodium citrate.[2]

Q2: How can I prevent the oxidation of the ferrous iron during the synthesis?

A2: To prevent oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen).[4] Using freshly prepared solutions with deoxygenated water can also help minimize the presence of dissolved oxygen. The citrate ligand itself provides some stability to the ferrous iron.[5]

Q3: My reaction resulted in a sticky precipitate that is difficult to filter. What should I do?

A3: A sticky or oily product indicates incomplete or improper crystallization. You can try to redissolve the product by gently warming the solution and then allowing it to cool more slowly. If that fails, purification by recrystallization, for example, by dissolving in a minimal amount of hot water and then adding a miscible organic solvent like ethanol to precipitate the product, may yield a crystalline solid.

Q4: What is the expected structure of this compound synthesized by this method?

A4: The resulting this compound is presumed to be a complex consisting of two citric acid groups, one ferrous iron atom, and four sodium atoms, with an octahedral hexadentate structure.[2]

Q5: What analytical techniques are recommended for characterizing the final product?

A5: For characterization, you can use elemental analysis to determine the iron content, Infrared (IR) spectroscopy to identify the functional groups and confirm the coordination of the citrate to the iron, and X-ray diffraction to analyze the crystalline structure.[2][7] UV-Vis spectrophotometry can also be used to study the complex formation in solution.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described in patent JPS58172343A.[2]

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (preferably deoxygenated)

Procedure:

  • Prepare two separate aqueous solutions:

    • Solution A: Dissolve 1 molar equivalent of ferrous sulfate heptahydrate in deionized water.

    • Solution B: Dissolve 2.1 to less than 3 molar equivalents of trisodium citrate dihydrate in deionized water.

  • Heat both solutions to 90°C or above.

  • While stirring, add Solution A to Solution B.

  • Continue stirring the mixture, maintaining the temperature for a period (e.g., 1-2 hours) to ensure the reaction is complete.

  • Cool the reaction mixture to approximately 25°C to allow the this compound to crystallize.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a wash with methanol.

  • Dry the purified crystals under vacuum.

Purification by Recrystallization

This is a general procedure that can be adapted for this compound.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water.

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add ethanol to the hot filtrate with stirring until the solution becomes turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a cold water/ethanol mixture, and dry under vacuum.

Data Presentation

Parameter Value Reference
Molar Ratio (Ferrous Salt : Trisodium Citrate) 1 : (2.1 - <3)[2]
Reaction Temperature ≥ 90°C[2]
Crystallization Temperature ~25°C[2]
Optimal pH Range for Precipitation 2 - 4[1]
Iron Content (Theoretical for FeC₆H₆O₇·H₂O) 21.2%[7]
Appearance Greenish-white to off-white powder[8]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification FeSO4 Ferrous Sulfate Heptahydrate Dissolve_Fe Dissolve FeSO4 in H2O (Sol. A) FeSO4->Dissolve_Fe Na3Citrate Trisodium Citrate Dihydrate Dissolve_Cit Dissolve Na3Citrate in H2O (Sol. B) Na3Citrate->Dissolve_Cit H2O Deoxygenated Water H2O->Dissolve_Fe H2O->Dissolve_Cit Heat_A Heat Sol. A to ≥90°C Dissolve_Fe->Heat_A Heat_B Heat Sol. B to ≥90°C Dissolve_Cit->Heat_B Mix Mix Solutions A & B with Stirring Heat_A->Mix Heat_B->Mix React Maintain Temp & Stir Mix->React Cool Cool to ~25°C to Crystallize React->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold H2O & Methanol Filter->Wash Dry Dry Under Vacuum Wash->Dry FinalProduct Pure Sodium Ferrous Citrate Dry->FinalProduct

Caption: Experimental workflow for the synthesis of pure this compound.

Troubleshooting_Logic Start Start Synthesis CheckYield Is Yield Low? Start->CheckYield CheckProductForm Is Product Crystalline? CheckYield->CheckProductForm No AdjustpH Action: Verify & Adjust pH to 2-4 CheckYield->AdjustpH Yes CheckColor Is Product Off-White? CheckProductForm->CheckColor Yes Recrystallize Action: Recrystallize Product (e.g., H2O/Ethanol) CheckProductForm->Recrystallize No (Oily/Sticky) Success Synthesis Successful CheckColor->Success Yes InertAtmosphere Action: Use Inert Atmosphere (e.g., Nitrogen) CheckColor->InertAtmosphere No (Brownish) CheckRatios Action: Check Molar Ratios (1 : 2.1-<3) AdjustpH->CheckRatios ControlTemp Action: Ensure Proper Heating (≥90°C) & Cooling CheckRatios->ControlTemp ControlTemp->Start Retry Recrystallize->CheckProductForm Re-evaluate InertAtmosphere->Start Retry

Caption: Troubleshooting decision tree for this compound synthesis.

References

degradation of sodium ferrous citrate under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of sodium ferrous citrate (B86180) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of sodium ferrous citrate in aqueous solutions at different pH levels?

This compound, a chelate of ferrous iron (Fe²⁺) and citric acid, is relatively stable in aqueous solutions. The citrate ligand helps to keep the iron in its more soluble and bioavailable ferrous state.[1] However, the stability is influenced by the pH of the solution. Generally, it is more stable in neutral to slightly acidic conditions. In highly acidic or alkaline environments, the complex can undergo degradation.

Q2: What are the primary degradation pathways for this compound at different pH values?

The degradation of this compound is primarily driven by two processes: oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and precipitation of iron hydroxides at alkaline pH.

  • Acidic Conditions (pH < 4): In a highly acidic environment, the citrate chelate may be less stable. While dissociation can occur, the primary concern is the potential for oxidation of the released ferrous ions to ferric ions, although this process can be slower than at higher pH.

  • Neutral to Slightly Acidic Conditions (pH 4-7): This is generally the range of highest stability for the ferrous citrate complex.

  • Alkaline Conditions (pH > 8): At high pH, the ferrous iron is susceptible to oxidation to ferric iron. Furthermore, the increased concentration of hydroxide (B78521) ions (OH⁻) can lead to the precipitation of insoluble iron hydroxides, such as ferrous hydroxide (Fe(OH)₂) and subsequently ferric hydroxide (Fe(OH)₃) if oxidation occurs.[2] The formation of these precipitates effectively removes iron from the solution and represents a significant degradation of the this compound.[2]

Q3: How does the presence of oxygen affect the stability of this compound solutions?

Oxygen is a critical factor in the degradation of this compound, as it is the primary oxidizing agent that converts ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). The rate of this oxidation is pH-dependent. Therefore, to minimize degradation during experiments, it is advisable to use deaerated water and to work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when studying the stability at neutral to alkaline pH.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A combination of analytical methods is often employed:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is a powerful technique for separating and quantifying the parent compound (this compound) and its degradation products. A suitable HPLC method would allow for the monitoring of the decrease in the concentration of this compound over time.

  • UV-Vis Spectrophotometry: This can be used to monitor changes in the absorbance spectrum of the solution, which may indicate the oxidation of Fe²⁺ to Fe³⁺ or the formation of different iron-citrate complexes.

  • pH Measurement: Continuous monitoring of the solution's pH is crucial as changes can indicate the progression of degradation reactions.

  • Visual Inspection: Observation of color changes (e.g., from the pale green of ferrous solutions to the yellow/brown of ferric solutions) or the formation of precipitates can provide qualitative evidence of degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid color change of the solution from pale green to yellow/brown, especially at neutral or alkaline pH. Oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron.Ensure the use of deaerated water for solution preparation. Purge the solutions and the headspace of the container with an inert gas like nitrogen or argon. Minimize the exposure of the solution to air.
Formation of a precipitate in the solution, particularly at alkaline pH. Precipitation of ferrous hydroxide (Fe(OH)₂) or ferric hydroxide (Fe(OH)₃) due to an increase in pH or oxidation.Maintain careful control of the pH using a suitable buffer system. If working at high pH is necessary, consider if the experimental goals can be met in a shorter timeframe to minimize precipitation.
Inconsistent or non-reproducible results in degradation studies. Fluctuation in pH, temperature, or exposure to oxygen. Inaccurate initial concentration of this compound.Use calibrated pH meters and temperature-controlled environments (e.g., water bath, incubator). Standardize the experimental setup to ensure consistent exposure to atmospheric oxygen if an inert atmosphere is not used. Prepare fresh solutions for each experiment and verify the initial concentration.
Difficulty in quantifying this compound using HPLC. Co-elution of the analyte with degradation products or buffer components. Inappropriate mobile phase or column.Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic modifier concentration) and gradient. Screen different HPLC columns (e.g., C18, C8) to achieve better separation. Ensure the detection wavelength is optimal for this compound.

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Different pH Conditions

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in acidic, neutral, and alkaline conditions.[3][4][5]

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate (B84403) Buffer (pH 7.0)

  • Deaerated high-purity water

  • HPLC-grade acetonitrile (B52724) and methanol

  • HPLC-grade water

  • Phosphate buffer for mobile phase

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV-Vis detector

  • Temperature-controlled water bath or incubator

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in deaerated high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • In a volumetric flask, mix a known volume of the this compound stock solution with 0.1 M HCl.

    • Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.

  • Neutral Conditions:

    • In a volumetric flask, mix a known volume of the this compound stock solution with the pH 7.0 phosphate buffer.

    • Follow the same procedure as for acidic hydrolysis (incubation at a controlled temperature and sampling at specified time points).

  • Alkaline Hydrolysis:

    • In a volumetric flask, mix a known volume of the this compound stock solution with 0.1 M NaOH.

    • Follow the same procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl before HPLC analysis.

4. HPLC Analysis:

  • Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.

  • The mobile phase could consist of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.

  • Set the UV detector at a wavelength where this compound has maximum absorbance.

  • Inject the prepared samples and a standard solution of this compound for comparison.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the chemical degradation of this compound in the public domain, the following table provides an expected qualitative and semi-quantitative summary based on the general principles of iron chelate chemistry. Researchers should generate their own quantitative data following the protocol above.

pH Condition Expected Degradation Rate Primary Degradation Products (Expected) Observations
Acidic (pH ~2) Slow to ModerateFerric citrate, Free Fe³⁺ ionsPotential for slight color change to pale yellow over time.
Neutral (pH ~7) SlowFerric citrateSolution may remain stable for a longer duration, but slow oxidation can occur.
Alkaline (pH ~10) RapidFerric citrate, Ferrous/Ferric hydroxide precipitatesRapid color change to yellow/brown, followed by the formation of a visible precipitate.

Visualizations

Degradation_Pathways cluster_acidic Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 8) SFC_acid This compound (Fe²⁺-Citrate) Fe2_acid Free Fe²⁺ + Citrate SFC_acid->Fe2_acid Dissociation Fe3_acid Free Fe³⁺ Fe2_acid->Fe3_acid Oxidation (O₂) SFC_alk This compound (Fe²⁺-Citrate) Fe2_alk Free Fe²⁺ SFC_alk->Fe2_alk Dissociation Fe3_alk Fe³⁺-Citrate SFC_alk->Fe3_alk Oxidation (O₂) FeOH2 Fe(OH)₂ (Precipitate) Fe2_alk->FeOH2 + OH⁻ FeOH3 Fe(OH)₃ (Precipitate) Fe3_alk->FeOH3 + OH⁻

Caption: Potential degradation pathways of this compound under acidic and alkaline conditions.

Experimental_Workflow start Prepare this compound Stock Solution stress_acid Acidic Stress (0.1 M HCl, 60°C) start->stress_acid stress_neutral Neutral Stress (pH 7 Buffer, 60°C) start->stress_neutral stress_alkaline Alkaline Stress (0.1 M NaOH, 60°C) start->stress_alkaline sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_neutral->sampling stress_alkaline->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis & Kinetics hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

References

how to avoid precipitation of sodium ferrous citrate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of sodium ferrous citrate (B86180) in stock solutions, ensuring the stability and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of precipitation in sodium ferrous citrate stock solutions?

Precipitation in this compound solutions is primarily due to the oxidation of the highly soluble ferrous iron (Fe²⁺) to the less soluble ferric iron (Fe³⁺).[1][2] The citrate component acts as a chelator and antioxidant, which stabilizes the ferrous state, but several factors can still promote precipitation.[1]

Key contributing factors include:

  • Oxidation: Exposure to atmospheric oxygen is the main cause of Fe²⁺ converting to Fe³⁺, leading to the formation of insoluble ferric compounds.[1][3]

  • pH Shifts: While this compound is remarkably soluble over a wide pH range (pH 1-8), significant deviations or instability in pH can affect the complex's structure and solubility.[4]

  • Improper Storage: Exposure to light and failure to maintain an airtight seal can accelerate degradation and oxidation.[5]

  • High Temperatures During Preparation: While gentle heating can aid dissolution, excessive temperatures can increase the rate of oxidation. A patented method involves heating to 90°C, but this is done in a controlled reaction to form the complex.[6] For dissolving the final product, caution is advised.

Q2: My solution is turning yellow or brown. Is it still usable?

A yellow or brownish tint is an indicator of oxidation, where ferrous (Fe²⁺) iron has been converted to ferric (Fe³⁺) iron.[7] Since the ferrous state is often critical for bioavailability and specific experimental functions, a discolored solution may not be suitable for your application.[1][8] It is highly recommended to discard the solution and prepare a fresh batch using appropriate preventative techniques.

Q3: Can I add an antioxidant to my stock solution for extra stability?

Yes, adding an antioxidant can provide additional protection against oxidation. Ascorbic acid is known to enhance the bioavailability of ferrous iron by helping to maintain it in its reduced (Fe²⁺) state.[8] However, before adding any substance, you must verify its compatibility with your specific downstream application to avoid interference. The citrate in the compound already serves an antioxidant role.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms during storage. Oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron due to oxygen exposure.[1][3]Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).[9][10] Use airtight, amber vials to protect from air and light.[5]
pH of the solution has shifted outside the optimal range.Use a suitable buffer system to maintain a stable pH. This compound is known to be stable across a wide pH range (1-8).[4]
Solution appears cloudy or discolored (yellow/brown) immediately after preparation. Use of oxygenated solvent.Prepare the solution with deoxygenated, high-purity water. This can be achieved by boiling the water and then cooling it under a stream of inert gas.[9][10]
Incomplete dissolution.Ensure the compound is fully dissolved with gentle stirring. Avoid vigorous mixing that can introduce oxygen.
Contamination of glassware or reagents.Use scrupulously clean glassware and high-purity reagents.

Data Presentation

The superior solubility of this compound (SFC) compared to other common iron supplements across a range of pH values is a key advantage.

Table 1: Comparative Solubility of Iron Compounds at Different pH Values

pHThis compound (SFC)Ferrous FumarateFerrous Sulfate
1 - 5 ~100%~100%~100%
6 ~100%Decreased SolubilityDecreased Solubility
8 ~100%Significantly DecreasedSignificantly Decreased
Data summarized from a graphical representation in Pharmaceutical Regulatory Science (1988).[4]

Experimental Protocols

Protocol: Preparation of a Stable this compound Stock Solution

This protocol incorporates best practices to minimize oxidation and ensure a stable stock solution.

Materials:

  • This compound powder

  • High-purity, deionized water

  • Nitrogen or Argon gas with tubing

  • Sterile, amber glass storage bottle with an airtight screw cap

  • Magnetic stirrer and stir bar

  • Heating plate (optional, for gentle warming)

Methodology:

  • Deoxygenate the Solvent: Take the required volume of deionized water in a flask. Boil it for 20-30 minutes to remove dissolved gases. Allow the water to cool to room temperature while purging it with a gentle stream of nitrogen or argon gas. This prevents oxygen from re-dissolving.[9][10]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Place a stir bar in the flask with the deoxygenated water and place it on a magnetic stirrer. Slowly add the weighed powder to the vortex to facilitate dissolution. Maintain a gentle stream of inert gas over the surface of the liquid throughout this process.

  • Gentle Heating (If Necessary): If the compound does not dissolve readily at room temperature, warm the solution gently (e.g., to 30-40°C). Avoid high temperatures which can accelerate oxidation.

  • Final Transfer and Storage: Once fully dissolved, turn off the stirrer and transfer the solution to a sterile, amber storage bottle. Flush the headspace of the bottle with inert gas for 15-20 seconds before sealing it tightly.

  • Labeling and Storage: Label the bottle clearly with the compound name, concentration, and preparation date. Store at room temperature, protected from light.[5]

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage boil Boil DI Water to Remove O2 cool Cool Water Under Inert Gas (N2/Ar) boil->cool dissolve Dissolve Powder in Deoxygenated Water (Maintain Inert Atmosphere) cool->dissolve weigh Weigh this compound weigh->dissolve transfer Transfer Solution to Amber Bottle dissolve->transfer flush Flush Headspace with Inert Gas transfer->flush store Seal Tightly & Store at Room Temp, Protected from Light flush->store

Caption: Recommended workflow for preparing a stable this compound stock solution.

troubleshooting_pathway start Precipitation or Discoloration Observed cause1 Cause: Oxidation (Fe²⁺ → Fe³⁺) start->cause1 cause2 Cause: pH Instability start->cause2 cause3 Cause: Improper Storage start->cause3 solution1 Solution: Use Deoxygenated Solvents & Inert Gas Atmosphere cause1->solution1 solution2 Solution: Use a Buffered System if pH is Critical cause2->solution2 solution3 Solution: Store in Airtight, Amber Vials Away from Light cause3->solution3

Caption: Logical pathway for troubleshooting this compound precipitation.

References

Validation & Comparative

A Comparative Bioavailability Analysis: Sodium Ferrous Citrate vs. Ferrous Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of sodium ferrous citrate (B86180) and ferrous sulfate (B86663), two common oral iron supplements. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and evaluation of iron compounds for therapeutic use. This comparison is based on available scientific literature and presents quantitative data, experimental methodologies, and visual representations of key biological pathways and study designs.

Executive Summary

Iron deficiency is a global health issue, and oral iron supplementation remains a primary strategy for its prevention and treatment. The efficacy of an oral iron supplement is largely dependent on its bioavailability, which dictates the extent and rate of its absorption. Ferrous sulfate has traditionally been the standard for oral iron therapy due to its low cost and reasonable absorption. However, its use is often limited by gastrointestinal side effects. Sodium ferrous citrate has emerged as an alternative with potentially improved bioavailability and tolerability.

Quantitative Data Comparison

Due to the limited availability of direct comparative pharmacokinetic studies in a healthy population, the following table summarizes findings from efficacy studies and preclinical data. It is important to note that these values are not from a single head-to-head bioavailability study and should be interpreted with caution.

ParameterThis compoundFerrous SulfateSource
Relative Bioavailability Reported to be ~3 times higher than ferrous sulfateStandard comparator[1]
Efficacy (Hemoglobin Increase) More significant and rapid rise in pregnant women with iron deficiency anemiaLess significant and slower rise compared to this compound in the same population[1][2]
Tmax (Time to Peak Concentration) 30 minutes (in rats)60 minutes (in rats)
Common Side Effects Minimal to no gastrointestinal side effects reportedHigher incidence of gastrointestinal side effects (e.g., nausea, constipation)[1]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context of the presented data.

Efficacy Study in Pregnant Women with Iron Deficiency Anemia
  • Study Design: A prospective, randomized controlled trial.[2]

  • Participants: Pregnant women diagnosed with iron deficiency anemia.[2]

  • Intervention: Participants were randomly assigned to receive either oral sodium feredetate or oral ferrous sulfate daily for a specified period.[1][2]

  • Data Collection: Hemoglobin levels were measured at baseline and at regular intervals (e.g., after one and two months of treatment).[1] Adverse effects were also monitored and recorded.[1]

  • Analysis: The mean increase in hemoglobin levels and the incidence of side effects were compared between the two groups using appropriate statistical methods.[1]

Preclinical Bioavailability Study in Rats
  • Study Design: A comparative pharmacokinetic study in an animal model.

  • Subjects: Male Wistar rats.

  • Intervention: Rats were administered a single oral dose of either this compound or ferrous sulfate.

  • Data Collection: Blood samples were collected at various time points post-administration to measure serum iron concentrations.

  • Analysis: Pharmacokinetic parameters, including the time to reach maximum concentration (Tmax), were determined from the serum iron concentration-time profiles for each group.

Signaling Pathway and Experimental Workflow

To visualize the biological and experimental processes discussed, the following diagrams are provided.

Intestinal Iron Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Non-Heme Iron (Fe3+) Dietary Non-Heme Iron (Fe3+) Dcytb Dcytb Dietary Non-Heme Iron (Fe3+)->Dcytb Reduction Ferrous Sulfate (Fe2+) Ferrous Sulfate (Fe2+) DMT1 DMT1 Ferrous Sulfate (Fe2+)->DMT1 This compound (Fe2+) This compound (Fe2+) This compound (Fe2+)->DMT1 Fe2+ Fe2+ Dcytb->Fe2+ DMT1->Fe2+ Ferritin Ferritin Fe2+->Ferritin Storage Ferroportin Ferroportin Fe2+->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe3+ Fe3+ Hephaestin->Fe3+ Oxidation Transferrin Transferrin Fe3+->Transferrin Binding & Transport

Caption: Intestinal absorption pathway of non-heme iron.

Comparative Bioavailability Study Workflow Screening & Enrollment Screening & Enrollment Randomization Randomization Screening & Enrollment->Randomization Group A This compound Administration Randomization->Group A Group B Ferrous Sulfate Administration Randomization->Group B Blood Sampling Serial Blood Sampling Group A->Blood Sampling Group B->Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Sampling->Pharmacokinetic Analysis Measure Serum Iron Statistical Comparison Statistical Comparison Pharmacokinetic Analysis->Statistical Comparison Calculate AUC, Cmax, Tmax Results Results Statistical Comparison->Results

Caption: Workflow of a comparative bioavailability clinical trial.

Conclusion

The available evidence suggests that this compound holds promise as a more bioavailable and better-tolerated alternative to ferrous sulfate for oral iron supplementation, particularly in sensitive populations such as pregnant women. The citrate chelate in this compound likely contributes to its enhanced solubility and stability, facilitating more efficient absorption. However, to provide a definitive quantitative comparison of their bioavailability, a well-controlled pharmacokinetic study in a healthy adult population is warranted. Such a study would provide valuable data on key parameters like AUC, Cmax, and Tmax, allowing for a more precise assessment of their relative absorption profiles. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies and the development of novel iron supplementation strategies.

References

A Comparative Efficacy Analysis of Sodium Ferrous Citrate and Ferric Citrate Hydrate in the Management of Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of two oral iron preparations: sodium ferrous citrate (B86180) (SFC) and ferric citrate hydrate (B1144303) (FCH). The information presented is collated from peer-reviewed studies to support research and development in the field of hematology and pharmacology.

Executive Summary

Both sodium ferrous citrate and ferric citrate hydrate are effective in treating iron deficiency anemia (IDA) by replenishing iron stores and increasing hemoglobin levels. A pivotal Phase 3 clinical trial demonstrated that FCH is non-inferior to SFC in terms of efficacy, with the added benefit of a more favorable gastrointestinal side effect profile, particularly concerning nausea and vomiting.[1][2][3][4] The choice between these agents may be guided by patient tolerability and specific clinical scenarios, such as the presence of chronic kidney disease (CKD), where FCH also serves as a phosphate (B84403) binder.[5][6][7][8][9]

Mechanism of Action

The absorption of iron from these two compounds follows distinct pathways due to the different valence states of iron.

This compound (SFC) provides iron in the ferrous (Fe²⁺) state. Ferrous iron is directly absorbed by the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes in the duodenum.[10][11] The citrate component helps to stabilize the ferrous iron, preventing its oxidation to the less soluble ferric (Fe³⁺) form.[10][11]

Ferric Citrate Hydrate (FCH) contains iron in the ferric (Fe³⁺) state. For absorption, ferric iron must first be reduced to ferrous iron by a membrane-bound ferrireductase, such as duodenal cytochrome B (Dcytb).[12] The resulting ferrous iron is then transported into the enterocyte by DMT1.[5][12] FCH is also known to bind to dietary phosphate in the gastrointestinal tract, forming insoluble ferric phosphate, which is then excreted. This dual action makes it a therapeutic option for patients with CKD and hyperphosphatemia.[5][6][7][8][13]

The regulation of iron entering the bloodstream from the enterocyte is controlled by the hormone hepcidin, which governs the activity of the iron exporter protein, ferroportin.[1][13][14][15]

Signaling Pathway of Intestinal Iron Absorption

Figure 1: Intestinal iron absorption pathways for SFC and FCH.

Comparative Efficacy Data

A key randomized, double-blind, phase 3 non-inferiority study in Japan provides the most direct comparison of SFC and FCH for the treatment of IDA.[1][3][4]

ParameterThis compound (100 mg/day)Ferric Citrate Hydrate (500 mg/day)Ferric Citrate Hydrate (1000 mg/day)
Change in Hemoglobin at Week 7 (g/dL) 3.152.593.33
Proportion of Patients Achieving Target Hemoglobin Second HighestLowestHighest
Incidence of Nausea (%) 32.715.510.5
Incidence of Vomiting (%) 15.25.21.2

Data sourced from a phase 3 non-inferiority study in Japanese patients with IDA.[1][3][4][16][17]

The study concluded that FCH at both 500 mg/day and 1000 mg/day was non-inferior to SFC at 100 mg/day in increasing hemoglobin concentration.[1][2][3][4] Notably, the 1000 mg/day dose of FCH resulted in the highest proportion of patients achieving their target hemoglobin levels.[1][2][3][4]

Experimental Protocols

Key Comparative Study: Phase 3 Non-Inferiority Trial of FCH vs. SFC [1][3][4][17][18]

  • Study Design: A randomized, double-blind, active-controlled, multicenter, non-inferiority study conducted at 50 centers in Japan.[18]

  • Participants: Japanese outpatients aged ≥ 20 years diagnosed with iron deficiency anemia.

  • Inclusion Criteria:

    • Hemoglobin concentration of ≥ 7.0 and < 11.0 g/dL.[18]

    • Serum ferritin concentration of < 12.0 ng/mL or TIBC of ≥ 360 μg/dL.[18]

  • Exclusion Criteria:

    • Anemia due to causes other than iron deficiency.[18]

    • Serum phosphorus concentration of < 2.5 mg/dL.[18]

    • Recent oral or intravenous iron administration or blood transfusion.[18]

    • Significant gastrointestinal or hepatic diseases.[18]

  • Intervention: Patients were randomized to receive one of the following for 7 weeks:

    • Ferric Citrate Hydrate (low dose): 500 mg/day

    • Ferric Citrate Hydrate (high dose): 1000 mg/day

    • This compound (active control): 100 mg/day

  • Primary Endpoint: Change in hemoglobin concentration from baseline at Week 7.

  • Safety Assessments: Monitoring and recording of all adverse events, with a specific focus on gastrointestinal side effects like nausea and vomiting.[1][3]

  • Laboratory Methods: Hemoglobin and other hematologic parameters were measured using automated hematology analyzers.[19][20][21][22][23] Serum iron and ferritin levels were determined using standard automated clinical chemistry analyzers and immunoassays.[19]

Experimental Workflow: Randomized Controlled Trial

The following diagram illustrates the typical workflow of a randomized controlled trial, such as the one comparing SFC and FCH.

RCT_Workflow Start Patient Recruitment (Based on Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupSFC Group 1: This compound (Active Control) Randomization->GroupSFC Arm 1 GroupFCH1 Group 2: Ferric Citrate Hydrate (Low Dose) Randomization->GroupFCH1 Arm 2 GroupFCH2 Group 3: Ferric Citrate Hydrate (High Dose) Randomization->GroupFCH2 Arm 3 Treatment 7-Week Treatment Period (Double-Blind) GroupSFC->Treatment GroupFCH1->Treatment GroupFCH2->Treatment FollowUp Data Collection (Hemoglobin, Adverse Events) Treatment->FollowUp Analysis Statistical Analysis (Non-inferiority, Safety) FollowUp->Analysis End Study Conclusion & Reporting Analysis->End

Figure 2: Generalized workflow of the comparative clinical trial.

Conclusion

The available evidence indicates that ferric citrate hydrate is a potent and well-tolerated oral iron therapeutic, demonstrating non-inferior efficacy to this compound in the treatment of iron deficiency anemia.[1][2][3][4] The significantly lower incidence of gastrointestinal side effects with FCH presents a considerable clinical advantage, potentially leading to better patient adherence.[1][2][3][4][16] For patients with concurrent hyperphosphatemia, particularly those with chronic kidney disease, ferric citrate hydrate offers the added benefit of phosphate binding.[5][6][7][8][9] These findings should be considered in the design of future clinical trials and in the development of new therapeutic strategies for iron deficiency anemia.

References

Ferrous vs. Ferric Iron: A Comparative Guide to In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of different iron species is critical. This guide provides an objective comparison of the in vitro cytotoxicity of ferrous (Fe2+) and ferric (Fe3+) iron compounds, supported by experimental data and detailed protocols.

A significant body of research indicates that ferrous iron (Fe2+) exhibits greater in vitro cytotoxicity compared to its ferric (Fe3+) counterpart.[1][2][3] This heightened toxicity is primarily attributed to the chemical reactivity of the ferrous ion. Fe2+ readily participates in the Fenton reaction, a process that generates highly reactive and damaging hydroxyl radicals (•OH) from hydrogen peroxide (H2O2).[4][5][6][7] These radicals can induce oxidative stress, leading to damage of cellular macromolecules, lipid peroxidation, and ultimately, cell death.[8][9][10]

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of ferrous and ferric iron compounds on various cell lines as reported in the literature. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

Table 1: Comparative IC50 Values of Iron Compounds

Cell LineIron CompoundIC50 (µM)AssayReference
HepG2Ferric Chloride (FeCl3)1300MTT[11]
HepG2Ferric Chloride (FeCl3)1200NRU[11]
BALB/3T3Nickel Chloride (for comparison)700MTT[11]
HepG2Nickel Chloride (for comparison)400MTT[11]
Beas-2BIron-Nickel Alloy Nanoparticles37.4 µg/mLXTT[12]
Human LymphocytesIron (III) Oxide~100 µg/mL (approx. 50% viability reduction)Not Specified[12]

Note: Direct comparative IC50 values for ferrous and ferric iron in the same study and cell line are not always available in the reviewed literature. The data presented reflects the available information.

Table 2: Effects of Ferrous and Ferric Iron on Cell Viability and Oxidative Stress

Cell LineIron FormConcentrationEffectAssayReference
SH-SY5YFerrous (Fe2+)1-100 µMDose-dependent decrease in cell viability; higher toxicity than Fe3+MTT[1][2]
SH-SY5YFerric (Fe3+)1-100 µMDose-dependent decrease in cell viabilityMTT[1][2]
SH-SY5YFerrous (Fe2+)Intermediate to high dosesSignificantly higher oxidative stress (increased GSH levels) compared to Fe3+Glutathione (B108866) (GSH) Assay[1][2]
Caco-2Ferrous (Fe2+)>1.5 mmol/LMore effective in reducing cell viability than Fe3+MTT[3]
Caco-2Ferrous (Fe2+)Increasing concentrationsIncreased LDH release (reduced membrane stability)LDH Release Assay[3]
Caco-2Ferrous (Fe2+)High levelsIncreased SOD and GPx activityEnzyme Activity Assays[3]
Caco-2Ferric (Fe3+)High levelsIncreased SOD and GPx activityEnzyme Activity Assays[3]

Key Signaling Pathways in Iron-Induced Cytotoxicity

The primary mechanism of iron-induced cytotoxicity involves the generation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions. Ferrous iron is a key catalyst in this process.

Fenton_Reaction_Pathway Fe2 Ferrous Iron (Fe²⁺) OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical Fenton Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_radical Fe3 Ferric Iron (Fe³⁺) OH_radical->Fe3 OH_ion Hydroxide Ion (OH⁻) OH_radical->OH_ion Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_radical->Cellular_Damage Oxidative Stress Apoptosis Apoptosis / Ferroptosis Cellular_Damage->Apoptosis

Caption: Fenton Reaction and Oxidative Stress Pathway.

This diagram illustrates how ferrous iron (Fe2+) reacts with hydrogen peroxide (H2O2) to produce the highly reactive hydroxyl radical (•OH), leading to oxidative stress, cellular damage, and ultimately cell death through apoptosis or ferroptosis.

Experimental Workflows

A typical workflow for assessing the in vitro cytotoxicity of iron compounds involves several key steps, from cell culture to data analysis.

Cytotoxicity_Workflow start Start: Cell Culture treatment Treatment with Ferrous (Fe²⁺) and Ferric (Fe³⁺) Compounds start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay oxidative_stress_assay Oxidative Stress Assay (e.g., GSH, ROS detection) incubation->oxidative_stress_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase activity) incubation->apoptosis_assay data_analysis Data Analysis and IC50 Calculation viability_assay->data_analysis oxidative_stress_assay->data_analysis apoptosis_assay->data_analysis end End: Comparative Cytotoxicity Profile data_analysis->end

Caption: General Experimental Workflow for Cytotoxicity Assessment.

This flowchart outlines the standard procedure for comparing the cytotoxicity of iron compounds, from initial cell treatment to the final analysis of cell health.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess iron-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of ferrous and ferric iron compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm or 590 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Oxidative Stress Assay (Glutathione - GSH Assay)

This assay measures the levels of reduced glutathione (GSH), a key intracellular antioxidant. A decrease in the GSH/GSSG ratio can indicate oxidative stress.

  • Cell Culture and Treatment: Culture and treat cells with ferrous and ferric iron compounds as described for the MTT assay.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular components.

  • GSH Detection: Use a commercial GSH assay kit or a standard protocol involving a chromogenic substrate that reacts with GSH to produce a colored or fluorescent product.

  • Quantification: Measure the absorbance or fluorescence using a microplate reader.

  • Data Normalization: Normalize the GSH levels to the total protein concentration of the cell lysate.

  • Analysis: Compare the GSH levels in treated cells to those in control cells to assess the extent of oxidative stress.

Apoptosis Assay (Annexin V Staining)

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Cell Treatment: Treat cells with the iron compounds for the desired time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in a binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark for a short period.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or are necrotic.

By employing these standardized protocols and considering the available quantitative data, researchers can effectively evaluate and compare the cytotoxic effects of ferrous and ferric iron compounds in their specific in vitro models. This understanding is crucial for applications ranging from toxicology studies to the development of iron-based therapeutic agents.

References

A Comparative Guide to Analytical Methods for Sodium Ferrous Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the quantification of sodium ferrous citrate (B86180), a key ingredient in pharmaceuticals for treating iron deficiency anemia. The comparison focuses on the validation of spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods, offering insights into their performance, protocols, and applications.

Introduction

Sodium ferrous citrate is a complex of ferrous iron (Fe²⁺) and citric acid.[1] Its quantification is crucial for quality control in pharmaceutical formulations. The two most common analytical techniques for this purpose are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). Spectrophotometry is often used to determine the iron content, while HPLC is typically employed for the analysis of the citrate moiety. This guide presents a comparative overview of these methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice between spectrophotometry and HPLC for the quantification of this compound depends on the specific requirements of the analysis, such as the need to quantify the entire complex or its individual components, the required sensitivity, and the available instrumentation.

Spectrophotometry is a widely used technique due to its simplicity, cost-effectiveness, and speed.[2] It is particularly suitable for determining the iron content in this compound. The method is based on the formation of a colored complex between ferrous iron and a chromogenic agent, which can be measured colorimetrically.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity and sensitivity.[3] It is the preferred method for quantifying the citrate component of this compound and can also be adapted to analyze the iron content after derivatization.

Table 1: Comparison of Validation Parameters for Spectrophotometric and HPLC Methods
Validation ParameterSpectrophotometric Method (for Iron)HPLC Method (for Citrate)Key Considerations
Principle Formation of a colored complex with a chromogenic agent (e.g., 1,10-phenanthroline (B135089) or thioglycolic acid) and measurement of absorbance.[4][5]Separation of citrate from other components on a stationary phase with subsequent detection (e.g., UV).[6][7]Spectrophotometry is a direct measurement of the iron content, while HPLC separates and quantifies the citrate.
Linearity Typically linear over a concentration range of 0.1 to 30 mg/L.[4]Generally exhibits excellent linearity over a wide concentration range, with correlation coefficients (r²) often > 0.999.[6]Both methods demonstrate good linearity within their respective optimal ranges.
Accuracy (% Recovery) High accuracy, with recovery values typically between 97% and 103%.[5]Excellent accuracy, with recovery rates generally in the range of 98% to 102%.[6][8]Both methods are highly accurate for their intended analyte.
Precision (%RSD) Good precision, with Relative Standard Deviation (RSD) values typically below 2% for intra-day and inter-day measurements.[5]High precision, with RSD values for repeatability and intermediate precision usually less than 2%.[8][9]HPLC generally offers slightly better precision due to the automated nature of the injection and separation process.
Limit of Detection (LOD) LOD is typically in the range of 0.01 mg/L.[4]LOD is generally low, allowing for the detection of citrate at microgram per milliliter levels.HPLC is generally more sensitive than spectrophotometry.[10]
Limit of Quantification (LOQ) LOQ is typically around 0.03 mg/L.[4][11]LOQ is also low, enabling precise quantification at low concentrations.The lower LOQ of HPLC makes it suitable for trace analysis.[10]
Specificity Can be affected by other metal ions that form colored complexes. Masking agents may be required.[4]Highly specific, as it separates the analyte of interest from other components in the sample matrix.[6]HPLC offers superior specificity, which is a significant advantage when analyzing complex formulations.

Experimental Protocols

Spectrophotometric Determination of Iron in this compound

This protocol is based on the reaction of ferrous iron with a chromogenic agent like 1,10-phenanthroline or thioglycolic acid.

a) Sample Preparation:

  • Accurately weigh a quantity of this compound powder and dissolve it in a suitable solvent, such as dilute hydrochloric acid, to release the ferrous ions.[12]

  • If ferric iron (Fe³⁺) is present, a reducing agent like hydroquinone (B1673460) or hydroxylamine (B1172632) hydrochloride is added to convert it to ferrous iron (Fe²⁺).[12]

  • The pH of the solution is adjusted to the optimal range for color development using a buffer solution (e.g., sodium citrate).[12]

b) Color Development and Measurement:

  • Add the chromogenic reagent (e.g., 1,10-phenanthroline solution) to the sample solution.[12]

  • Allow the color to develop for a specified period.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 510-535 nm for the iron-phenanthroline complex.[4][12]

  • A calibration curve is constructed using standard iron solutions of known concentrations to determine the concentration of iron in the sample.

HPLC Determination of Citrate in this compound

This protocol outlines a typical reversed-phase HPLC method for citrate quantification.

a) Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in the mobile phase or a suitable diluent.[6]

  • The solution may need to be filtered through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[6]

b) Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[6][8]

  • Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) buffer) at a controlled pH, often mixed with an organic modifier like methanol (B129727) or acetonitrile.[7][9]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection: UV detection at a low wavelength, such as 210 nm, is common for citrate analysis.[7][8]

  • Injection Volume: A fixed volume (e.g., 20 µL) of the sample solution is injected.

c) Quantification:

  • The concentration of citrate is determined by comparing the peak area of the citrate in the sample chromatogram to a calibration curve prepared from standard solutions of citric acid or sodium citrate.[6]

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of iron and citrate in this compound.

Diagram 2: Signaling Pathway of Iron Absorption from this compound

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SFC This compound (Fe²⁺-Citrate) Fe2_Intra Fe²⁺ SFC->Fe2_Intra Absorption Fe3 Dietary Fe³⁺ Dcytb Dcytb (Reductase) Fe3->Dcytb Reduction Dcytb->Fe2_Intra Fe²⁺ DMT1 DMT1 (Transporter) DMT1->Fe2_Intra Transport Ferritin Ferritin (Storage) Fe2_Intra->Ferritin Storage Ferroportin Ferroportin (Exporter) Fe2_Intra->Ferroportin Export Hephaestin Hephaestin (Oxidase) Ferroportin->Hephaestin Fe3_Blood Fe³⁺ Hephaestin->Fe3_Blood Oxidation Transferrin Transferrin (Transport) Fe3_Blood->Transferrin BoneMarrow Bone Marrow (Erythropoiesis) Transferrin->BoneMarrow Delivery

Caption: Absorption and transport of iron from this compound.

Upon ingestion, this compound releases ferrous iron (Fe²⁺) in the gastrointestinal tract.[1] This more soluble form of iron is readily absorbed by the enterocytes lining the small intestine, primarily through the Divalent Metal Transporter 1 (DMT1).[13] Any dietary ferric iron (Fe³⁺) is first reduced to Fe²⁺ by duodenal cytochrome B (Dcytb) reductase before it can be transported by DMT1.[14]

Inside the enterocyte, the absorbed iron can either be stored as ferritin or transported into the bloodstream via the protein ferroportin.[15] As it exits the enterocyte, the iron is re-oxidized to Fe³⁺ by hephaestin and then binds to transferrin, the main iron transport protein in the blood.[1] Transferrin delivers the iron to various parts of the body, most importantly the bone marrow for the synthesis of hemoglobin in red blood cells.[1]

Conclusion

Both spectrophotometry and HPLC are reliable and validated methods for the quantification of this compound in pharmaceutical preparations.

  • Spectrophotometry offers a simple, rapid, and cost-effective method for the routine analysis of the total iron content. Its main limitation is the potential for interference from other metal ions.

  • HPLC provides a highly specific and sensitive method for the quantification of the citrate component. While it is more complex and expensive than spectrophotometry, its superior specificity makes it the method of choice for complex matrices and for stability-indicating assays.[8]

The selection of the most appropriate method will depend on the specific analytical needs, regulatory requirements, and available resources. For comprehensive quality control, a combination of both techniques may be employed to accurately determine the content of both the iron and citrate components of this compound.

References

A Clinical Showdown: Comparing the Efficacy and Tolerability of Oral Iron Formulations for Iron Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of oral iron supplementation for iron deficiency is evolving. While ferrous salts have long been the standard, newer formulations aim to improve absorption and reduce the gastrointestinal side effects that often hinder patient compliance. This guide provides an objective clinical comparison of different oral iron formulations, supported by experimental data and detailed methodologies.

Iron deficiency remains a significant global health challenge, making the optimization of oral iron therapy a critical area of research. The ideal oral iron supplement should possess high bioavailability, leading to a robust and rapid correction of anemia, while minimizing the adverse effects that contribute to poor adherence. This guide delves into the clinical performance of commonly prescribed and novel oral iron preparations

A Comparative Analysis of Iron Supplement Absorption Rates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the bioavailability of common oral iron formulations, supported by experimental data, for professionals in research and pharmaceutical development.

The effective intestinal absorption of oral iron supplements is a critical factor in their therapeutic efficacy for treating iron deficiency, the most prevalent nutritional disorder worldwide. The bioavailability of iron can vary significantly depending on its chemical form, formulation, and various physiological factors. This guide provides a comparative analysis of the absorption rates of common iron supplements, with a focus on quantitative data from human clinical trials and a detailed examination of the experimental methodologies employed in these studies.

Quantitative Comparison of Iron Supplement Bioavailability

The following table summarizes the fractional iron absorption (FIA) from various oral iron supplements as determined by human studies, primarily utilizing stable isotope techniques. It is important to note that absorption rates can be influenced by the subject's iron status (iron-deficient individuals generally exhibit higher absorption), the dose administered, and the presence of dietary inhibitors or enhancers.

Iron SupplementFormulationDosage of Elemental IronSubject PopulationFractional Iron Absorption (%)Reference(s)
Ferrous Sulfate (B86663) Uncoated Tablet60 mgIron-deficient women12%[1]
Enteric-Coated Tablet60 mgIron-deficient women3.5%[1]
Solution60 mgIron-depleted women16.3% (daily dosing)[2]
Solution60 mgIron-depleted women21.8% (alternate-day dosing)[2]
Solution100 mgIron-deficient anemic womenFIA was 40-50% higher with alternate-day vs. consecutive-day dosing[3]
Ferrous Fumarate Tablet14 mgIron-depleted women15.6% (without GOS)[4]
Tablet14 mgIron-depleted women20.3% (with GOS)[4]
Ferrous Bisglycinate In maize-meal porridge3 mgIron-sufficient men6.0%[5]
Ferrous Sulfate In maize-meal porridge3 mgIron-sufficient men1.7%[5]
Iron Polymaltose Complex (Polysaccharide-Iron) Oral Solution100 mgSubjects with depleted iron stores3.91% (± 2.24%)[6]
Ferrous Ascorbate Aqueous SolutionNot specifiedSubjects with depleted iron stores13.8% (± 6.19%)[6]

Note: GOS refers to galacto-oligosaccharides, a type of prebiotic. The data presented are geometric means or means ± standard deviation as reported in the respective studies. Direct comparison between studies should be made with caution due to variations in study design, participant characteristics, and analytical methods.

Key Insights from Comparative Studies

  • Ferrous salts , such as ferrous sulfate and ferrous fumarate, generally exhibit higher bioavailability compared to ferric iron complexes like polysaccharide-iron complex.[6]

  • Formulation plays a crucial role. Enteric-coated ferrous sulfate tablets have been shown to have significantly lower iron absorption compared to uncoated tablets.[1] This is likely due to the delayed release of iron past the duodenum, the primary site of absorption.

  • Dosing regimen significantly impacts absorption. Alternate-day dosing of ferrous sulfate has been demonstrated to increase fractional iron absorption compared to daily dosing.[2][3] This is attributed to the influence of the iron-regulatory hormone hepcidin (B1576463), which is upregulated by iron intake and temporarily reduces subsequent iron absorption.

  • Chelated iron forms , such as ferrous bisglycinate, may offer enhanced absorption. One study indicated that ferrous bisglycinate was four times more bioavailable than ferrous sulfate when consumed with an inhibitory food matrix (maize porridge).[5]

  • Polysaccharide-iron complexes tend to have lower absorption rates in human studies compared to ferrous salts.[6] While often marketed for better gastrointestinal tolerability, their lower bioavailability may necessitate higher doses or longer treatment durations to achieve the desired therapeutic effect.

Experimental Protocols for Measuring Iron Absorption

The gold standard for quantifying iron absorption in humans is the use of stable isotopes. This methodology offers high precision and avoids the risks associated with radioisotopes.

Stable Isotope Incorporation into Erythrocytes

This is the most common method for determining fractional iron absorption from a specific oral dose.

Methodology:

  • Isotope Selection and Administration: Non-radioactive, stable isotopes of iron, such as 54Fe, 57Fe, or 58Fe, are used to label the iron supplement being studied. Participants ingest the labeled supplement, often after an overnight fast to minimize dietary interference.

  • Blood Sampling: A baseline blood sample is collected before the administration of the isotope. Subsequent blood samples are taken approximately 14 to 16 days later.[1][3][4]

  • Erythrocyte Incorporation: The 14- to 16-day period allows for the absorbed isotopic iron to be incorporated into the hemoglobin of newly formed red blood cells (erythrocytes).

  • Isotopic Analysis: The enrichment of the specific iron isotope in the hemoglobin of the collected red blood cells is measured using techniques like mass spectrometry.

  • Calculation of Fractional Absorption: The amount of the isotope incorporated into the total circulating red blood cell mass is calculated, and from this, the percentage of the ingested dose that was absorbed is determined.

Experimental_Workflow cluster_preparation Preparation Phase cluster_incorporation Incorporation Phase cluster_analysis Analysis Phase p1 Participant Recruitment (e.g., iron-deficient women) p2 Baseline Blood Sample (Pre-isotope administration) p1->p2 p3 Administration of Stable Isotope-Labeled Iron Supplement p2->p3 i1 14-16 Day Period for Erythrocyte Incorporation p3->i1 Absorption and incorporation of isotope a1 Post-incorporation Blood Sample i1->a1 a2 Mass Spectrometry Analysis of Isotope Enrichment in Hemoglobin a1->a2 a3 Calculation of Fractional Iron Absorption (FIA) a2->a3

Experimental workflow for measuring iron absorption using stable isotopes.

Signaling Pathways in Iron Absorption

The intestinal absorption of non-heme iron is a tightly regulated process primarily occurring in the duodenum. The hormone hepcidin plays a central role in this regulation.

Key Steps:

  • Reduction: Dietary ferric iron (Fe3+) is reduced to ferrous iron (Fe2+) by duodenal cytochrome B (DcytB) on the apical surface of enterocytes.

  • Uptake: Divalent metal transporter 1 (DMT1) transports Fe2+ across the apical membrane into the enterocyte.

  • Intracellular Fate: Inside the enterocyte, iron can be stored as ferritin or transported to the basolateral membrane.

  • Export: Ferroportin, the only known iron exporter, transports iron out of the enterocyte into the bloodstream.

  • Oxidation and Binding: Hephaestin, a ferroxidase, oxidizes Fe2+ back to Fe3+, which then binds to transferrin for transport throughout the body.

  • Hepcidin Regulation: Hepcidin, produced by the liver in response to iron levels, binds to ferroportin, causing its internalization and degradation. This blocks iron export from enterocytes, thereby reducing iron absorption. Oral iron intake transiently increases hepcidin levels, which explains the reduced absorption with consecutive daily dosing.

Iron_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_liver Liver Fe3_lumen Dietary Fe³⁺ Fe2_lumen Fe²⁺ Fe3_lumen->Fe2_lumen DcytB (Reduction) DMT1 DMT1 Fe2_lumen->DMT1 Fe2_ent Fe²⁺ DMT1->Fe2_ent Ferritin Ferritin (Storage) Fe2_ent->Ferritin Storage Ferroportin Ferroportin Fe2_ent->Ferroportin Export Fe2_blood Fe²⁺ Ferroportin->Fe2_blood Fe3_blood Fe³⁺ Fe2_blood->Fe3_blood Hephaestin (Oxidation) Transferrin Transferrin-Fe³⁺ (Transport) Fe3_blood->Transferrin Hepcidin Hepcidin Hepcidin->Ferroportin Inhibition

Simplified signaling pathway of intestinal non-heme iron absorption.

Conclusion for Drug Development Professionals

The selection of an iron salt and its formulation are critical determinants of bioavailability and, consequently, therapeutic success. While ferrous salts, particularly non-enteric-coated ferrous sulfate, demonstrate high absorption rates, the potential for gastrointestinal side effects must be considered. Newer formulations, such as ferrous bisglycinate, show promise for enhanced absorption, especially in the presence of dietary inhibitors. Conversely, polysaccharide-iron complexes, while potentially better tolerated, exhibit lower bioavailability.

For the development of novel oral iron therapies, a focus on optimizing the chemical form of iron to enhance absorption while minimizing luminal reactivity is paramount. Furthermore, understanding the impact of dosing schedules on hepcidin regulation can inform more effective treatment regimens. The use of stable isotope studies in well-characterized human populations remains the definitive method for evaluating the bioavailability of new iron formulations and should be a cornerstone of preclinical and clinical development programs.

References

A Comparative Analysis of Iron Uptake from Different Chelated Iron Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron deficiency remains a significant global health issue, driving the continued development of more effective and tolerable iron supplementation strategies. The chemical form of iron profoundly influences its solubility, absorption, and interaction with dietary components, ultimately determining its bioavailability and clinical efficacy. This guide provides an objective comparison of iron uptake from various chelated iron forms, supported by experimental data, to aid researchers and drug development professionals in their evaluation of next-generation iron therapeutics.

Executive Summary

Chelated iron forms, where the iron molecule is bound to a ligand, generally exhibit superior bioavailability and tolerability compared to inorganic iron salts like ferrous sulfate (B86663). This is largely attributed to the protective effect of the chelating agent, which shields the iron from inhibitory interactions in the gastrointestinal tract and can facilitate its transport across the intestinal epithelium. This guide delves into the comparative performance of several key chelated iron forms, including amino acid chelates (e.g., ferrous bisglycinate), ferric pyrophosphate, and sodium ferrous citrate (B86180), alongside the traditional ferrous sulfate and the distinct mechanism of heme iron absorption.

Comparative Bioavailability and Efficacy

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of different iron forms.

Table 1: Comparative Bioavailability of Different Iron Forms

Iron FormRelative Bioavailability (Compared to Ferrous Sulfate)Key FindingsCitations
Ferrous Bisglycinate Chelate HigherAbsorption is significantly greater than ferrous sulfate.[1][2][3] The chelated structure protects iron from dietary inhibitors.[1][4][5][1][2][3][4][5]
Ferric Pyrophosphate Lower to Comparable (Micronized/Nano)Bioavailability is dependent on particle size; nanosizing significantly improves absorption.[6][7] Encapsulation in liposomes can further enhance uptake.[8][6][7][8]
Sodium Ferrous Citrate HigherDemonstrates higher serum iron concentrations compared to ferric citrate.[9] The citrate component stabilizes the ferrous iron, enhancing absorption.[10][11][9][10][11]
Heme Iron Polypeptide Higher than non-hemeAbsorption is more efficient than non-heme iron and is less affected by dietary inhibitors.[12][[“]][14][12][[“]][14]
Ferrous Sulfate BaselineA common reference for bioavailability studies, but absorption can be inhibited by dietary factors.[15][15]

Table 2: Clinical Efficacy in Treating Iron Deficiency Anemia (IDA)

Iron FormImpact on Hemoglobin (Hgb) & FerritinTolerability (Gastrointestinal Side Effects)Citations
Ferrous Bisglycinate Chelate Significant increases in both Hgb and ferritin.[1][16] May be more effective at raising ferritin levels than ferrous sulfate.[1][16]Generally better tolerated with fewer gastrointestinal side effects compared to ferrous sulfate.[5][17][1][5][17]
Ferric Pyrophosphate Effective in increasing hemoglobin levels, especially in fortified foods.[6][18]Generally well-tolerated with a lower incidence of gastrointestinal distress.[8][18][6][8][18]
This compound Effectively increases hemoglobin levels in the treatment of IDA.[10]Generally well-tolerated.[19][10][19]
Heme Iron Polypeptide Effective in raising hemoglobin levels, particularly in specific patient populations like those with chronic kidney disease.[20]Generally well-tolerated.[20]
Ferrous Sulfate Effective in increasing hemoglobin, but may not raise ferritin levels as efficiently as some chelates.[1][16]Associated with a higher incidence of gastrointestinal side effects such as nausea and constipation.[5][21][1][5][21]

Mechanisms of Iron Absorption and Signaling Pathways

The absorption of iron is a complex, regulated process that differs significantly between heme and non-heme iron, as well as among different non-heme iron forms.

Non-Heme Iron Uptake

Non-heme iron, which includes inorganic salts and most chelated forms, must be in the ferrous (Fe²⁺) state for absorption by the primary intestinal iron transporter, Divalent Metal Transporter 1 (DMT1).[22] Ferric iron (Fe³⁺) from supplements like ferric pyrophosphate must first be reduced to ferrous iron by duodenal cytochrome B (Dcytb) on the surface of enterocytes.[22]

NonHemeIronUptake cluster_lumen cluster_enterocyte cluster_blood Lumen Intestinal Lumen Enterocyte Enterocyte Blood Bloodstream Fe3 Ferric Iron (Fe³⁺) (e.g., Ferric Pyrophosphate) Dcytb Dcytb Fe3->Dcytb Reduction Fe2_salt Ferrous Iron (Fe²⁺) (e.g., Ferrous Sulfate) DMT1 DMT1 Fe2_salt->DMT1 Transport Fe_chelate Iron Amino Acid Chelate (e.g., Ferrous Bisglycinate) Fe_chelate->DMT1 Transport (as Fe²⁺ or intact) Fe2_pool Intracellular Fe²⁺ Pool DMT1->Fe2_pool Ferritin Ferritin (Storage) Fe2_pool->Ferritin Storage FPN Ferroportin (FPN) Fe2_pool->FPN Export Hephaestin Hephaestin FPN->Hephaestin Oxidation Transferrin Transferrin-Fe³⁺ Hephaestin->Transferrin

Caption: Non-Heme Iron Absorption Pathway.

Iron amino acid chelates, such as ferrous bisglycinate, are thought to be absorbed through a combination of pathways. The chelate may protect the ferrous iron from oxidation, allowing for direct uptake by DMT1.[4] There is also evidence to suggest that the intact chelate may be absorbed via amino acid transporters.

Heme Iron Uptake

Heme iron, derived from animal sources, is absorbed via a distinct and more efficient pathway.[12][23] It is taken up into the enterocyte as an intact porphyrin ring, a process potentially mediated by a specific heme transporter.[24] Inside the enterocyte, the enzyme heme oxygenase degrades the heme molecule, releasing ferrous iron into the same intracellular pool as non-heme iron.[24]

HemeIronUptake cluster_lumen cluster_enterocyte cluster_blood Lumen Intestinal Lumen Enterocyte Enterocyte Blood Bloodstream Heme Heme Iron Heme_transporter Heme Transporter Heme->Heme_transporter Uptake Heme_oxygenase Heme Oxygenase Heme_transporter->Heme_oxygenase Degradation Fe2_pool Intracellular Fe²⁺ Pool Heme_oxygenase->Fe2_pool Fe²⁺ Release FPN Ferroportin (FPN) Fe2_pool->FPN Export Transferrin Transferrin-Fe³⁺ FPN->Transferrin

Caption: Heme Iron Absorption Pathway.

Experimental Protocols

The assessment of iron bioavailability relies on a combination of in vitro and in vivo models.

In Vitro Digestion / Caco-2 Cell Model

This model is widely used to screen for iron bioavailability from different food sources and supplements.[25][26]

Methodology:

  • Simulated Digestion: The iron-containing substance is subjected to a two-stage simulated digestion process that mimics the gastric and intestinal phases. This involves incubation with enzymes such as pepsin and pancreatin (B1164899) at physiological pH.

  • Caco-2 Cell Culture: Human colon adenocarcinoma (Caco-2) cells are cultured on semi-permeable membranes until they differentiate into a monolayer of polarized enterocytes, resembling the lining of the small intestine.[27]

  • Iron Uptake: The digestate from the simulated digestion is applied to the apical side of the Caco-2 cell monolayer. The cells are then incubated to allow for iron uptake.

  • Bioavailability Assessment: Iron bioavailability is typically quantified by measuring the ferritin content in the Caco-2 cell lysate.[26][28] Ferritin, an iron storage protein, is synthesized by the cells in response to iron uptake, and its concentration correlates well with the amount of iron absorbed.[26]

Caco2Workflow start Iron Compound digestion Simulated Gastric & Intestinal Digestion start->digestion caco2 Application to Apical Side of Differentiated Caco-2 Cells digestion->caco2 incubation Incubation caco2->incubation lysis Cell Lysis incubation->lysis elisa Ferritin Measurement (ELISA) lysis->elisa end Bioavailability Assessment elisa->end

Caption: In Vitro Caco-2 Cell Bioassay Workflow.

In Vivo Animal Models

Rodent models, particularly rats and mice with diet-induced iron deficiency anemia, are commonly used to assess the efficacy of iron supplements.[29][30]

Methodology:

  • Induction of Anemia: Animals are fed an iron-deficient diet for a specified period to induce anemia.

  • Supplementation: The anemic animals are then divided into groups and supplemented with different forms of iron at equivalent elemental iron doses. A control group continues on the iron-deficient diet, and another control group receives a standard iron-replete diet.

  • Monitoring: Blood samples are collected at regular intervals to monitor hemoglobin levels, serum iron, and total iron-binding capacity.

  • Tissue Analysis: At the end of the study, tissues such as the liver and spleen are harvested to measure non-heme iron content, providing an indication of iron storage.[30]

  • Gene Expression Analysis: Duodenal and liver tissues may be analyzed for the expression of genes involved in iron metabolism, such as DMT1, ferroportin, and hepcidin, to understand the regulatory response to different iron forms.[29][30]

Human Clinical Trials

Human studies are the gold standard for determining the bioavailability and efficacy of iron supplements.

Methodology:

  • Subject Recruitment: Participants, often individuals with iron deficiency or iron deficiency anemia, are recruited for the study.

  • Randomized Controlled Design: Subjects are randomly assigned to receive different iron formulations or a placebo in a double-blind manner.

  • Supplementation and Follow-up: Participants take the assigned supplement for a defined period, with regular follow-up visits to monitor iron status (hemoglobin, ferritin, transferrin saturation) and assess for adverse effects.

  • Isotope Studies: Stable isotope techniques can be employed to precisely measure iron absorption from a specific formulation. This involves administering an isotopically labeled iron compound and measuring its incorporation into red blood cells.[16]

Conclusion

The selection of an iron form for supplementation or fortification is a critical determinant of its success in combating iron deficiency. While ferrous sulfate remains a widely used and cost-effective option, its bioavailability is often hampered by dietary inhibitors and a higher incidence of gastrointestinal side effects. Chelated iron forms, particularly amino acid chelates like ferrous bisglycinate and other novel formulations such as micronized ferric pyrophosphate and this compound, offer significant advantages in terms of enhanced absorption and improved tolerability. The distinct mechanism of heme iron absorption underscores its high bioavailability. A thorough understanding of the comparative performance and underlying absorption pathways of these different iron forms, as outlined in this guide, is essential for the rational design and development of superior iron therapies.

References

A Comparative Analysis of Sodium Ferrous Citrate and Intravenous Iron in the Management of Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic options for iron deficiency anemia (IDA), both oral and intravenous iron formulations play crucial roles. This guide provides a detailed comparison of sodium ferrous citrate (B86180), an oral iron supplement, and intravenous (IV) iron preparations, with a focus on their non-inferiority, efficacy, and safety profiles. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two treatment modalities.

Efficacy and Safety: A Tabular Comparison
ParameterSodium Ferrous Citrate (Oral)Intravenous Iron (Iron Sucrose/Ferric Carboxymaltose)Oral Iron (Ferrous Sulfate/Fumarate)Study Reference
Change in Hemoglobin (Hb) 3.11 g/dL at Week 7Increase of 22 ± 11.5 g/L at 4 weeks (Iron Sucrose)3.29 g/dL at Week 7 (Ferric Citrate)[1]
Higher proportion of patients with Hb increment ≥2 g/dL at Day 21 and 42 (Ferric Carboxymaltose) vs. Ferrous Sulfate12 ± 9 g/L at 4 weeks (Ferrous Fumarate)[2][3]
Change in Serum Ferritin Data not prominently reported in the compared abstractSignificant increase from baseline, superior to oral iron.[3][4]Lower increase compared to IV iron.[3][4][3][4]
Adverse Drug Reactions (ADRs) 42.1% of patients reported ADRsNo adverse events reported in one study with Ferric Carboxymaltose.[2] Arthralgia was a major side effect in another with Iron Sucrose.[4]29.9% - 29.1% (Ferric Citrate).[1] Metallic taste, constipation, heartburn, and nausea were major side effects with Ferrous Sulfate.[4][1][2][4]
Incidence of Nausea and Vomiting Significantly higher than Ferric Citrate.[1][5]Generally lower gastrointestinal side effects compared to oral iron.[6]Significantly lower than this compound (for Ferric Citrate).[1][5][1][5][6]
Experimental Protocols

The methodologies of the cited clinical trials form the basis of the comparative data. Below are generalized experimental protocols for assessing the efficacy and safety of oral versus intravenous iron preparations.

A Phase 3, Randomized, Double-Blind, Non-Inferiority Study (Oral vs. Oral):

  • Objective: To evaluate the non-inferiority of one oral iron formulation (e.g., Ferric Citrate) compared to another (e.g., this compound) in patients with iron deficiency anemia.

  • Patient Population: Patients diagnosed with IDA based on hemoglobin (Hb) and serum ferritin levels.

  • Study Design: Patients are randomly assigned to receive either of the two oral iron treatments in a double-blind manner for a predefined period (e.g., 7 weeks).

  • Dosage: A fixed daily dose of each oral iron preparation is administered.

  • Primary Endpoint: The primary efficacy endpoint is the change in hemoglobin concentration from baseline to the end of the treatment period. Non-inferiority is established if the lower bound of the confidence interval for the difference in Hb change between the two groups is above a predefined margin.

  • Safety Assessment: Monitoring and recording of all adverse events (AEs) and adverse drug reactions (ADRs).

An Open-Label, Randomized, Controlled Trial (IV vs. Oral):

  • Objective: To compare the efficacy and safety of intravenous iron with oral iron for the treatment of iron deficiency anemia.

  • Patient Population: Patients with a confirmed diagnosis of IDA, who may be intolerant to or have an inadequate response to oral iron.

  • Study Design: Patients are randomly assigned to receive either intravenous iron or oral iron supplementation over a specific treatment duration.

  • Dosage:

    • Intravenous Iron: Administered as a total calculated dose based on body weight and hemoglobin deficit, often given in one or more infusions.

    • Oral Iron: A standard daily dose of an oral iron salt (e.g., ferrous sulfate).

  • Primary Endpoints:

    • Change in hemoglobin levels from baseline at predefined time points.

    • Normalization of iron stores, measured by serum ferritin and transferrin saturation (TSAT).

  • Safety Assessment: Monitoring for infusion-related reactions with IV iron and gastrointestinal side effects with oral iron.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the mechanism of action of this compound and intravenous iron, and a typical workflow for a comparative clinical trial.

cluster_SFC This compound (Oral) cluster_IV Intravenous Iron (e.g., Iron Sucrose) SFC This compound (Fe²⁺) Stomach Stomach (Acidic Environment) SFC->Stomach Ingestion Duodenum Duodenum Stomach->Duodenum Release of Fe²⁺ DMT1 Divalent Metal Transporter 1 (DMT1) Duodenum->DMT1 Enterocyte Enterocyte DMT1->Enterocyte Fe²⁺ Absorption Ferritin_SFC Storage as Ferritin Enterocyte->Ferritin_SFC Bloodstream_SFC Bloodstream Enterocyte->Bloodstream_SFC Transport via Ferroportin Transferrin_SFC Binds to Transferrin Bloodstream_SFC->Transferrin_SFC BoneMarrow_SFC Bone Marrow Transferrin_SFC->BoneMarrow_SFC Hemoglobin_SFC Hemoglobin Synthesis BoneMarrow_SFC->Hemoglobin_SFC IV_Iron IV Iron Complex (Fe³⁺) Bloodstream_IV Bloodstream IV_Iron->Bloodstream_IV Administration RES Reticuloendothelial System (Macrophages) Bloodstream_IV->RES Transferrin_IV Binds to Transferrin Bloodstream_IV->Transferrin_IV Endocytosis Endocytosis RES->Endocytosis Iron_Release Iron Release from Complex Endocytosis->Iron_Release Iron_Release->Bloodstream_IV Release to Plasma Ferritin_IV Storage as Ferritin Iron_Release->Ferritin_IV BoneMarrow_IV Bone Marrow Transferrin_IV->BoneMarrow_IV Hemoglobin_IV Hemoglobin Synthesis BoneMarrow_IV->Hemoglobin_IV

Caption: Mechanism of Action: this compound vs. IV Iron.

Start Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Start->Consent Baseline Baseline Assessment (Hb, Ferritin, etc.) Consent->Baseline Randomization Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Intravenous Iron) Randomization->GroupB TreatmentA Treatment Period (Oral Administration) GroupA->TreatmentA TreatmentB Treatment Period (IV Infusion) GroupB->TreatmentB Baseline->Randomization FollowUp Follow-up Assessments (e.g., Week 4, Week 8) TreatmentA->FollowUp Safety Safety Monitoring (Adverse Events) TreatmentA->Safety TreatmentB->FollowUp TreatmentB->Safety Endpoint End of Study (Primary & Secondary Endpoint Analysis) FollowUp->Endpoint FollowUp->Safety

Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.

Discussion

The available data suggests that intravenous iron therapy can lead to a more rapid and robust correction of hemoglobin and iron stores compared to oral iron supplementation.[2][3][4] This is particularly evident in patient populations where oral absorption may be compromised or when a swift hematopoietic response is desired.[6]

This compound, as an oral formulation, offers the convenience of home administration.[7] However, as indicated in a study comparing it to ferric citrate, it may be associated with a higher incidence of gastrointestinal side effects, such as nausea and vomiting.[1][5]

The choice between this compound and intravenous iron will ultimately depend on the clinical context, including the severity of anemia, the underlying cause of iron deficiency, patient comorbidities, and tolerance to oral preparations. While intravenous iron demonstrates superior efficacy in rapidly replenishing iron stores and increasing hemoglobin levels, the safety profile and logistical aspects of administration must be considered.[6]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium Ferrous Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the responsible management of chemical waste is paramount to ensuring a safe environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of sodium ferrous citrate (B86180), a common iron supplement and food additive, within a laboratory setting. Adherence to these protocols will help mitigate risks and streamline your laboratory's waste management workflow.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle sodium ferrous citrate with the appropriate safety measures. Although not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, good laboratory practice dictates cautious handling of all chemicals.[1]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[2]

  • Ventilation: Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2][3]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and consult a doctor.[2]

  • Spill Management: In the event of a spill, collect the material promptly using appropriate tools and place it in a suitable container for disposal. Avoid generating dust. Prevent the chemical from entering drains or the environment.[1][2]

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] Do not dispose of this chemical down the drain or in the regular trash.[4][5]

Step 1: Waste Collection

  • Designated Waste Container: Collect all waste containing this compound, including contaminated consumables like gloves and wipes, in a designated, leak-proof container that is chemically compatible with the compound.[4][6]

  • Container Integrity: Ensure the waste container is in good condition and can be securely sealed.[6]

Step 2: Labeling

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste" (as a precautionary measure and in line with general chemical waste guidelines), and list the full chemical name: "this compound".[4][6]

  • Composition: If the waste is a mixture, list all constituents and their approximate percentages.[4]

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area should be at or near the point of waste generation.[7]

  • Secondary Containment: Place the waste container in secondary containment to prevent the spread of material in case of a leak.[4][7]

  • Segregation: Store the this compound waste away from incompatible materials. While specific incompatibilities for this compound are not prominently listed, a general best practice is to segregate different chemical waste streams.[4]

Step 4: Disposal of Empty Containers

  • Triple Rinsing: Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., water).[4]

  • Rinsate Collection: The first rinseate must be collected and disposed of as chemical waste along with the this compound waste.[4]

  • Container Disposal: After triple rinsing and air-drying, obliterate or remove the original label. The clean, dry container can then be disposed of as regular solid waste or recycled, depending on institutional policies.[4]

Step 5: Arranging for Pickup

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to request a pickup for your chemical waste.[4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal A Start: Generate This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place waste in a designated, compatible, and sealed container B->C D Label container with 'Hazardous Waste' and full chemical name C->D E Store in a designated Satellite Accumulation Area (SAA) with secondary containment D->E F Is container full or waste pickup scheduled? E->F Periodically check F->E No G Contact Environmental Health & Safety (EHS) for waste pickup F->G Yes H Waste removed by licensed chemical waste handler G->H I End: Disposal Complete H->I J Original container is empty K Triple-rinse container J->K L Collect first rinseate as chemical waste K->L M Deface label and dispose of clean container as solid waste K->M L->C

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all personnel. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Ferrous Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Ferrous Citrate, covering everything from personal protective equipment (PPE) to disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.

Personal Protective Equipment (PPE)

When handling this compound, a systematic approach to personal safety is crucial. The following table summarizes the recommended PPE to mitigate risks of exposure.

Protection Type Required Equipment Specifications & Remarks
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against dust and splashes.[1]
Skin Protection Chemical-impermeable gloves and protective clothingGloves must be inspected before use.[1] Fire/flame resistant and impervious clothing is also advised.[1] Wash hands thoroughly after handling.
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Essential in environments where dust formation is likely.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area to minimize inhalation of dust.[1]

  • Avoid the formation of dust and aerosols during handling.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers and incompatible materials.[1]

Emergency Protocols: First Aid and Spill Response

In the event of accidental exposure or a spill, immediate and appropriate action is vital.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill Cleanup Procedure:

A structured response to a spill can significantly reduce potential hazards. The workflow below outlines the necessary steps for safely managing a this compound spill.

Spill_Cleanup_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Personnel to Safe Areas Ensure_Ventilation Ensure Adequate Ventilation Evacuate->Ensure_Ventilation Remove_Ignition Remove All Sources of Ignition Ensure_Ventilation->Remove_Ignition Don_PPE Don Appropriate PPE Remove_Ignition->Don_PPE Prevent_Spread Prevent Further Spillage (if safe to do so) Don_PPE->Prevent_Spread Avoid_Drains Do Not Let Chemical Enter Drains Prevent_Spread->Avoid_Drains Collect_Material Collect and Arrange Disposal Avoid_Drains->Collect_Material Use_Tools Use Spark-Proof Tools and Explosion-Proof Equipment Collect_Material->Use_Tools Store_Waste Keep in Suitable, Closed Containers for Disposal Use_Tools->Store_Waste Dispose_Properly Dispose of Promptly According to Regulations Store_Waste->Dispose_Properly

Caption: Workflow for this compound Spill Response.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.